molecular formula C16H29N3O6 B15623289 Fas C-Terminal Tripeptide

Fas C-Terminal Tripeptide

Número de catálogo: B15623289
Peso molecular: 359.42 g/mol
Clave InChI: ORIIRLCDJGETQD-AVGNSLFASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fas C-Terminal Tripeptide is a useful research compound. Its molecular formula is C16H29N3O6 and its molecular weight is 359.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O6/c1-8(2)6-11(14(22)19-13(9(3)4)16(24)25)18-15(23)12(7-20)17-10(5)21/h8-9,11-13,20H,6-7H2,1-5H3,(H,17,21)(H,18,23)(H,19,22)(H,24,25)/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIIRLCDJGETQD-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pivotal Role of the Fas C-Terminal Tripeptide in Apoptotic Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the Fas C-terminal tripeptide, a critical regulatory motif in the extrinsic pathway of apoptosis. We delve into its molecular function, the signaling pathways it modulates, and the experimental methodologies used to investigate its activity. This document is intended to serve as a detailed resource for researchers and professionals in the fields of cell biology, oncology, and immunology who are focused on the intricate mechanisms of programmed cell death and the development of novel therapeutics.

Introduction to Fas Signaling and the C-Terminal Regulatory Motif

The Fas receptor (Fas), also known as APO-1 or CD95, is a transmembrane protein and a member of the tumor necrosis factor receptor (TNFR) superfamily that plays a central role in initiating programmed cell death, or apoptosis.[1][2][3] Upon binding its cognate ligand, Fas ligand (FasL), the Fas receptor trimerizes, leading to the formation of the Death-Inducing Signaling Complex (DISC).[1][4] This multi-protein complex includes the Fas-associated death domain (FADD) adapter protein and procaspase-8.[4][5] The proximity of procaspase-8 molecules within the DISC facilitates their dimerization and auto-activation, initiating a downstream caspase cascade that culminates in the execution phase of apoptosis.[4][5]

While the core components of the Fas signaling pathway are well-established, the regulation of this life-or-death cellular decision is highly complex. A key regulatory element is the C-terminal tripeptide of the human Fas receptor, composed of the amino acid sequence Ser-Leu-Val (SLV).[1][4] This SLV motif functions as a docking site for the PDZ domain of Fas-Associated Phosphatase-1 (FAP-1), also known as PTPN13, a protein tyrosine phosphatase that acts as a negative regulator of Fas-mediated apoptosis.[1][2] By binding to the Fas C-terminus, FAP-1 can sequester the receptor, preventing its localization to the cell surface and thereby dampening the apoptotic signal.[1] The interaction between the this compound and FAP-1 represents a significant checkpoint in apoptosis regulation and a promising target for therapeutic intervention, particularly in the context of cancer, where resistance to Fas-mediated apoptosis is a common occurrence.[1][4]

Quantitative Data on this compound Interactions

The interaction between the this compound and FAP-1, as well as the effects of synthetic peptides in disrupting this interaction, have been quantified in various studies. This data is crucial for understanding the potency of this regulatory mechanism and for the development of competitive inhibitors.

ParameterCompound/PeptideValueAssay/SystemReference
IC₅₀ Native this compound (Ac-Ser-Leu-Val-OH)40 µMInhibition of Fas/FAP-1 binding[6]
IC₅₀ Modified tripeptide (Ac-Phg-Ser-Leu-Val-OH)0.8 µMInhibition of Fas/FAP-1 binding[6]
Inhibitory Potency This compound31.1% inhibition at 30 µMInhibition of Fas/FAP-1 binding[7][8]
Inhibitory Potency This compound44.3% inhibition at 50 µMInhibition of Fas/FAP-1 binding[7][8]
Inhibitory Potency This compound87.6% inhibition at 100 µMInhibition of Fas/FAP-1 binding[7][8]
Inhibitory Potency This compound100.7% inhibition at 1 mMInhibition of Fas/FAP-1 binding[7][8]
Molecular Weight Ac-Ser-Leu-Val-OH359.42 g/mol -[2][6]
Purity after HPLC Synthesized Ac-Ser-Leu-Val-OH>95%Reverse-Phase HPLC[2]
Crude Yield Solid-Phase Peptide Synthesis of Ac-Ser-Leu-Val-OH70-90%-[2]

Experimental Protocols

Solid-Phase Peptide Synthesis of Ac-Ser-Leu-Val-OH

This protocol outlines the manual synthesis of the N-acetylated this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.[2]

Materials:

  • Wang resin

  • Fmoc-Val-OH, Fmoc-Ser(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Acetic anhydride (B1165640)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Wang resin in DMF in a reaction vessel.

  • First Amino Acid Coupling (Fmoc-Val-OH):

    • Deprotect the resin using 20% piperidine in DMF.

    • Wash the resin with DMF and DCM.

    • Dissolve Fmoc-Val-OH in DMF and add to the resin.

    • Add DIC to initiate the coupling reaction and agitate for 2-4 hours.

    • Monitor the reaction completion using the Kaiser test.

  • Second Amino Acid Coupling (Fmoc-Ser(tBu)-OH):

    • Repeat the deprotection and washing steps as above.

    • Couple Fmoc-Ser(tBu)-OH using the same procedure as for Fmoc-Val-OH.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride and DIPEA in DMF to the resin and agitate for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Confirm the identity of the purified peptide by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Induction of Apoptosis with Anti-Fas Antibody

This protocol describes the induction of apoptosis in a Fas-sensitive cell line, such as Jurkat cells, and the use of the this compound to modulate this process.[2]

Materials:

  • Jurkat cells (or other Fas-sensitive cell line)

  • RPMI-1640 medium with 10% FBS and penicillin/streptomycin

  • Agonistic anti-Fas antibody (e.g., clone CH11 or DX2)

  • This compound (Ac-Ser-Leu-Val-OH)

  • Multi-well cell culture plates

  • Apoptosis detection kit (e.g., Annexin V/PI staining kit)

Procedure:

  • Cell Culture: Culture Jurkat cells in complete RPMI-1640 medium at 37°C and 5% CO₂.

  • Cell Seeding: Seed the cells at an appropriate density (e.g., 0.5 x 10⁵ cells/mL) in multi-well plates.

  • Treatment:

    • Control Group: Treat cells with vehicle control (e.g., DMSO).

    • Apoptosis Induction Group: Treat cells with an agonistic anti-Fas antibody (e.g., 0.05-0.1 µg/mL).

    • Peptide Treatment Group: Pre-incubate cells with varying concentrations of the this compound for 1-2 hours before adding the anti-Fas antibody.

  • Incubation: Incubate the cells for a period of 3-16 hours at 37°C. The optimal incubation time should be determined empirically for the specific cell line and experimental conditions.

  • Apoptosis Assessment: Harvest the cells and assess the level of apoptosis using a suitable method, such as Annexin V/PI staining followed by flow cytometry analysis or a caspase activity assay.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[2]

Materials:

  • Cell lysate from treated and control cells

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer

  • Microplate reader

Procedure:

  • Cell Lysis: Prepare cell lysates from the different treatment groups.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate in the assay buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 400-405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Fas_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) (with C-terminal SLV) FasL->FasR Binding & Trimerization FAP1 FAP-1 (PTPN13) FasR->FAP1 DISC Death-Inducing Signaling Complex (DISC) FasR->DISC Recruitment FAP1->FasR Caspase8 Active Caspase-8 DISC->Caspase8 Activation FADD FADD Procaspase8 Procaspase-8 ExecutionerCaspases Executioner Caspases (e.g., Caspase-3) Caspase8->ExecutionerCaspases Activation Apoptosis Apoptosis ExecutionerCaspases->Apoptosis Execution

Caption: Fas-mediated apoptotic signaling pathway and its negative regulation by FAP-1.

Peptide_Inhibition_Workflow cluster_system In Vitro / Cell-Based System FasR Fas Receptor (with C-terminal SLV) FAP1 FAP-1 FasR->FAP1 Normal Interaction (Inhibits Apoptosis) Apoptosis Enhanced Apoptosis FasR->Apoptosis Freed to Signal Peptide Fas C-terminal Tripeptide (SLV) Peptide->FAP1 Competitive Binding

Caption: Mechanism of action of the this compound as a competitive inhibitor.

Experimental_Workflow Start Start: Fas-sensitive cells Preincubation Pre-incubation with This compound (or vehicle) Start->Preincubation Treatment Treatment with agonistic anti-Fas Ab Preincubation->Treatment Incubation Incubation (3-16 hours) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Apoptosis Analysis Harvest->Analysis Flow Annexin V/PI Staining (Flow Cytometry) Analysis->Flow Caspase Caspase-3/7 Activity Assay Analysis->Caspase End Results: Quantification of Apoptosis Flow->End Caspase->End

Caption: Experimental workflow for assessing the pro-apoptotic effect of the this compound.

Conclusion

The this compound is a crucial regulatory element in the Fas signaling pathway. Its interaction with FAP-1 provides a molecular switch that can attenuate Fas-mediated apoptosis. Understanding the structural and functional details of this interaction is paramount for the development of novel therapeutic strategies aimed at sensitizing cancer cells to apoptosis. The synthetic this compound and its derivatives serve as invaluable tools for dissecting the regulation of the Fas pathway and as lead compounds for the design of potent inhibitors of the Fas-FAP-1 interaction. This guide provides a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of modulating this critical apoptotic checkpoint.

References

The Fas C-Terminal Tripeptide: A Critical Regulator of Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Discovery, History, and Function

Introduction

The Fas receptor (FasR, CD95, APO-1), a member of the tumor necrosis factor receptor (TNFR) superfamily, is a key mediator of the extrinsic apoptosis pathway, a fundamental process in tissue homeostasis, immune regulation, and elimination of cancerous cells.[1][2][3] Upon binding to its cognate ligand, Fas ligand (FasL), the Fas receptor trimerizes, initiating a signaling cascade that culminates in programmed cell death.[2][3] This process is orchestrated through the formation of the Death-Inducing Signaling Complex (DISC), which includes the adaptor protein Fas-associated death domain (FADD) and procaspase-8.[3] While the core components of the DISC have been extensively studied, a crucial regulatory element lies at the very end of the Fas protein: the C-terminal tripeptide.

This technical guide provides a comprehensive overview of the discovery, history, and functional significance of the Fas C-terminal tripeptide. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical regulatory motif and its therapeutic potential.

Discovery and History: Unraveling the Role of the C-Terminus

The journey to understanding the regulatory role of the Fas C-terminus began with the identification of proteins that interact with the intracellular domain of the Fas receptor. A timeline of key discoveries is presented below:

  • 1995: The Identification of FAP-1 In a seminal study published in Science, Sato et al. identified a novel protein tyrosine phosphatase, named Fas-associated phosphatase-1 (FAP-1), that interacts with the cytosolic domain of the Fas receptor.[1] Their research demonstrated that the C-terminal 15 amino acids of Fas were both necessary and sufficient for this interaction.[1] Crucially, they observed that higher expression of FAP-1 correlated with resistance to Fas-mediated apoptosis, suggesting an inhibitory role for this newly discovered protein.[1]

  • 1997: Pinpointing the SLV Motif Building upon the initial discovery, Yanagisawa et al. published a paper in the Journal of Biological Chemistry that precisely mapped the minimal region of the Fas C-terminus required for FAP-1 binding.[4] Using in vitro inhibition assays with synthetic peptides and yeast two-hybrid screening, they determined that the terminal three amino acids of human Fas, Serine-Leucine-Valine (SLV), were the critical and sufficient motif for interaction with the third PDZ (PSD-95/Dlg/ZO-1) domain of FAP-1.[4] This study was pivotal in establishing the concept of the this compound as a key regulatory element.

  • 1999 and beyond: Therapeutic Targeting and Structural Insights Subsequent research focused on the therapeutic potential of targeting the Fas/FAP-1 interaction. A 1999 study in the Journal of Medicinal Chemistry explored structural modifications of the Ac-Ser-Leu-Val-OH tripeptide to enhance its inhibitory activity against Fas/FAP-1 binding, laying the groundwork for the development of small molecule inhibitors.[5] Further studies have continued to elucidate the structural basis of the peptide-PDZ domain interaction and the role of FAP-1 in regulating Fas trafficking and cell surface expression.[6]

Molecular Interactions and Signaling Pathways

The this compound, SLV, functions as a docking site for the PDZ domain of FAP-1.[2][4] This interaction is a classic example of PDZ domain-mediated protein-protein recognition, where the PDZ domain of one protein specifically binds to a short C-terminal motif of its target.[7]

The Fas Apoptotic Signaling Pathway

The canonical Fas-mediated apoptotic pathway is initiated by the binding of FasL to the Fas receptor, leading to receptor trimerization. This conformational change allows the intracellular death domains (DD) of the Fas receptors to recruit the adaptor protein FADD. FADD, in turn, recruits procaspase-8 through its death effector domain (DED), forming the DISC. Within the DISC, procaspase-8 molecules are brought into close proximity, leading to their auto-activation. Active caspase-8 then initiates a downstream caspase cascade, ultimately resulting in the execution of apoptosis.

Fas_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding & Trimerization FADD FADD FasR->FADD Recruitment via Death Domain DISC DISC Formation FasR->DISC Procaspase8 Procaspase-8 FADD->Procaspase8 Recruitment via Death Effector Domain FADD->DISC Procaspase8->DISC Caspase8 Active Caspase-8 Apoptosis Apoptosis Caspase8->Apoptosis Initiates Caspase Cascade DISC->Caspase8 Auto-activation

Diagram 1: Fas-Mediated Apoptotic Signaling Pathway.
Inhibitory Role of FAP-1

FAP-1 acts as a negative regulator of this pathway by binding to the C-terminal SLV tripeptide of Fas.[2][3] This interaction sterically hinders the recruitment of FADD to the Fas death domain, thereby preventing the formation of a functional DISC.[3] Consequently, the apoptotic signal is attenuated.

FAP1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasR Fas Receptor (FasR) (...-Ser-Leu-Val-COOH) FAP1 FAP-1 FasR->FAP1 Binding via C-terminal SLV FADD FADD FasR->FADD Recruitment Blocked DISC DISC Formation FAP1->DISC Inhibits Apoptosis Apoptosis DISC->Apoptosis No Signal

Diagram 2: Inhibitory Action of FAP-1 on Fas Signaling.

Quantitative Data

CompoundConcentration% Inhibition of Fas/FAP-1 BindingReference
This compound (Ac-SLV-OH)30 µM31.1%[8]
This compound (Ac-SLV-OH)50 µM44.3%[8]
This compound (Ac-SLV-OH)100 µM87.6%[8]
This compound (Ac-SLV-OH)1 mM100.7%[8]

Table 1: Inhibitory Potency of this compound on Fas/FAP-1 Binding.

Further studies have explored structural modifications of this tripeptide to enhance its inhibitory activity, with some analogs demonstrating significantly improved potency.[5]

Experimental Protocols

The study of the this compound and its interaction with FAP-1 relies on several key experimental techniques. Detailed methodologies for two fundamental assays are provided below.

Co-Immunoprecipitation (Co-IP) of Fas and FAP-1

This protocol is designed to demonstrate the in vivo or in situ interaction between the Fas receptor and FAP-1.

1. Cell Lysis:

  • Culture cells expressing both Fas and FAP-1 to approximately 80-90% confluency.

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells by adding ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

2. Immunoprecipitation:

  • Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).

  • Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator.

  • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Add the primary antibody (e.g., anti-Fas antibody) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator to capture the immune complexes.

3. Washing and Elution:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold IP Lysis Buffer. With each wash, resuspend the beads and then pellet them.

  • After the final wash, carefully remove all supernatant.

  • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

4. Western Blot Analysis:

  • Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel.

  • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with a primary antibody against FAP-1 to detect the co-immunoprecipitated protein.

  • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

CoIP_Workflow start Cell Lysate (containing Fas and FAP-1) preclear Pre-clear with Protein A/G Beads start->preclear ip Incubate with anti-Fas Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute wb Western Blot (probe for FAP-1) elute->wb end Detection of FAP-1 Band wb->end ELISA_Workflow coat Coat Plate with FAP-1 PDZ Domain block Block Plate coat->block incubate Incubate Mixture in Coated Wells block->incubate prepare Prepare Competitor Peptide (Ac-SLV-OH) Dilutions mix Mix Competitor with Biotinylated Fas Peptide prepare->mix mix->incubate wash1 Wash incubate->wash1 add_strep Add Streptavidin-HRP wash1->add_strep wash2 Wash add_strep->wash2 add_tmb Add TMB Substrate wash2->add_tmb stop Add Stop Solution add_tmb->stop read Read Absorbance at 450 nm stop->read analyze Analyze Data (IC50) read->analyze

References

An In-depth Technical Guide on the Fas C-Terminal Tripeptide's Mechanism of Action in Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fas/FasL Signaling Pathway

Programmed cell death, or apoptosis, is a fundamental biological process essential for maintaining tissue homeostasis, eliminating damaged or infected cells, and regulating immune responses.[1][2] The extrinsic apoptosis pathway is initiated by extracellular signals, with the Fas/FasL system being a archetypal example.[3] The Fas receptor (FasR), also known as APO-1 or CD95, is a transmembrane protein belonging to the tumor necrosis factor receptor (TNFR) superfamily.[4] Its activation by the cognate Fas ligand (FasL) triggers a signaling cascade that culminates in apoptosis.[4][5]

Upon binding of FasL, Fas receptors trimerize, leading to a conformational change that facilitates the recruitment of the adaptor protein Fas-Associated Death Domain (FADD) to a cytoplasmic region called the Death Domain (DD).[1][2][4] FADD, in turn, recruits procaspase-8 through its Death Effector Domain (DED).[6][7] This assembly of Fas, FADD, and procaspase-8 forms the Death-Inducing Signaling Complex (DISC).[4][5][8] Within the DISC, procaspase-8 molecules are brought into close proximity, leading to their dimerization and auto-activation.[3][5] Active caspase-8 then initiates a downstream caspase cascade, activating effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[1][3]

The Regulatory Role of the Fas C-Terminal Tripeptide

While the core Fas signaling pathway is potently pro-apoptotic, it is subject to intricate negative regulation. A key control point is located at the extreme C-terminus of the human Fas receptor, which contains a specific three-amino-acid sequence: Ser-Leu-Val (SLV) .[3][5] This SLV motif functions as a critical recognition and docking site for a negative regulatory protein.[3]

Interaction with Fas-Associated Phosphatase-1 (FAP-1)

The SLV tripeptide is necessary and sufficient for the interaction with the third PDZ (PSD-95/Dlg/ZO-1) domain of Fas-Associated Phosphatase-1 (FAP-1), also known as PTPN13.[3][6][9] FAP-1 is a large, non-receptor protein tyrosine phosphatase that acts as a potent inhibitor of Fas-mediated apoptosis.[3]

The mechanism of FAP-1's anti-apoptotic effect involves two primary actions:

  • Steric Hindrance of DISC Formation: By physically associating with the C-terminus of Fas, FAP-1 is thought to sterically hinder the recruitment of FADD and other pro-apoptotic molecules to the death domain, thereby preventing the proper formation and function of the DISC.[5]

  • Intracellular Sequestration of Fas: The binding of FAP-1 to the Fas C-terminus can prevent the trafficking of the Fas receptor to the cell surface, leading to its retention in intracellular compartments.[3] This sequestration reduces the available pool of Fas receptors that can be engaged by FasL, rendering cells more resistant to apoptosis.[3]

This negative regulation is particularly relevant in certain cancer cells, where FAP-1 overexpression is correlated with resistance to FasL-induced apoptosis.[10]

Mechanism of Action of the Synthetic this compound

The synthetic this compound, typically acetylated for stability (Ac-Ser-Leu-Val-OH), acts as a targeted modulator of the Fas signaling pathway.[4] Its mechanism of action is based on competitive inhibition .[4]

The synthetic tripeptide mimics the endogenous SLV motif of the Fas receptor. When introduced into a biological system, it competes with the C-terminus of the Fas receptor for binding to the PDZ domain of FAP-1.[4][6] By saturating the binding sites on FAP-1, the tripeptide effectively disrupts the natural Fas/FAP-1 interaction.[4]

This disruption has a pro-apoptotic effect:

  • It liberates the Fas receptor from FAP-1's inhibitory influence.

  • It allows for efficient DISC formation upon FasL stimulation.

  • It can restore or enhance sensitivity to Fas-mediated apoptosis in cells that have become resistant due to high FAP-1 expression.[4]

Therefore, the this compound is a valuable research tool and a potential therapeutic agent for sensitizing cancer cells to apoptosis.[4][11]

Data Presentation: Quantitative Analysis of Tripeptide Analogs

The inhibitory activity of the this compound and its synthetic analogs on Fas/FAP-1 binding has been quantified. Structural modifications have been explored to enhance potency. The table below summarizes the structure-activity relationship, with IC₅₀ values indicating the concentration required to inhibit 50% of Fas/FAP-1 binding.

Compound IDStructureIC₅₀ (µM) for Fas/FAP-1 Binding Inhibition
1Ac-Ser-Leu-Val-OH>1000
2Ac-Gln-Leu-Val-OH>1000
3Ac-Ser-Ile-Val-OH>1000
4Ac-Ser-Leu-Ala-OH>1000
5Ac-Ser-Leu-Val-NH₂>1000
41Phenylaminocarbonyl-Ser-Leu-Val-OH1.8
51(m-Glu-aminophenyl)aminocarbonyl-Ser-Leu-Val-OH0.45
56Phenylaminocarbonyl-Ser-Leu-Val-OEt1.2
Data sourced from Sawa et al., J. Med. Chem. 1999, 42, 17, 3289-3299.[12]

Key Findings from Quantitative Data:

  • The native acetylated tripeptide (Compound 1) has very weak inhibitory activity.[12]

  • The C-terminal carboxyl group and the L-Valine residue are essential for activity, as their modification or removal (Compounds 4, 5) abolishes inhibition.[10][12]

  • The hydroxyl group of the N-terminal Serine is crucial for binding.[11][12]

  • A significant increase in potency is achieved by introducing a hydrophobic phenylaminocarbonyl group at the N-terminus (Compound 41).[11][12]

  • Further potency enhancement is seen by adding a glutamic acid residue to the phenyl ring (Compound 51), indicating that additional interaction points can improve binding affinity.[11][12]

  • Esterification of the C-terminal carboxyl group (Compound 56) retains high potency and improves cell permeability, enabling it to induce apoptosis in Fas-resistant cancer cells.[10][11][12]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the this compound's mechanism of action.

Co-Immunoprecipitation (Co-IP) to Verify Fas/FAP-1 Interaction

Objective: To demonstrate the physical interaction between the Fas receptor and FAP-1 within a cellular context.

Methodology:

  • Cell Lysis: Culture cells expressing both Fas and FAP-1 (e.g., DLD-1 colon cancer cells) to ~80-90% confluency. Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

  • Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Collect the pre-cleared lysate. Add a primary antibody specific for the Fas receptor and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against FAP-1 to detect its presence in the immunoprecipitated complex.[5] Also probe for Fas as a positive control for the immunoprecipitation.

Fas/FAP-1 Binding Inhibition Assay (Competitive ELISA)

Objective: To quantitatively measure the ability of the this compound and its analogs to inhibit the binding between Fas and FAP-1.[12]

Methodology:

  • Plate Coating: Immobilize a recombinant protein corresponding to the third PDZ domain of FAP-1 onto the wells of a high-binding 96-well microplate. Incubate overnight at 4°C. Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.[5][12]

  • Competitive Binding: Prepare a solution containing a constant concentration of a biotinylated peptide corresponding to the C-terminal 15 amino acids of Fas. In separate tubes, pre-incubate this biotinylated peptide with serial dilutions of the competitor tripeptide analog (or control).

  • Incubation: Add the pre-incubated mixtures to the FAP-1-coated wells and incubate for 2 hours at room temperature to allow for competitive binding.

  • Detection: Wash the wells thoroughly to remove unbound peptides. Add streptavidin-conjugated Horseradish Peroxidase (HRP) and incubate for 1 hour.

  • Signal Development: After another wash step, add a chemiluminescent or colorimetric HRP substrate (e.g., TMB).

  • Quantification: Measure the signal using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the competitor peptide. Calculate IC₅₀ values from the resulting dose-response curves.

Apoptosis Sensitization Assay

Objective: To assess the ability of the this compound to sensitize apoptosis-resistant cancer cells to a Fas-mediated apoptotic stimulus.[4]

Methodology:

  • Cell Seeding: Seed apoptosis-resistant cancer cells known to express both Fas and FAP-1 (e.g., DLD-1) in multi-well plates and allow them to adhere overnight.[4][11]

  • Treatment: Prepare working solutions of the tripeptide and an apoptotic stimulus (e.g., an agonistic anti-Fas antibody like CH-11 or recombinant FasL). Treat cells with the following conditions for 18-24 hours:

    • Vehicle control (e.g., DMSO)

    • Tripeptide alone

    • Anti-Fas antibody alone

    • Tripeptide + Anti-Fas antibody (co-treatment)

  • Apoptosis Assessment: Harvest the cells and assess the level of apoptosis using one of the following methods:

    • Annexin V/Propidium Iodide (PI) Staining: Stain cells with Annexin V-FITC and PI. Analyze by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.

    • Caspase-3/7 Activity Assay: Lyse the treated cells and measure the activity of effector caspases 3 and 7 using a luminogenic or fluorogenic substrate. Increased activity indicates apoptosis induction.

  • Data Analysis: Compare the percentage of apoptotic cells or caspase activity across the different treatment groups. A significant increase in apoptosis in the co-treatment group compared to the single-agent groups indicates that the tripeptide sensitizes the cells to Fas-mediated killing.

Mandatory Visualizations

Signaling Pathways and Workflows

Fas_Apoptosis_Pathway cluster_DISC Death-Inducing Signaling Complex (DISC) receptor receptor adaptor adaptor caspase caspase complex complex outcome outcome FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) Trimerization FasL->FasR Binds DISC DISC Formation FasR->DISC FADD FADD FADD->DISC Procaspase8 Procaspase-8 Procaspase8->DISC ActiveCaspase8 Active Caspase-8 DISC->ActiveCaspase8 Proximity-induced activation ActiveCaspase3 Active Caspase-3 ActiveCaspase8->ActiveCaspase3 Cleaves & Activates Procaspase3 Procaspase-3 Procaspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Cleaves cellular substrates

Caption: Canonical Fas-mediated apoptotic signaling pathway.

FAP1_Inhibition_Pathway receptor receptor adaptor adaptor inhibitor inhibitor peptide peptide outcome outcome FasR Fas Receptor (...SLV) FAP1 FAP-1 (Inhibitor) FasR->FAP1 binds to SLV motif DISC DISC Formation FAP1->DISC Sterically hinders Apoptosis Apoptosis Blocked DISC->Apoptosis Apoptosis_On Apoptosis Restored DISC->Apoptosis_On Tripeptide Synthetic Tripeptide (Ac-SLV-OH) Tripeptide->FAP1 Competitively Binds & Sequesters FAP-1 Tripeptide->Apoptosis_On Enables

Caption: Inhibitory action of FAP-1 and its reversal by the synthetic tripeptide.

Experimental_Workflow prep prep treatment treatment analysis analysis result result A 1. Seed Fas/FAP-1 expressing cancer cells in multi-well plates. Allow adherence overnight. B 2. Treat cells (18-24h) with: - Vehicle - Tripeptide alone - Anti-Fas Ab alone - Tripeptide + Anti-Fas Ab A->B C 3. Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI). B->C D 4. Analyze by Flow Cytometry. C->D E 5. Quantify % of Apoptotic Cells. Compare treatment groups. D->E

Caption: Workflow for testing the apoptosis-sensitizing effect of the tripeptide.

References

A Technical Guide to the Structure-Activity Relationship of the Fas C-Terminal Tripeptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals

This technical guide provides an in-depth examination of the structure-activity relationship (SAR) of the Fas C-terminal tripeptide. It details the molecular interactions governing the regulation of the Fas signaling pathway, presents quantitative data on peptide analogs, and offers detailed experimental protocols for investigating these interactions.

Introduction: The Fas/FasL Signaling Pathway and Its Regulation

The Fas receptor (also known as CD95 or APO-1) is a transmembrane protein belonging to the tumor necrosis factor receptor (TNFR) superfamily.[1] It plays a pivotal role in the extrinsic pathway of apoptosis, or programmed cell death.[1][2] The canonical activation of this pathway occurs when the Fas ligand (FasL), a type-II transmembrane protein, binds to the Fas receptor.[1][3] This interaction triggers the trimerization of Fas, leading to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) to a cytoplasmic region of the receptor known as the death domain (DD).[1][4] FADD, in turn, recruits procaspase-8 to form the Death-Inducing Signaling Complex (DISC).[1] Within the DISC, procaspase-8 molecules undergo proximity-induced auto-activation, initiating a downstream caspase cascade that culminates in cellular apoptosis.[1][2]

This critical cell death pathway is subject to negative regulation. One key regulator is the Fas-associated phosphatase-1 (FAP-1), a protein tyrosine phosphatase that directly binds to the C-terminal region of the Fas receptor.[5][6] This interaction shields the receptor, inhibiting the formation of a functional DISC and thereby conferring resistance to Fas-mediated apoptosis.[6][7] The specificity of this interaction is mediated by the final three amino acids of the Fas receptor, a Ser-Leu-Val (SLV) tripeptide motif.[5] Understanding the structure-activity relationship of this tripeptide is crucial for developing therapeutics that can modulate Fas signaling in diseases like cancer and autoimmune disorders.[8][9]

The Core Interaction: Fas C-Terminus and the FAP-1 PDZ Domain

The inhibitory function of FAP-1 is dependent on its direct binding to the Fas receptor. The interaction is highly specific, mediated by the C-terminal tripeptide of Fas, Ac-Ser-Leu-Val-OH (Ac-SLV-OH).[1][5] This tripeptide is both necessary and sufficient to bind to the third PDZ domain of FAP-1.[5][7] PDZ domains are common structural motifs in signaling proteins that typically recognize and bind to the C-terminal tails of other proteins, making this a classic example of a PDZ-mediated interaction.[6] By binding to this motif, FAP-1 can sterically hinder the recruitment of FADD and other essential components of the DISC, effectively aborting the apoptotic signal.[7]

Structure-Activity Relationship (SAR) of the this compound

Investigations into the structural requirements for the inhibitory activity of the this compound (Ac-Ser-Leu-Val-OH) on Fas/FAP-1 binding have revealed several key determinants.

Quantitative Analysis of Ac-SLV-OH Inhibitory Activity

The acetylated C-terminal tripeptide of Fas (Ac-SLV-OH) has been shown to competitively inhibit the binding of Fas to FAP-1 in a dose-dependent manner. This provides a quantitative baseline for evaluating modified analogs.

Concentration% Inhibition of Fas/FAP-1 Binding
30 µM31.1%[10][11]
50 µM44.3%[10][11]
100 µM87.6%[10][11]
1 mM100.7%[10][11]
SAR of Modified Tripeptide Analogs

Structural modifications of the Ac-Ser-Leu-Val-OH scaffold have provided critical insights into the chemical features that govern binding affinity and inhibitory potency.[8]

ModificationPositionObservationImpact on Potency
Terminal Carboxyl Group C-TerminusIts presence is essential for inhibitory activity.[8]Critical
L-Valine Residue C-TerminusThe L-isoform is essential for activity.[8]Critical
Serine Hydroxyl Group N-Terminal RegionPlays an important role as a hydrogen bond donor.[8]Important
N-terminal Hydrophobic Groups N-TerminusIntroduction of groups like phenylaminocarbonyl showed a remarkable increase in potency.[8]Increased
Glutamate Attachment Phenyl Ring of N-terminal modificationAttachment of a Glu residue to the meta-position of the phenyl ring resulted in further improvement.[8]Increased
Esterification C-TerminusAn ethyl ester derivative of the potent phenylaminocarbonyl analog was able to induce apoptosis in Fas-resistant cancer cells.[8]Induces Apoptosis

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling events in the Fas pathway and its inhibition by FAP-1.

Fas_Signaling_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (Trimer) FasL->FasR Binding & Trimerization FADD FADD FasR->FADD Recruitment via Death Domain DISC DISC Formation Procaspase8 Procaspase-8 FADD->Procaspase8 Recruitment via DED Caspase8 Active Caspase-8 DISC->Caspase8 Auto-activation Caspase3 Caspase-3 Cascade Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Canonical Fas-mediated apoptotic signaling pathway.

FAP1_Inhibition_Pathway FasR Fas Receptor Fas_C_Terminus C-Terminal SLV Tripeptide FasR->Fas_C_Terminus FADD FADD FasR->FADD Recruitment Blocked FAP1 FAP-1 FAP1->Fas_C_Terminus Binding to SLV motif DISC DISC Formation FADD->DISC Apoptosis Apoptosis DISC->Apoptosis Inhibited

Caption: Inhibitory role of FAP-1 on Fas signaling.

Experimental Protocols

Detailed methodologies are essential for studying the Fas/FAP-1 interaction and for screening potential inhibitors.

Solid-Phase Peptide Synthesis (SPPS) of Ac-Ser-Leu-Val-OH

This protocol describes a standard Fmoc-based synthesis approach for the this compound.

  • Resin Preparation : Start with a pre-loaded Fmoc-Val-Wang resin. Swell the resin in N,N'-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection : Remove the Fmoc protecting group from Valine by treating the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and then DMF again.

  • Leucine Coupling :

    • Activate Fmoc-Leu-OH (3 equivalents) with a coupling reagent like HBTU/HOBt (3 equivalents) and a base like DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test.

    • Wash the resin as described in step 2.

  • Serine Coupling :

    • Repeat the deprotection step to remove the Fmoc group from Leucine.

    • Activate Fmoc-Ser(tBu)-OH (3 equivalents) using the same method as in step 3 and couple it to the resin-bound dipeptide.

    • Wash the resin thoroughly.

  • N-terminal Acetylation :

    • Perform a final Fmoc deprotection on the Serine residue.

    • Treat the resin with a solution of acetic anhydride (B1165640) (10 equivalents) and DIEA (10 equivalents) in DMF for 30 minutes to cap the N-terminus.

    • Wash the resin extensively with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection :

    • Prepare a cleavage cocktail, typically 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Serine side-chain protecting group (tBu).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.

  • Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product as a white powder. Confirm identity and purity via mass spectrometry and analytical HPLC.

In Vitro Fas/FAP-1 Binding Inhibition Assay

This competitive ELISA-based assay quantifies the ability of synthetic peptides to disrupt the Fas/FAP-1 interaction.[7]

  • Plate Coating : Coat a 96-well high-binding ELISA plate with a recombinant protein corresponding to the third PDZ domain of FAP-1 overnight at 4°C.

  • Blocking : Wash the plate with PBS-T (Phosphate Buffered Saline with 0.05% Tween-20). Block non-specific binding sites by incubating with 5% Bovine Serum Albumin (BSA) in PBS-T for 1-2 hours at room temperature.

  • Competition Reaction :

    • Prepare serial dilutions of the competitor peptide (e.g., Ac-SLV-OH and its analogs).

    • In a separate plate or tubes, pre-incubate a constant, sub-saturating concentration of a biotinylated peptide containing the Fas C-terminal sequence (e.g., Biotin-GSGSLV) with the various concentrations of the competitor peptide for 30 minutes.

  • Binding : Wash the blocked ELISA plate. Add the pre-incubated competition mixtures to the wells and incubate for 1-2 hours at room temperature to allow binding to the immobilized FAP-1 PDZ domain.

  • Detection :

    • Wash the plate thoroughly to remove unbound peptides.

    • Add Streptavidin-HRP (Horseradish Peroxidase) conjugate and incubate for 1 hour at room temperature.

    • Wash again and add a chromogenic HRP substrate (e.g., TMB).

    • Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

  • Data Analysis : Calculate the percent inhibition for each competitor concentration relative to a control with no competitor. Plot the data to determine the IC50 value for each peptide.

Co-Immunoprecipitation (Co-IP) of Endogenous Fas and FAP-1

This protocol is used to verify the interaction between Fas and FAP-1 within a cellular context.[7]

  • Cell Lysis : Culture cells expressing both Fas and FAP-1 (e.g., DLD-1 colon cancer cells) to ~90% confluency. Lyse the cells on ice using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

  • Pre-clearing : Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation :

    • Collect the pre-cleared lysate. Set aside a small aliquot as the "input" control.

    • Add a primary antibody specific for Fas to the remaining lysate. As a negative control, use an isotype-matched IgG antibody in a separate sample.

    • Incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads and incubate for another 2-4 hours.

  • Washing : Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution : Elute the protein complexes from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Western Blotting :

    • Separate the eluted proteins (and the input control) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against FAP-1 to detect its presence in the immunoprecipitated complex.

    • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. A positive band for FAP-1 in the Fas-IP lane (but not the IgG control lane) confirms the interaction.

CoIP_Workflow Start Cell Culture (Expressing Fas & FAP-1) Lysis Cell Lysis (Non-denaturing buffer) Start->Lysis Preclear Pre-clear Lysate (with Protein A/G beads) Lysis->Preclear IP Immunoprecipitation (Add anti-Fas Ab) Preclear->IP Wash Wash Beads IP->Wash Elute Elute Proteins Wash->Elute WB Western Blot (Probe for FAP-1) Elute->WB End Confirm Interaction WB->End

Caption: Co-Immunoprecipitation experimental workflow.

Conclusion and Therapeutic Outlook

The C-terminal Ser-Leu-Val tripeptide of the Fas receptor is a critical motif for the negative regulation of apoptosis. Its interaction with the FAP-1 PDZ domain represents a key checkpoint in the extrinsic death pathway. Structure-activity relationship studies have precisely defined the requirements for this interaction, highlighting the essential roles of the C-terminal valine and carboxylate group, and have shown that potency can be significantly enhanced by N-terminal hydrophobic modifications.[8]

The development of potent, cell-permeable mimetics of this tripeptide or small molecules that disrupt the Fas/FAP-1 interaction holds significant therapeutic promise.[8] Such agents could be used to sensitize resistant cancer cells to Fas-mediated apoptosis, potentially overcoming a common mechanism of tumor immune evasion.[12] This detailed understanding of the SAR, combined with robust experimental protocols, provides a solid foundation for the rational design and development of novel modulators of the Fas signaling pathway.

References

The Role of the Fas C-Terminal Tripeptide in Cell Death Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fas receptor (Fas/CD95/APO-1), a member of the tumor necrosis factor receptor (TNFR) superfamily, is a critical mediator of programmed cell death, or apoptosis.[1][2] Its activation through binding with the Fas ligand (FasL) initiates a signaling cascade that culminates in cellular demise, playing a pivotal role in immune homeostasis, development, and cancer.[3] While the primary apoptotic pathway is well-documented, the intricate regulatory mechanisms governing Fas activity are subjects of ongoing research. This technical guide delves into the crucial function of the C-terminal tripeptide of Fas, specifically the Ser-Leu-Val (SLV) motif, in modulating this vital cell death pathway.

The Canonical Fas Signaling Pathway

The extrinsic apoptosis pathway is initiated by the binding of FasL to the Fas receptor, causing the receptor to trimerize.[4][5] This conformational change facilitates the recruitment of intracellular adaptor proteins to form the Death-Inducing Signaling Complex (DISC).[1][3][6] The core components of the DISC include the Fas-Associated Death Domain (FADD) protein and procaspase-8.[2][3] Within the DISC, procaspase-8 molecules undergo proximity-induced dimerization and auto-activation.[3] The now active caspase-8 is released into the cytosol, where it initiates a downstream caspase cascade by cleaving and activating effector caspases, such as caspase-3, -6, and -7.[2][4] These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]

Fas_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding & Trimerization DISC DISC Formation FasR->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation FADD FADD FADD->DISC Procaspase8 Procaspase-8 Procaspase8->DISC Caspase_Cascade Effector Caspases (Caspase-3, -6, -7) Caspase8->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution

Fig. 1: Canonical Fas-mediated apoptotic signaling pathway.

The C-Terminal Tripeptide: A Key Regulatory Motif

The extreme C-terminus of the human Fas receptor contains a highly conserved three-amino-acid sequence: Ser-Leu-Val (SLV).[3] This tripeptide serves as a critical docking site for the PDZ domain of Fas-Associated Phosphatase-1 (FAP-1), also known as PTPN13.[1][3] FAP-1 is a large, non-receptor protein tyrosine phosphatase that functions as a negative regulator of Fas-mediated apoptosis.[1] The acetylated form of the tripeptide, Ac-Ser-Leu-Val-OH, has been demonstrated to be both necessary and sufficient for the interaction with the third PDZ domain of FAP-1.[2][3]

The binding of FAP-1 to this C-terminal motif inhibits apoptosis through several proposed mechanisms:

  • Intracellular Sequestration: FAP-1 can sequester the Fas receptor in intracellular compartments, reducing the amount of Fas available on the cell surface to bind with FasL.[1]

  • Steric Hindrance: By physically associating with the C-terminus of Fas, FAP-1 may sterically hinder the recruitment of FADD and other essential components to form a functional DISC.[3]

  • Dephosphorylation: As a phosphatase, FAP-1 may dephosphorylate key signaling molecules involved in the apoptotic cascade, thereby dampening the signal.[3]

Disruption of the Fas-FAP-1 interaction is a promising therapeutic strategy for sensitizing resistant cancer cells to Fas-mediated apoptosis.[1][7]

FAP1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasR Fas Receptor SLV C-Terminal Tripeptide (SLV) FasR->SLV DISC DISC Formation FasR->DISC Leads to FAP1 FAP-1 (PTPN13) FAP1->SLV Binds to FAP1->DISC Inhibits Apoptosis Apoptosis DISC->Apoptosis

Fig. 2: Inhibitory role of FAP-1 on Fas signaling via the C-terminal tripeptide.

Quantitative Analysis of the Fas/FAP-1 Interaction

Precise quantitative data on the binding affinity between the Fas C-terminal tripeptide and FAP-1 is crucial for developing targeted therapeutics. While specific dissociation constants (Kd) are not always readily available in public literature, in vitro inhibition assays provide valuable insights into the potency of this interaction and the efficacy of synthetic peptide inhibitors.

Compound/PeptideDescriptionIC50 (µM)Apoptotic InductionReference
Ac-Ser-Leu-Val-OH (Ac-SLV-OH)Acetylated C-terminal tripeptide of Fas.40Requires co-treatment with anti-Fas antibody.[8]
Phenylaminocarbonyl-Ser-Leu-Val-OHN-terminally modified SLV peptide with a hydrophobic group.0.835% apoptosis at 10 µM with anti-Fas antibody.[7][8]
Glu-Phenylaminocarbonyl-SLV-OHFurther modification with a Glutamic acid residue.0.360% apoptosis at 10 µM with anti-Fas antibody.[8]
Phenylaminocarbonyl-SLV-OEtEster derivative for enhanced cell permeability.1.280% apoptosis at 20 µM as a monotherapy in FAP-1-overexpressing cells.[7][8]

Note: IC50 values represent the concentration of the peptide required to inhibit 50% of the Fas/FAP-1 binding in vitro. Apoptotic induction data is from studies on the DLD-1 colon cancer cell line, which is resistant to Fas-induced apoptosis due to high FAP-1 expression.[7]

Experimental Protocols

Investigating the role of the this compound requires specific biochemical and cell-based assays. Below are detailed methodologies for key experiments.

This protocol is designed to demonstrate the in vivo or in vitro interaction between the Fas receptor and the FAP-1 protein.

Principle: An antibody specific to a target protein (e.g., Fas) is used to pull down the protein from a cell lysate. If another protein (e.g., FAP-1) is bound to the target, it will be pulled down as well. The presence of the second protein is then detected by Western blotting.

Methodology:

  • Cell Lysis:

    • Harvest 24-48 hours post-transfection or after desired cell treatment.

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.[9]

    • Incubate on ice for 30 minutes with gentle agitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Pre-Clearing:

    • Add Protein A/G agarose (B213101) beads to the cell lysate and incubate for 1-2 hours at 4°C on a rotator to reduce non-specific binding.[9]

    • Centrifuge to pellet the beads and collect the pre-cleared lysate.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Fas antibody) for 2-4 hours or overnight at 4°C.

    • Add fresh Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against the expected interacting proteins (e.g., anti-FAP-1, anti-FADD).[3]

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

CoIP_Workflow start Start: Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear Remove non-specific binders ip Incubate with Primary Antibody (anti-Fas) preclear->ip capture Capture with Protein A/G Beads ip->capture Form immune complexes wash Wash Beads (3-5x) capture->wash Remove unbound proteins elute Elute Proteins wash->elute wb Western Blot (Probe for FAP-1) elute->wb end Result: Detect Interaction wb->end

Fig. 3: Experimental workflow for Co-Immunoprecipitation (Co-IP).

This assay quantifies the ability of a peptide, such as the this compound, to disrupt the interaction between Fas and FAP-1.[3]

Principle: A recombinant protein of the FAP-1 PDZ domain is immobilized on a solid support. A labeled peptide corresponding to the Fas C-terminus is added in the presence of varying concentrations of a competitor peptide (e.g., Ac-SLV-OH). The inhibitory potency of the competitor is determined by measuring the reduction in the bound labeled peptide.[3]

Methodology:

  • Reagent Preparation:

    • Coating Buffer: 0.1 M Sodium Bicarbonate, pH 9.6.

    • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

    • Blocking Buffer: 5% non-fat dry milk in PBST.

    • Assay Buffer: 1% BSA in PBST.

  • Assay Protocol:

    • Coat a 96-well ELISA plate with a recombinant FAP-1 PDZ domain protein overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

    • Block non-specific binding sites with Blocking Buffer for 2 hours at room temperature.

    • Wash the plate three times.

    • Add varying concentrations of the competitor peptide (e.g., Ac-SLV-OH) to the wells.

    • Add a constant concentration of a labeled (e.g., biotinylated) peptide corresponding to the C-terminus of Fas to all wells.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

    • Wash the plate five times to remove unbound peptides.

    • If using a biotinylated Fas peptide, add streptavidin-HRP conjugate and incubate for 1 hour.

    • Wash the plate five times.

    • Add a suitable substrate (e.g., TMB) and stop the reaction.

    • Read the absorbance at the appropriate wavelength to quantify the amount of bound Fas peptide.

    • Calculate the IC50 value of the competitor peptide from the resulting dose-response curve.

These assays measure the functional consequence of disrupting the Fas-FAP-1 interaction, which is the induction of apoptosis.

Principle: Cells are treated with peptides designed to block the Fas-FAP-1 interaction. The percentage of apoptotic cells is then quantified using methods that detect markers of programmed cell death.

Common Methodologies:

  • Annexin V Staining: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to detect apoptotic cells by flow cytometry or fluorescence microscopy.[10] Propidium Iodide (PI) is often used concurrently to distinguish early apoptotic (Annexin V-positive, PI-negative) from late apoptotic or necrotic cells (Annexin V-positive, PI-positive).[10][11]

  • Caspase Activity Assays: The activation of caspases is a hallmark of apoptosis.[12] These assays use synthetic substrates that contain a caspase-specific cleavage sequence (e.g., DEVD for caspase-3) linked to a fluorophore or a chromophore.[13] Upon cleavage by an active caspase, the reporter molecule is released, and the resulting signal can be quantified using a microplate reader.[13]

  • TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a characteristic of late-stage apoptosis.[14] The TdT enzyme adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized.[14]

Conclusion

The this compound (SLV) is a critical regulatory element in the Fas signaling pathway.[3] Its interaction with the inhibitory protein FAP-1 provides a crucial checkpoint for downregulating Fas-mediated apoptosis.[3][15] This mechanism is often exploited by cancer cells to evade immune surveillance and resist apoptosis. A thorough understanding of this interaction, supported by robust quantitative data and detailed experimental methodologies, is essential for the development of novel therapeutics that can modulate this pathway. Peptides and small molecules designed to disrupt the Fas-FAP-1 interaction hold significant promise as agents to restore apoptotic sensitivity in cancer and potentially treat other diseases where Fas signaling is dysregulated.[1][8]

References

An In-depth Technical Guide to the Fas Death Receptor Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms of the Fas death receptor (Fas/CD95) pathway, a critical regulator of programmed cell death (apoptosis). Understanding this pathway is paramount for research in immunology, oncology, and the development of novel therapeutics targeting apoptosis.

Introduction to the Fas Death Receptor Pathway

The Fas death receptor pathway is a key component of the extrinsic apoptotic route. It plays a crucial role in the immune system, primarily in the termination of immune responses and the elimination of virally infected or cancerous cells by cytotoxic T lymphocytes and Natural Killer (NK) cells.[1][2] Dysregulation of this pathway is implicated in various pathologies, including autoimmune diseases and cancer.[1]

The central signaling event is the binding of the Fas ligand (FasL), a transmembrane protein belonging to the tumor necrosis factor (TNF) superfamily, to its receptor, Fas (also known as APO-1 or CD95), a member of the TNF receptor superfamily.[3][4] This interaction initiates a signaling cascade that culminates in the activation of a class of cysteine proteases known as caspases, which execute the apoptotic program.

The Core Signaling Cascade

The Fas-mediated apoptotic signal is transmitted through a series of protein-protein interactions, leading to the formation of a key signaling complex and the activation of initiator caspases.

Ligand Binding and Receptor Trimerization

The process is initiated when the trimeric FasL, expressed on the surface of an effector cell, binds to the pre-associated trimeric Fas receptor on a target cell.[3] While Fas receptors can exist as pre-associated trimers, ligand binding is thought to induce a conformational change and clustering of these trimers, which is a critical step for signal transduction.[5] Super-resolution microscopy has revealed that upon engagement with membrane-bound FasL, Fas receptors rapidly form large superclusters containing more than 20 receptor molecules.[6][7]

Formation of the Death-Inducing Signaling Complex (DISC)

The clustering of Fas receptors upon ligand binding facilitates the recruitment of the adaptor protein Fas-Associated Death Domain (FADD) to the intracellular death domain (DD) of the Fas receptor.[8][9] FADD is a crucial adaptor molecule that contains both a C-terminal Death Domain (DD), which interacts with the Fas receptor's DD, and an N-terminal Death Effector Domain (DED).[10][11]

The recruitment of FADD to the aggregated Fas receptors initiates the formation of the Death-Inducing Signaling Complex (DISC).[8][12] The DED of FADD then serves as a docking site for the DEDs of pro-caspase-8, an initiator caspase.[10][13] Pro-caspase-10 can also be recruited to the DISC in a similar manner.[12] This recruitment leads to a high local concentration of pro-caspase-8 molecules within the DISC.

Caspase-8 Activation and Execution of Apoptosis

The proximity of multiple pro-caspase-8 molecules within the DISC facilitates their dimerization and subsequent auto-proteolytic activation.[14][15] This activation involves the cleavage of pro-caspase-8 into its active subunits, p18 and p10, which then form the active caspase-8 heterotetramer.

Once activated, caspase-8 can initiate the downstream execution phase of apoptosis through two main pathways:

  • Type I Pathway: In cells with high levels of DISC formation, sufficient quantities of active caspase-8 are generated to directly cleave and activate effector caspases, such as caspase-3 and caspase-7.[9] These effector caspases are responsible for cleaving a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

  • Type II Pathway: In cells with lower levels of DISC formation, the apoptotic signal is amplified through the mitochondrial pathway.[9] In this pathway, active caspase-8 cleaves Bid, a pro-apoptotic Bcl-2 family member. The truncated Bid (tBid) then translocates to the mitochondria, where it induces mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and other pro-apoptotic factors. Cytochrome c then participates in the formation of the apoptosome and the activation of caspase-9, which in turn activates the effector caspases.

Regulation of the Fas Pathway

The Fas signaling pathway is tightly regulated to prevent unwanted apoptosis. A key negative regulator is the cellular FLICE-like inhibitory protein (c-FLIP). c-FLIP shares structural homology with pro-caspase-8, containing two DEDs, but lacks enzymatic activity. It competes with pro-caspase-8 for binding to FADD within the DISC.[16][17] When c-FLIP is recruited to the DISC, it can form heterodimers with pro-caspase-8, which prevents the efficient dimerization and activation of pro-caspase-8, thereby inhibiting apoptosis.[16] The relative cellular levels of pro-caspase-8 and c-FLIP can therefore determine the life or death fate of a cell upon Fas stimulation.

Quantitative Data on Fas Pathway Interactions

While a complete quantitative dataset is still an area of active research, some key parameters and stoichiometries have been elucidated. The interaction between pathway components is often characterized by their dissociation constant (Kd), a measure of binding affinity, and kinetic rate constants (kon and koff).

Interacting ProteinsParameterValueCell Type/SystemReference
Calmodulin - Fas Death DomainDissociation Constant (Kd)~2 µMIn vitro[18]
c-FLIP - FADDBinding AffinityHigher than pro-caspase-8 - FADDAt the DISC[16]
Fas ReceptorStoichiometry in DISCOligomerization of up to 5-7 moleculesGeneral Model[19]
Fas ReceptorStoichiometry in Superclusters> 20 moleculesJurkat T cells[6][7]

Note: Comprehensive kinetic data (kon, koff) and absolute cellular concentrations for all core components are not consistently available across different cell types and experimental conditions. The provided data represents currently available information.

Experimental Protocols

Studying the Fas death receptor pathway involves a variety of experimental techniques to probe protein interactions, signaling complex formation, and the induction of apoptosis.

Immunoprecipitation of the Death-Inducing Signaling Complex (DISC)

This protocol is used to isolate and analyze the components of the DISC.

Methodology:

  • Cell Stimulation: Target cells (e.g., Jurkat T-cells) are stimulated with a Fas-activating agent, such as an agonistic anti-Fas antibody (e.g., clone CH11) or recombinant FasL, for a specified time to induce DISC formation.

  • Cell Lysis: Cells are lysed in a mild, non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions within the DISC.

  • Immunoprecipitation: The cell lysate is incubated with an antibody targeting a component of the DISC (e.g., anti-Fas antibody) that is pre-coupled to protein A/G beads. This allows for the specific capture of the DISC from the lysate.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: The immunoprecipitated proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE and analyzed by Western blotting using antibodies against specific DISC components (e.g., FADD, pro-caspase-8, c-FLIP).

Measurement of Caspase Activity

Caspase activity assays are essential for quantifying the downstream effects of Fas pathway activation.

Methodology (Fluorometric Assay):

  • Cell Treatment: Cells are treated with a Fas-activating agent to induce apoptosis.

  • Cell Lysis: Cells are lysed to release their contents, including active caspases.

  • Substrate Addition: A fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7 or Ac-IETD-AFC for caspase-8) is added to the cell lysate. These substrates consist of a specific peptide recognition sequence linked to a fluorescent molecule.

  • Incubation: The lysate is incubated to allow active caspases to cleave the substrate.

  • Fluorescence Measurement: The fluorescence of the released fluorophore is measured using a fluorometer. The intensity of the fluorescence is directly proportional to the caspase activity in the sample.

Visualizations of the Fas Pathway

Diagrams are provided below to illustrate the core signaling cascade and a typical experimental workflow.

Fas_Signaling_Pathway Fas Death Receptor Signaling Pathway FasL Fas Ligand (FasL) (Trimer) FasR Fas Receptor (FasR) (Trimer) FasL->FasR Binding & Clustering DISC DISC Formation FasR->DISC Casp8 Active Caspase-8 DISC->Casp8 Dimerization & Autocatalysis FADD FADD FADD->DISC ProCasp8 Pro-Caspase-8 ProCasp8->DISC TypeI Type I Pathway Casp8->TypeI TypeII Type II Pathway Casp8->TypeII cFLIP c-FLIP cFLIP->DISC Inhibition EffectorCaspases Effector Caspases (Caspase-3, -7) TypeI->EffectorCaspases Direct Activation Bid Bid TypeII->Bid Cleavage Apoptosis Apoptosis EffectorCaspases->Apoptosis Execution tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9->EffectorCaspases Activation DISC_IP_Workflow DISC Immunoprecipitation Workflow Start Start: Target Cells Stimulation Stimulate with FasL or anti-Fas Ab Start->Stimulation Lysis Lyse cells in non-denaturing buffer Stimulation->Lysis IP Immunoprecipitate with anti-Fas Ab + Protein A/G beads Lysis->IP Wash Wash beads to remove non-specific proteins IP->Wash Elution Elute DISC components Wash->Elution Analysis Analyze by SDS-PAGE and Western Blot Elution->Analysis End End: Identify DISC proteins Analysis->End

References

The Role of FAP-1 in Apoptosis Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fas-associated phosphatase-1 (FAP-1), also known as PTPN13, is a non-receptor protein tyrosine phosphatase that plays a critical role in the negative regulation of apoptosis, primarily through its interaction with the Fas receptor (also known as CD95 or APO-1). Overexpression of FAP-1 has been implicated in the resistance of various cancer cells to Fas-mediated cell death, making it a potential target for therapeutic intervention. This technical guide provides an in-depth overview of the molecular mechanisms by which FAP-1 modulates apoptotic signaling, detailed experimental protocols for studying its function, and a summary of key quantitative data from the literature.

Introduction to FAP-1 and its Role in Apoptosis

FAP-1 was first identified as a protein that interacts with the C-terminal 15 amino acids of the Fas receptor.[1] This interaction is crucial for its inhibitory effect on Fas-mediated apoptosis. The Fas receptor is a key member of the tumor necrosis factor (TNF) receptor superfamily, and its ligation by the Fas ligand (FasL) triggers a signaling cascade that culminates in programmed cell death or apoptosis. FAP-1 acts as a brake on this pathway, and its expression levels are often inversely correlated with the sensitivity of cells to Fas-induced apoptosis.[1][2] High expression of FAP-1 is observed in various cancers, suggesting a role in tumor survival and resistance to therapy.[3][4]

Molecular Mechanisms of FAP-1-Mediated Apoptosis Inhibition

FAP-1 employs several mechanisms to inhibit Fas-mediated apoptosis:

  • Inhibition of Fas Receptor Trafficking: FAP-1 can attenuate the export of the Fas receptor to the cell surface, leading to a reduced number of receptors available for FasL binding.[5][6][7] Forced expression of FAP-1 has been shown to decrease cell surface Fas levels and increase the intracellular pool of Fas.[5][7] Conversely, inhibiting FAP-1 expression leads to an upregulation of surface Fas.[5]

  • Dephosphorylation of the Fas Receptor: FAP-1 is a protein tyrosine phosphatase, and its enzymatic activity is crucial for its anti-apoptotic function. FAP-1 can directly dephosphorylate a specific tyrosine residue (phospho-tyrosine 275) in the C-terminus of the Fas receptor.[1] This dephosphorylation event is thought to interfere with the proper formation of the Death-Inducing Signaling Complex (DISC) and subsequent caspase activation.

  • Activation of the NF-κB Survival Pathway: FAP-1 has been shown to promote the activation of the NF-κB signaling pathway, which is a key pro-survival pathway in many cells.[7] This can occur through the phosphorylation of IκBα, the inhibitor of NF-κB.[7] Activated NF-κB can then upregulate the expression of anti-apoptotic proteins, such as Bcl-2, further contributing to the resistance to apoptosis.[7][8]

Signaling Pathways Involving FAP-1 in Apoptosis Regulation

The signaling pathways modulated by FAP-1 are central to its role in apoptosis. Below are graphical representations of these pathways.

FAP1_Fas_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasL FasL Fas Fas Receptor FasL->Fas Binding & Trimerization DISC DISC Formation Fas->DISC FAP1 FAP-1 (PTPN13) FAP1->Fas Binds to C-terminus Dephosphorylates pY275 FAP1->Fas Inhibits surface expression FADD FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis DISC->FADD

Figure 1: FAP-1 directly inhibits Fas-mediated apoptosis.

FAP1_NFkB_Signaling FAP1 FAP-1 (PTPN13) IKK IKK Complex FAP1->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB_IkappaB IκBα-NF-κB (Inactive) NFkB_complex NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB_IkappaB->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Anti-apoptotic Gene Expression (e.g., Bcl-2) Nucleus->Gene_expression Transcription Apoptosis_inhibition Inhibition of Apoptosis Gene_expression->Apoptosis_inhibition

Figure 2: FAP-1 promotes cell survival via the NF-κB pathway.

Quantitative Data on FAP-1's Role in Apoptosis

The following tables summarize key quantitative findings from studies on FAP-1.

Cell Line/SystemExperimental ConditionKey FindingReference
PCI-15A SCCHN cellsSelection with Fas agonist (CH-11 Ab)FAP-1 overexpressing cells showed 3-fold less Fas on the cell surface.[7]
Panc89 pancreatic cancer cellsMicroinjection of a tripeptide mimicking the C-terminus of CD95A mean 5.5-fold increase in apoptosis was observed.[3]
Human T cell lineGene transfer-mediated elevation of FAP-1Partially abolished Fas-induced apoptosis.[6]
Astrocytoma cellsKnockdown of FAP-1 by RNA interferenceIncreased apoptosis and sensitivity to Fas-induced cell death.[1]

Table 1: Summary of Quantitative Data on FAP-1 Function

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of FAP-1 in apoptosis.

Co-Immunoprecipitation (Co-IP) to Demonstrate FAP-1 and Fas Interaction

This protocol is designed to confirm the in vivo interaction between FAP-1 and the Fas receptor.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

  • Anti-FAP-1 antibody

  • Anti-Fas antibody

  • Normal IgG (isotype control)

  • Protein A/G agarose (B213101) beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE loading buffer

Procedure:

  • Culture cells to 80-90% confluency.

  • Lyse cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with anti-FAP-1 antibody or normal IgG overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for an additional 2-4 hours.

  • Wash the beads 3-5 times with wash buffer.

  • Elute the protein complexes by boiling the beads in SDS-PAGE loading buffer.

  • Analyze the eluted proteins by Western blotting using an anti-Fas antibody.

CoIP_Workflow start Cell Lysate preclear Pre-clear with Protein A/G beads start->preclear incubation Incubate with primary antibody (anti-FAP-1 or IgG) preclear->incubation capture Capture with Protein A/G beads incubation->capture wash Wash beads capture->wash elution Elute proteins wash->elution analysis Western Blot (probe for Fas) elution->analysis

Figure 3: Workflow for Co-Immunoprecipitation.
siRNA-Mediated Knockdown of FAP-1

This protocol describes how to specifically reduce the expression of FAP-1 to study its functional role in apoptosis.

Materials:

  • FAP-1 specific siRNA and a non-targeting control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Cell culture medium

Procedure:

  • Seed cells in a 6-well plate to be 30-50% confluent on the day of transfection.

  • For each well, dilute FAP-1 siRNA or control siRNA in Opti-MEM.

  • In a separate tube, dilute the transfection reagent in Opti-MEM.

  • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow complex formation.

  • Add the siRNA-lipid complexes to the cells.

  • Incubate the cells for 24-72 hours.

  • Assess the knockdown efficiency by Western blotting or qRT-PCR for FAP-1.

  • Perform apoptosis assays (e.g., Annexin V staining, caspase activity assay) on the transfected cells.

siRNA_Workflow start Seed Cells prepare_sirna Prepare siRNA/ Transfection Reagent Complexes start->prepare_sirna transfect Add complexes to cells prepare_sirna->transfect incubate Incubate for 24-72 hours transfect->incubate validate Validate Knockdown (Western/qRT-PCR) incubate->validate functional_assay Perform Functional Assays (e.g., Apoptosis Assay) validate->functional_assay

Figure 4: Workflow for siRNA-mediated knockdown.
JAM Assay for DNA Fragmentation

The JAM test is a method to measure DNA fragmentation, a hallmark of apoptosis.

Materials:

  • [³H]-thymidine

  • Cell culture medium

  • Harvesting apparatus

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Label target cells with [³H]-thymidine (e.g., 1 µCi/ml) for 4-6 hours.

  • Wash the cells to remove unincorporated thymidine.

  • Plate the labeled cells in a 96-well plate.

  • Induce apoptosis (e.g., by adding anti-Fas antibody CH-11).

  • Incubate for 4-18 hours.

  • Harvest the cells onto glass fiber filters. Living cells with intact DNA will be retained, while apoptotic fragments will pass through.

  • Measure the radioactivity of the retained DNA using a scintillation counter.

  • Calculate the percentage of specific DNA fragmentation.

Caspase-3/8 Activity Assay

This colorimetric assay measures the activity of key executioner (caspase-3) and initiator (caspase-8) caspases.

Materials:

  • Cell lysis buffer

  • Caspase-3 substrate (Ac-DEVD-pNA)

  • Caspase-8 substrate (Ac-IETD-pNA)

  • Assay buffer

  • 96-well microplate reader

Procedure:

  • Treat cells to induce apoptosis.

  • Lyse the cells and collect the supernatant.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase substrate to each well.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm. The absorbance is proportional to the caspase activity.

FAP-1 as a Therapeutic Target

The inhibitory role of FAP-1 in apoptosis, particularly in cancer cells, makes it an attractive target for therapeutic intervention.[9][10] Strategies to inhibit FAP-1 function could potentially sensitize cancer cells to apoptosis-inducing therapies. These strategies include the development of small molecule inhibitors that target the phosphatase activity of FAP-1 or peptides that disrupt the FAP-1/Fas interaction.[11] For example, a tripeptide (SLV) that mimics the C-terminal of Fas has been shown to block the FAP-1/Fas interaction and increase apoptosis.[3][11]

Conclusion

FAP-1 is a key negative regulator of Fas-mediated apoptosis. Its multifaceted inhibitory mechanisms, including the modulation of Fas receptor trafficking, dephosphorylation, and activation of pro-survival signaling pathways, underscore its importance in cellular homeostasis and disease. The overexpression of FAP-1 in various cancers highlights its potential as a therapeutic target to overcome resistance to apoptosis. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate role of FAP-1 in apoptosis and to explore novel therapeutic strategies targeting this critical phosphatase.

References

The Fas C-Terminal Tripeptide: A Technical Guide for Immunological Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fas receptor (FasR, CD95, or APO-1), a member of the tumor necrosis factor receptor (TNFR) superfamily, is a critical mediator of extrinsic apoptosis. Its interaction with the Fas ligand (FasL) initiates a signaling cascade culminating in programmed cell death, a fundamental process in immune homeostasis and elimination of cancerous or infected cells. The C-terminal region of FasR plays a crucial regulatory role in this pathway. Specifically, the terminal tripeptide sequence, Acetyl-Ser-Leu-Val-OH (Ac-SLV-OH), serves as a binding motif for the Fas-associated phosphatase-1 (FAP-1), a negative regulator of Fas-mediated apoptosis. This technical guide provides an in-depth overview of the Fas C-terminal tripeptide as a research tool, detailing its mechanism of action, quantitative interaction data, experimental protocols, and its application in immunology and drug development.

Introduction: The Fas/FasL Signaling Pathway and its Regulation

The binding of FasL to FasR on the cell surface triggers the trimerization of the receptor. This conformational change leads to the recruitment of the adaptor protein Fas-Associated Death Domain (FADD) to the intracellular death domain (DD) of the Fas receptor. FADD, in turn, recruits pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[1][2] Within the DISC, pro-caspase-8 molecules undergo proximity-induced auto-activation, initiating a downstream caspase cascade that executes the apoptotic program.[3]

However, this signaling pathway is tightly regulated. One of the key negative regulators is the Fas-associated phosphatase-1 (FAP-1), also known as protein tyrosine phosphatase non-receptor type 13 (PTPN13).[4] FAP-1 is a large, multi-domain protein that contains several PDZ domains.[5] PDZ domains are common structural motifs that recognize and bind to specific C-terminal peptide sequences of other proteins.

The this compound: A Key Modulator of Apoptosis

The extreme C-terminus of the human Fas receptor contains the tripeptide sequence Ser-Leu-Val (SLV).[1][6] This SLV motif is both necessary and sufficient for the interaction with a PDZ domain of FAP-1.[6][7] The acetylated form of this tripeptide, Ac-SLV-OH, effectively mimics this interaction and can be used as a research tool to competitively inhibit the binding of FAP-1 to the Fas receptor.[1][7]

Mechanism of Action

By binding to the C-terminus of Fas, FAP-1 is thought to inhibit apoptosis through several mechanisms:

  • Steric Hindrance: The binding of the large FAP-1 molecule to the Fas C-terminus can sterically hinder the recruitment of FADD and the subsequent formation of the DISC.[1]

  • Dephosphorylation: As a protein tyrosine phosphatase, FAP-1 may dephosphorylate key signaling components within the DISC, thereby dampening the apoptotic signal.[1]

  • Intracellular Sequestration: FAP-1 can sequester the Fas receptor in intracellular compartments, reducing its availability on the cell surface to bind FasL.[4][8]

The this compound, by disrupting the Fas/FAP-1 interaction, can counteract these inhibitory effects and sensitize cells to Fas-mediated apoptosis.[2][7]

Quantitative Data on this compound Activity

Precise quantitative data on the binding affinity and inhibitory potency of the this compound are crucial for its application as a research tool.

ParameterValueMethodReference
Fas/FAP-1 Binding Inhibition
30 µM Ac-SLV-OH31.1% inhibitionIn vitro binding assay[9][10]
50 µM Ac-SLV-OH44.3% inhibitionIn vitro binding assay[9][10]
100 µM Ac-SLV-OH87.6% inhibitionIn vitro binding assay[9][10]
1 mM Ac-SLV-OH100.7% inhibitionIn vitro binding assay[9][10]
Binding Affinity (Kd) Not explicitly reported for the tripeptide. However, related peptide-PDZ domain interactions are typically in the nanomolar to low micromolar range.Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are suitable methods for determination.[3][11][12]

Experimental Protocols

In Vitro Apoptosis Induction Assay

This protocol describes the induction of apoptosis in a Fas-sensitive cell line, such as Jurkat T-cells, and the assessment of the pro-apoptotic effect of the this compound.

Materials:

  • Jurkat cells (or other Fas-sensitive cell line)

  • RPMI-1640 medium with 10% FBS, penicillin/streptomycin

  • Agonistic anti-Fas antibody (e.g., clone CH11)

  • This compound (Ac-SLV-OH)

  • Scrambled control peptide (e.g., Ac-LSV-OH)

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the exponential growth phase.

  • Cell Seeding: Seed cells at a density of 0.5 x 10^6 cells/mL in fresh media in a 24-well plate.

  • Peptide Pre-incubation: Pre-incubate cells with varying concentrations of the this compound (e.g., 10, 50, 100 µM) or the scrambled control peptide for 1-2 hours. Include a vehicle-only control.

  • Apoptosis Induction: Add the agonistic anti-Fas antibody at a final concentration of 50-100 ng/mL to the appropriate wells.

  • Incubation: Incubate the cells for 4-6 hours at 37°C.

  • Apoptosis Analysis:

    • Harvest the cells by centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour.

Co-Immunoprecipitation (Co-IP) of Fas and FAP-1

This protocol is designed to demonstrate the interaction between Fas and FAP-1 and how the this compound can inhibit this interaction.

Materials:

  • Cells co-expressing Fas and FAP-1 (e.g., DLD-1 colon cancer cells)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-Fas antibody for immunoprecipitation

  • Anti-FAP-1 antibody for western blotting

  • Protein A/G agarose (B213101) beads

  • This compound (Ac-SLV-OH)

  • Scrambled control peptide

  • SDS-PAGE and western blotting reagents

Procedure:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Treat cells with or without the this compound or scrambled peptide for 2-4 hours.

    • Wash cells with cold PBS and lyse with lysis buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Pre-clearing:

    • Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-Fas antibody overnight at 4°C on a rotator.

    • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

    • Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the anti-FAP-1 antibody.

    • Detect the signal using an appropriate secondary antibody and chemiluminescence.

In Vivo Studies in Animal Models

The this compound can be used in animal models of diseases where Fas-mediated apoptosis is dysregulated, such as cancer or autoimmune diseases.[2][13]

General Considerations:

  • Animal Model: Select an appropriate animal model that recapitulates the human disease of interest. For example, mouse models of systemic lupus erythematosus (SLE) or tumor xenograft models.[13][14]

  • Peptide Formulation and Delivery: The tripeptide can be dissolved in a sterile vehicle such as saline or PBS. Administration can be via intraperitoneal (i.p.) or intravenous (i.v.) injection.[13]

  • Dosing and Schedule: The optimal dose and treatment schedule will need to be determined empirically for each model.

  • Outcome Measures: Assess the therapeutic efficacy by monitoring disease progression, tumor growth, survival rates, and by performing histological and immunological analyses of relevant tissues.

Example Protocol Outline (Tumor Xenograft Model):

  • Tumor Implantation: Subcutaneously implant tumor cells that are resistant to Fas-mediated apoptosis into immunocompromised mice.

  • Treatment Groups: Once tumors are established, randomize mice into treatment groups: vehicle control, scrambled peptide control, and this compound.

  • Peptide Administration: Administer the peptides (e.g., daily i.p. injections) at a predetermined dose.

  • Monitoring: Measure tumor volume regularly. Monitor the health and body weight of the mice.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze the tumors for markers of apoptosis (e.g., TUNEL staining, cleaved caspase-3) and immune cell infiltration.

Visualizing Signaling Pathways and Workflows

Fas Signaling Pathway

Fas_Signaling_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding & Trimerization DISC DISC (Death-Inducing Signaling Complex) FasR->DISC Fas_CT Fas C-terminus (SLV motif) FasR->Fas_CT FADD FADD FADD->DISC ProCasp8 Pro-Caspase-8 ProCasp8->DISC Casp8 Active Caspase-8 Casp3 Caspase-3 Casp8->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution DISC->Casp8 Activation FAP1 FAP-1 (PTPN13) FAP1->DISC Inhibition Fas_CT->FAP1 Binding

Caption: The Fas/FasL signaling pathway leading to apoptosis and its negative regulation by FAP-1.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow start Start: Cells expressing Fas and FAP-1 lysis Cell Lysis start->lysis preclear Pre-clearing with beads lysis->preclear peptide Add Fas C-terminal tripeptide (inhibitor) lysis->peptide ip Immunoprecipitation with anti-Fas Ab preclear->ip wash Wash beads ip->wash elute Elution wash->elute wb Western Blot (anti-FAP-1) elute->wb end End: Detection of Fas-FAP-1 interaction wb->end peptide->ip Inhibition

Caption: Workflow for Co-immunoprecipitation to study the Fas/FAP-1 interaction.

Applications in Immunology and Drug Development

The this compound is a valuable tool for:

  • Studying Apoptosis Regulation: It allows for the specific dissection of the role of FAP-1 in regulating Fas-mediated apoptosis in various cell types.

  • Cancer Research: Many cancer cells upregulate FAP-1 to evade immune surveillance and resist apoptosis. The tripeptide can be used to sensitize these cancer cells to Fas-mediated killing, potentially in combination with other immunotherapies.[8][14][15]

  • Autoimmune Diseases: In some autoimmune diseases, such as SLE, there is a defect in Fas-mediated apoptosis, leading to the accumulation of autoreactive lymphocytes. While counterintuitive, understanding the regulatory mechanisms involving FAP-1 in different immune cell subsets could reveal novel therapeutic targets.[2]

  • Drug Discovery: The this compound can serve as a lead compound for the development of small molecule inhibitors of the Fas/FAP-1 interaction. Such molecules could have therapeutic potential as pro-apoptotic agents in cancer therapy.[1]

Conclusion

The this compound is a powerful and specific tool for investigating the intricate regulation of the Fas signaling pathway. Its ability to competitively inhibit the interaction between Fas and the negative regulator FAP-1 provides a means to modulate apoptosis in a controlled manner. This technical guide provides the foundational knowledge and experimental protocols for researchers, scientists, and drug development professionals to effectively utilize this peptide in their studies of immunology and for the development of novel therapeutics targeting apoptosis.

References

Methodological & Application

Application Notes and Protocols for Fas C-Terminal Tripeptide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Fas receptor (FasR, CD95, or APO-1), a member of the tumor necrosis factor receptor (TNFR) superfamily, is a key mediator of programmed cell death, or apoptosis.[1][2][3] Upon binding its ligand, FasL, the receptor trimerizes, initiating a signaling cascade that results in apoptosis.[1][2][3] This process is critical for immune system homeostasis and the elimination of cancerous or virally infected cells.[2][4]

A key negative regulator of this pathway is the Fas-associated phosphatase-1 (FAP-1), a protein tyrosine phosphatase that binds to the C-terminal region of the Fas receptor.[1][3] This interaction inhibits the formation of the Death-Inducing Signaling Complex (DISC) and subsequent apoptotic signaling.[1][3] The Fas C-Terminal Tripeptide (Ac-Ser-Leu-Val-OH) is a synthetic peptide that corresponds to the last three amino acids of the Fas receptor.[1][5] It competitively inhibits the binding of FAP-1 to the Fas receptor, thereby blocking FAP-1's anti-apoptotic action and sensitizing resistant cells to Fas-mediated apoptosis.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture.

Product Information and Properties

Proper handling and storage of the this compound are crucial for maintaining its stability and activity.

PropertyDescription
Sequence Ac-Ser-Leu-Val-OH
Molecular Weight 359.42 g/mol [1][5]
CAS Number 189109-90-8[1]
Appearance White to off-white solid[1]
Solubility Insoluble in water. Soluble in DMSO (≥35.9 mg/mL) and Ethanol (≥10.04 mg/mL).[1]
Storage (Lyophilized) Store desiccated at -20°C for up to 36 months.[1]
Storage (Solution) Aliquot and store at -20°C. It is recommended to use within one month to avoid degradation. Avoid repeated freeze-thaw cycles.[1]

Mechanism of Action

The this compound enhances apoptotic signaling by disrupting the inhibitory interaction between the Fas receptor and FAP-1.

  • Fas Receptor Activation: The binding of Fas Ligand (FasL) to the Fas receptor induces its trimerization.[1][6]

  • DISC Formation: This conformational change allows for the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits procaspase-8 to form the Death-Inducing Signaling Complex (DISC).[1][6][7]

  • Caspase Cascade: Within the DISC, procaspase-8 molecules are brought into close proximity, leading to their auto-activation. Active caspase-8 then initiates a downstream cascade by activating effector caspases, such as caspase-3, which carry out apoptosis.[1][5][7]

  • Inhibition by FAP-1: FAP-1 binds to the C-terminal tripeptide motif of the Fas receptor, which hinders efficient DISC formation and signal transduction, thus inhibiting apoptosis.[1][2]

  • Action of this compound: The synthetic tripeptide acts as a competitive inhibitor, binding to FAP-1 and preventing its association with the Fas receptor. This allows the receptor to participate in the apoptotic signaling cascade.[1][2]

Fas_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasL FasL FasR Fas Receptor FasL->FasR Binding & Trimerization FADD FADD FasR->FADD Recruitment DISC DISC Formation FasR->DISC Procaspase8 Procaspase-8 FADD->Procaspase8 Recruitment FADD->DISC Procaspase8->DISC ActiveCaspase8 Active Caspase-8 DISC->ActiveCaspase8 ActiveCaspase3 Active Caspase-3 ActiveCaspase8->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis FAP1 FAP-1 FAP1->FasR Inhibition Tripeptide Fas C-Terminal Tripeptide Tripeptide->FAP1 Inhibition

Caption: Fas signaling pathway and the inhibitory role of the Tripeptide.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol describes the preparation of a stock solution from the lyophilized peptide.

Materials:

  • Lyophilized this compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.

  • Based on the desired stock concentration, calculate the required volume of DMSO. For example, to make a 10 mM stock solution from 1 mg of peptide (MW: 359.42 g/mol ), add 278.2 µL of DMSO.

  • Add the calculated volume of DMSO to the vial.

  • Gently vortex or sonicate to ensure the peptide is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Reconstitution_Workflow Start Start: Lyophilized Peptide Centrifuge Centrifuge Vial Start->Centrifuge Add_DMSO Add appropriate volume of DMSO Centrifuge->Add_DMSO Dissolve Vortex/Sonicate to dissolve Add_DMSO->Dissolve Aliquot Aliquot stock solution Dissolve->Aliquot Store Store at -20°C Aliquot->Store End End: Ready-to-use stock Store->End

Caption: Workflow for reconstituting lyophilized this compound.

Protocol 2: Sensitization of Apoptosis-Resistant Cells

This protocol provides a general workflow to assess the ability of the this compound to sensitize apoptosis-resistant cancer cells (expressing both Fas and FAP-1) to an apoptotic stimulus like an anti-Fas antibody.

Materials:

  • Apoptosis-resistant cell line (e.g., DLD-1 colon cancer cells)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Agonistic anti-Fas antibody (e.g., clone CH11 for human cells)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

Procedure:

  • Cell Seeding: Seed the cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation with Tripeptide: The next day, treat the cells with varying concentrations of the this compound (e.g., 30 µM, 50 µM, 100 µM).[8] Include a vehicle control (DMSO). Pre-incubate the cells for 1-2 hours at 37°C.[2]

  • Apoptosis Induction: After pre-incubation, add the agonistic anti-Fas antibody to the wells at a pre-determined optimal concentration (e.g., 0.05-0.1 µg/mL).[2]

  • Incubation: Incubate the cells for an appropriate duration to induce apoptosis (e.g., 3-16 hours).[2] The optimal time should be determined empirically.

  • Apoptosis Assessment: Harvest the cells and stain with Annexin V and Propidium Iodide according to the manufacturer's protocol. Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Quantitative Data on Inhibitory Effects:

The following table summarizes the inhibitory effect of this compound on Fas/FAP-1 binding at different concentrations.

Tripeptide ConcentrationFas/FAP-1 Binding Inhibition
30 µM31.1%
50 µM44.3%
100 µM87.6%
1 mM100.7%
Data sourced from MedchemExpress.[8]

Visualization of Experimental Workflow

Experimental_Workflow Start Start: Seed Cells Pre_incubation Pre-incubate with This compound (1-2 hours) Start->Pre_incubation Apoptosis_Induction Add Anti-Fas Antibody Pre_incubation->Apoptosis_Induction Incubation Incubate (3-16 hours) Apoptosis_Induction->Incubation Harvest Harvest Cells Incubation->Harvest Staining Stain with Annexin V/PI Harvest->Staining Analysis Flow Cytometry Analysis Staining->Analysis End End: Quantify Apoptosis Analysis->End

References

Designing Experiments with Fas C-Terminal Tripeptide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing the Fas C-Terminal Tripeptide (Ac-Ser-Leu-Val-OH) in research settings. The tripeptide is a valuable tool for investigating the Fas signaling pathway and sensitizing resistant cells to Fas-mediated apoptosis.

Introduction

The Fas receptor (FasR), also known as CD95 or APO-1, is a transmembrane protein that plays a crucial role in programmed cell death, or apoptosis.[1] Upon binding its ligand, Fas ligand (FasL), the receptor trimerizes, initiating a downstream signaling cascade that results in cell death.[2] However, in certain pathological conditions, such as cancer, cells can become resistant to Fas-mediated apoptosis. One mechanism of resistance involves the overexpression of Fas-associated phosphatase-1 (FAP-1), a protein tyrosine phosphatase that binds to the C-terminal end of the Fas receptor, thereby inhibiting the formation of the Death-Inducing Signaling Complex (DISC).[3]

The this compound is a synthetic peptide with the sequence Ac-Ser-Leu-Val-OH, mimicking the C-terminal three amino acids of the Fas receptor. This tripeptide acts as a competitive inhibitor, binding to the PDZ domain of FAP-1 and preventing its interaction with the Fas receptor.[3][4] This disruption restores the ability of the Fas receptor to initiate the apoptotic cascade, making the tripeptide a powerful tool for overcoming apoptosis resistance in cancer cells.

Mechanism of Action

The pro-apoptotic activity of the this compound is achieved by disrupting the inhibitory interaction between the Fas receptor and FAP-1.

  • Fas Receptor Activation and DISC Formation: The binding of FasL to the Fas receptor induces its trimerization. This conformational change allows for the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) and pro-caspase-8, forming the DISC.[5]

  • Caspase Cascade Initiation: Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation. Active caspase-8 then initiates a downstream caspase cascade, activating effector caspases like caspase-3, which execute the final stages of apoptosis.[5]

  • Inhibition by FAP-1: FAP-1 binds to the C-terminal tripeptide motif of the Fas receptor, sterically hindering the recruitment of FADD and the subsequent formation of the DISC, thus blocking the apoptotic signal.[3]

  • Action of this compound: The synthetic this compound competitively binds to FAP-1, preventing it from associating with the Fas receptor. This allows for proper DISC formation and the subsequent activation of the apoptotic pathway.[4]

Data Presentation

The following tables summarize quantitative data from studies investigating the efficacy of the this compound.

Tripeptide Concentration% Inhibition of Fas/FAP-1 Binding
30 µM31.1%
50 µM44.3%
100 µM87.6%
1 mM100.7%

Data adapted from MedChemExpress product information based on scientific literature.[6][7][8]

Cell LineTreatment% Apoptotic Cells (Annexin V+)
SW480Control~5%
Fas-agonist antibody~10%
SLV peptide + Fas-agonist antibody~25%
SW620Control~8%
Fas-agonist antibody~15%
SLV peptide + Fas-agonist antibody~35%

Illustrative data based on findings where the SLV peptide significantly increased Fas-agonist induced apoptosis.

Experimental Protocols

Preparation and Storage of this compound Solution

Proper handling and storage of the this compound are crucial for maintaining its biological activity.

Materials:

  • Lyophilized this compound (Ac-Ser-Leu-Val-OH)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Reconstitution: Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom. Reconstitute the peptide in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). For example, for 1 mg of peptide (MW: 359.42 g/mol ), add 278.2 µL of DMSO to achieve a 10 mM stock solution.

  • Solubilization: Vortex gently until the peptide is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For long-term storage, -80°C is recommended.[9][10]

In Vitro Apoptosis Induction Assay

This protocol describes how to assess the ability of the this compound to sensitize resistant cancer cells to Fas-mediated apoptosis using an agonistic anti-Fas antibody.

Materials:

  • Fas-resistant cancer cell line (e.g., SW480, SW620)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Agonistic anti-Fas antibody (e.g., clone CH11)

  • Control peptide (optional, e.g., a scrambled peptide)

  • 96-well or 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well or 6-well plate at a density that will allow them to reach 70-80% confluency at the time of analysis. Allow the cells to adhere overnight.

  • Peptide Pre-treatment: Prepare working solutions of the this compound and control peptide in complete culture medium at the desired final concentrations (e.g., 50-100 µM). Remove the old medium from the cells and add the medium containing the peptides. Incubate for 2-4 hours.

  • Apoptosis Induction: Add the agonistic anti-Fas antibody to the wells at a pre-determined optimal concentration (e.g., 100 ng/mL).

  • Incubation: Incubate the plates for a suitable duration to observe apoptosis (e.g., 12-24 hours).

  • Cell Harvesting:

    • Adherent cells: Gently aspirate the medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells with PBS, and then detach them using a gentle cell dissociation reagent (e.g., TrypLE). Combine the detached cells with the saved medium.

    • Suspension cells: Collect the cells directly.

  • Staining: Centrifuge the cell suspension, wash the cells with cold PBS, and then resuspend the cell pellet in 1X Binding Buffer provided in the Annexin V Apoptosis Detection Kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Incubate the cells in the dark for 15 minutes at room temperature. Analyze the samples on a flow cytometer within one hour.[3][5][6][11][12]

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases to confirm that the observed cell death is due to apoptosis.

Materials:

  • Cells treated as described in the apoptosis induction assay

  • Caspase-Glo® 3/7 Assay System or similar

  • Luminometer

Protocol:

  • Cell Lysis: Following treatment, lyse the cells using the lysis buffer provided in the caspase activity assay kit.

  • Substrate Addition: Add the proluminescent caspase-3/7 substrate to the cell lysate. This substrate contains the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7.[13]

  • Incubation: Incubate the mixture at room temperature as per the manufacturer's instructions to allow for enzymatic cleavage of the substrate.

  • Luminescence Measurement: Measure the luminescent signal using a luminometer. The intensity of the light produced is proportional to the amount of active caspase-3 and -7 in the sample.[13][14][15][16]

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of Fas/FAP-1 Interaction

This protocol can be used to show that the this compound disrupts the interaction between the Fas receptor and FAP-1.

Materials:

  • Cells expressing both Fas and FAP-1

  • This compound

  • Co-IP Lysis/Wash Buffer

  • Antibody against FAP-1

  • Control IgG

  • Protein A/G magnetic beads or agarose (B213101) resin

  • SDS-PAGE and Western blotting reagents

  • Antibody against Fas receptor

Protocol:

  • Cell Treatment: Treat cells with the this compound or a control peptide for a specified time.

  • Cell Lysis: Lyse the cells with a gentle Co-IP lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-FAP-1 antibody or control IgG overnight at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an anti-Fas receptor antibody to detect the amount of Fas that was co-immunoprecipitated with FAP-1. A reduced amount of Fas in the tripeptide-treated sample compared to the control indicates disruption of the interaction.[2][7][17][18]

Visualizations

Fas_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding & Trimerization FADD FADD FasR->FADD Recruitment Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment DISC DISC Formation FADD->DISC Procaspase8->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage & Activation Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution FAP1 FAP-1 FAP1->FasR Inhibition Tripeptide Fas C-Terminal Tripeptide Tripeptide->FAP1 Inhibition

Caption: Fas Signaling Pathway and the Role of this compound.

Experimental_Workflow Start Seed Fas-Resistant Cancer Cells Pretreat Pre-treat with This compound (2-4 hours) Start->Pretreat Induce Induce Apoptosis (e.g., with anti-Fas antibody) Pretreat->Induce Incubate Incubate (12-24 hours) Induce->Incubate Harvest Harvest Cells Incubate->Harvest Analyze Analyze Apoptosis Harvest->Analyze AnnexinV Annexin V / PI Staining (Flow Cytometry) Analyze->AnnexinV Caspase Caspase-3/7 Activity Assay Analyze->Caspase

Caption: General workflow for assessing apoptosis induction.

References

Application Notes and Protocols: Fas C-Terminal Tripeptide for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fas receptor (FasR, CD95, APO-1), a member of the tumor necrosis factor receptor (TNFR) superfamily, is a key mediator of the extrinsic apoptosis pathway.[1] Upon binding its cognate ligand, Fas ligand (FasL), the receptor trimerizes, leading to the formation of the Death-Inducing Signaling Complex (DISC) and the subsequent activation of a caspase cascade that results in programmed cell death.[1][2] This process is fundamental for immune homeostasis and the elimination of cancerous or virally infected cells.[3]

A key negative regulator of this pathway is the Fas-associated phosphatase-1 (FAP-1), a protein tyrosine phosphatase that binds to a C-terminal tripeptide motif (Ser-Leu-Val) of the Fas receptor.[1][4] This interaction can sequester the Fas receptor, preventing its participation in the apoptotic signaling cascade.[1]

The synthetic Fas C-terminal tripeptide, commonly N-acetylated (Ac-Ser-Leu-Val-OH), acts as a competitive inhibitor of the Fas-FAP-1 interaction.[5] By disrupting this inhibitory binding, the tripeptide can sensitize Fas-resistant cells to apoptosis, making it a valuable tool for research and a potential starting point for the development of novel therapeutics.[3][5] These application notes provide detailed protocols for utilizing the this compound to induce and quantify apoptosis.

Data Presentation

The efficacy of the this compound (Ac-Ser-Leu-Val-OH) in disrupting the inhibitory Fas/FAP-1 interaction has been quantified. The following table summarizes the dose-dependent inhibitory activity of the tripeptide.

Tripeptide ConcentrationInhibition of Fas/FAP-1 Binding (%)
30 µM31.1%
50 µM44.3%
100 µM87.6%
1 mM100.7%
Data sourced from MedChemExpress.[1]

Signaling Pathways and Experimental Workflow

Fas-Mediated Apoptosis Signaling Pathway

The following diagram illustrates the Fas signaling pathway, highlighting the inhibitory role of FAP-1 and the mechanism of action of the this compound.

Fas_Signaling_Pathway Fas-Mediated Apoptosis Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor receptor ligand ligand adaptor adaptor caspase caspase inhibitor inhibitor peptide peptide outcome outcome FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding & Trimerization FADD FADD FasR->FADD Recruitment FAP1 FAP-1 (Inhibitor) FasR->FAP1 Binding Procaspase8 Procaspase-8 FADD->Procaspase8 Recruitment DISC DISC Formation Caspase8 Active Caspase-8 DISC->Caspase8 Auto-activation Caspase3 Active Caspase-3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis FAP1->FasR Inhibition Tripeptide Fas C-Terminal Tripeptide FAP1->Tripeptide Inhibition of FAP-1/FasR Interaction Tripeptide->FAP1 Competitive Binding

Fas signaling pathway and tripeptide action.
Experimental Workflow for Apoptosis Induction and Analysis

This diagram outlines the typical workflow for assessing the pro-apoptotic effect of the this compound.

Experimental_Workflow Experimental Workflow for Apoptosis Analysis cluster_treatment Treatment Conditions cluster_analysis Analysis Methods culture 1. Cell Culture (e.g., Jurkat cells) treatment 2. Treatment Groups culture->treatment incubation 3. Incubation (3-16 hours) treatment->incubation harvest 4. Cell Harvesting incubation->harvest analysis 5. Apoptosis Analysis harvest->analysis control Untreated Control anti_fas Agonistic Anti-Fas Ab combo Tripeptide + Anti-Fas Ab flow Annexin V/PI Staining (Flow Cytometry) caspase_assay Caspase-3/7 Activity Assay

References

Application Notes and Protocols: In Vitro Binding Assay for Fas C-Terminal Tripeptide and FAP-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the Fas receptor (FasR, CD95) and the Fas-associated phosphatase-1 (FAP-1) is a critical regulatory checkpoint in the extrinsic apoptosis pathway. FasR, a member of the tumor necrosis factor receptor superfamily, transduces apoptotic signals upon engagement with its ligand, FasL. This process is negatively regulated by FAP-1, a protein tyrosine phosphatase that binds to the C-terminal region of FasR, thereby inhibiting the formation of the Death-Inducing Signaling Complex (DISC) and subsequent caspase activation.[1]

The interaction is mediated by the PDZ domain of FAP-1 recognizing a C-terminal tripeptide motif (Ser-Leu-Val, SLV) on the Fas receptor.[1] This specific interaction presents a compelling target for therapeutic intervention, where disrupting the Fas/FAP-1 binding can sensitize cancer cells to apoptosis. This document provides detailed application notes and protocols for in vitro binding assays to characterize the interaction between the Fas C-terminal tripeptide and FAP-1, aiding in the discovery and development of novel therapeutics.

Signaling Pathway

The binding of FAP-1 to the Fas receptor sterically hinders the recruitment of FADD and procaspase-8 to the death domain of Fas, thereby inhibiting the apoptotic signal. The this compound (Ac-SLV-OH) can competitively inhibit this interaction, thus promoting apoptosis.

FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) (contains C-terminal SLV) FasL->FasR binds DISC DISC Formation (FADD, Procaspase-8) FasR->DISC recruits FAP1 FAP-1 (PDZ domain) FAP1->FasR binds to SLV motif (inhibits DISC formation) Apoptosis Apoptosis DISC->Apoptosis activates Tripeptide This compound (Ac-SLV-OH) Tripeptide->FAP1 competitively binds

Figure 1: Fas/FAP-1 signaling pathway.

Quantitative Data Summary

The following table summarizes the inhibitory potency of the this compound (Ac-SLV-OH) on the Fas/FAP-1 interaction as determined by in vitro inhibition assays.

CompoundConcentration% Inhibition of Fas/FAP-1 BindingReference
This compound30 µM31.1%[2]
(Ac-SLV-OH)50 µM44.3%[2]
100 µM87.6%[2]
1 mM100.7%[2]

Experimental Protocols

This section provides detailed protocols for three common in vitro binding assays to study the interaction between the this compound and FAP-1: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and GST Pull-Down Assay.

Experimental Workflow Overview

cluster_prep Reagent Preparation cluster_assays In Vitro Binding Assays cluster_analysis Data Analysis prep_peptide Synthesize/Purchase This compound (Ac-SLV-OH) & Fluorescently-labeled version fp_assay Fluorescence Polarization (FP) prep_peptide->fp_assay spr_assay Surface Plasmon Resonance (SPR) prep_peptide->spr_assay gst_assay GST Pull-Down prep_peptide->gst_assay prep_protein Express & Purify Recombinant FAP-1 PDZ Domain (e.g., GST-tagged or His-tagged) prep_protein->fp_assay prep_protein->spr_assay prep_protein->gst_assay analysis Determine Binding Affinity (Kd) and/or Inhibition (IC50) fp_assay->analysis spr_assay->analysis gst_assay->analysis

Figure 2: General experimental workflow.

Protocol 1: Fluorescence Polarization (FP) Assay

This assay measures the binding of a small fluorescently labeled peptide to a larger protein, resulting in a change in the polarization of the emitted light.[3]

Materials:

  • Fluorescently-labeled this compound: (e.g., FITC-Ahx-SLV-OH). The hexanoic acid (Ahx) spacer can reduce steric hindrance.

  • Recombinant FAP-1 PDZ domain: Purified protein (e.g., His-tagged or GST-tagged).

  • Unlabeled this compound (Ac-SLV-OH): For competition assays.

  • FP Assay Buffer: e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

  • Black, low-volume 96- or 384-well plates.

  • Fluorescence plate reader with polarization filters.

Procedure:

  • Saturation Binding Experiment (to determine Kd): a. Prepare a serial dilution of the recombinant FAP-1 PDZ domain in FP Assay Buffer. b. Add a fixed, low concentration (e.g., 1-10 nM) of the fluorescently-labeled Fas tripeptide to each well. c. Add the serially diluted FAP-1 PDZ domain to the wells. d. Incubate the plate at room temperature for 30-60 minutes, protected from light. e. Measure the fluorescence polarization on a plate reader. f. Plot the millipolarization (mP) values against the FAP-1 concentration and fit the data to a one-site binding equation to determine the dissociation constant (Kd).

  • Competition Binding Experiment (to determine IC50): a. Prepare a serial dilution of the unlabeled this compound (competitor) in FP Assay Buffer. b. In each well, combine a fixed concentration of the fluorescently-labeled Fas tripeptide (at or below its Kd) and a fixed concentration of the FAP-1 PDZ domain (typically at its Kd or slightly above). c. Add the serially diluted unlabeled tripeptide to the wells. d. Incubate the plate at room temperature for 30-60 minutes, protected from light. e. Measure the fluorescence polarization. f. Plot the mP values against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor chip.[4][5]

Materials:

  • Recombinant FAP-1 PDZ domain (Ligand): High purity is essential.

  • This compound (Analyte): Ac-SLV-OH.

  • SPR Instrument (e.g., Biacore).

  • Sensor Chip (e.g., CM5 chip for amine coupling).

  • Amine Coupling Kit: EDC, NHS, and ethanolamine.

  • SPR Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Immobilization Buffers: e.g., 10 mM Sodium Acetate, pH 4.5.

Procedure:

  • Ligand Immobilization: a. Equilibrate the sensor chip with SPR Running Buffer. b. Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS. c. Inject the recombinant FAP-1 PDZ domain (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., 1000-2000 Response Units). d. Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis: a. Prepare a series of dilutions of the this compound in SPR Running Buffer (e.g., ranging from low nM to high µM concentrations). b. Inject the tripeptide solutions over the immobilized FAP-1 PDZ domain surface for a defined association time, followed by an injection of running buffer for a defined dissociation time. Include a buffer-only injection for baseline subtraction. c. Regenerate the sensor surface between cycles if necessary (e.g., with a short pulse of low pH buffer like 10 mM Glycine-HCl, pH 2.5).

  • Data Analysis: a. Subtract the reference channel data and the buffer-only injection data from the sensorgrams. b. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Protocol 3: GST Pull-Down Assay

This is a qualitative or semi-quantitative method to detect the interaction between a GST-tagged "bait" protein and a "prey" molecule.[6][7]

Materials:

  • GST-tagged FAP-1 PDZ domain: Purified recombinant protein.

  • This compound (or a larger Fas C-terminal fragment): Can be biotinylated for easier detection.

  • Glutathione-Sepharose beads.

  • Pull-Down Lysis Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease inhibitors.

  • Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione.

  • SDS-PAGE gels and Western blotting reagents.

  • Antibody against the prey molecule (if not biotinylated) or Streptavidin-HRP (if biotinylated).

Procedure:

  • Protein-Bead Binding: a. Incubate a defined amount of GST-FAP-1 PDZ domain with equilibrated Glutathione-Sepharose beads in lysis buffer for 1-2 hours at 4°C with gentle rotation. Use GST protein alone as a negative control. b. Wash the beads 3-5 times with ice-cold Wash Buffer to remove unbound protein.

  • Interaction with Prey: a. Add the this compound (or fragment) to the beads coupled with GST-FAP-1 PDZ domain (and the GST control beads). b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing and Elution: a. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specific binders. b. Elute the bound proteins by adding Elution Buffer and incubating for 10-15 minutes at room temperature. Alternatively, boil the beads in SDS-PAGE sample buffer.

  • Detection: a. Separate the eluted proteins by SDS-PAGE. b. Analyze the presence of the Fas C-terminal peptide/fragment by Western blotting using an appropriate antibody or Streptavidin-HRP. A band in the GST-FAP-1 lane but not in the GST-only lane indicates a specific interaction. For competitive inhibition, pre-incubate the GST-FAP-1 with increasing concentrations of the non-biotinylated tripeptide before adding the biotinylated version.

References

Application Notes and Protocols: Fas C-Terminal Tripeptide Storage and Stability Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Fas receptor (FasR), also known as CD95 or APO-1, is a transmembrane protein that belongs to the tumor necrosis factor receptor (TNFR) superfamily.[1] Upon binding with its ligand (FasL), the Fas receptor initiates a signaling cascade that results in programmed cell death, or apoptosis.[1][2] This process is regulated by various intracellular proteins, including the Fas-associated phosphatase-1 (FAP-1), which binds to the C-terminal region of the Fas receptor and negatively regulates its apoptotic signaling.[1]

The Fas C-Terminal Tripeptide (Ac-Ser-Leu-Val-OH) is a synthetic peptide that mimics the last three amino acids of the Fas receptor.[1][3] This tripeptide competitively inhibits the binding of FAP-1 to the Fas receptor, thereby blocking FAP-1's anti-apoptotic function.[1][2] This action can restore or enhance sensitivity to Fas-mediated apoptosis in resistant cells, making it an invaluable tool for cancer research and drug development.[1]

Maintaining the structural integrity and biological activity of the this compound is paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed guidelines and protocols for the proper storage, handling, and stability of this peptide.

Product Information and Properties

Proper handling and storage are critical for maintaining the stability and activity of the peptide. The following table summarizes its key characteristics.

PropertyDescription
Sequence Ac-Ser-Leu-Val-OH[1][4]
Molecular Weight 359.42 g/mol [1][4]
CAS Number 189109-90-8[1][4]
Appearance White to off-white solid[1]
Solubility Insoluble in water. Soluble in Dimethyl Sulfoxide (DMSO) at ≥35.9 mg/mL and Ethanol at ≥10.04 mg/mL.[1]

Storage and Stability Guidelines

Adherence to proper storage conditions is essential to prevent degradation and ensure the long-term stability of the this compound. The peptide is available in lyophilized and solution forms, each requiring specific storage protocols.

Form Storage Temperature Duration Key Considerations
Lyophilized Powder -20°C (long-term) or -80°C (extended long-term)[1][4]Up to 36 months[1][4]- Store in a desiccated environment, protected from moisture and bright light.[5][6] - Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[7][8] - After use, tightly reseal the vial, preferably under an inert gas like nitrogen or argon.[7]
Stock Solution (in DMSO) -20°C[1][4]Up to 1 month[1][4]- Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][7][9] - Use sterile, low-retention polypropylene (B1209903) tubes for aliquoting to prevent adsorption to surfaces.[1][5] - Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.[5]

Mechanism of Action and Signaling Pathway

The this compound exerts its pro-apoptotic effect by disrupting the interaction between the Fas receptor and the inhibitory protein FAP-1.[1] In the absence of the tripeptide, FAP-1 can bind to the C-terminus of the Fas receptor, preventing the formation of the Death-Inducing Signaling Complex (DISC) and subsequent caspase activation. By competitively binding to FAP-1, the tripeptide frees the Fas receptor to initiate the apoptotic cascade upon ligand binding.

Fas_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasR Fas Receptor DISC DISC Formation (FADD, Procaspase-8) FasR->DISC Recruits Casp8 Active Caspase-8 DISC->Casp8 Activates Casp3 Active Caspase-3 Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis FAP1 FAP-1 FAP1->FasR Inhibits FasL Fas Ligand FasL->FasR Binds Tripeptide Fas C-Terminal Tripeptide Tripeptide->FAP1 Inhibits

Fas signaling pathway and the inhibitory role of the Tripeptide.

Experimental Protocols

The following protocols detail the reconstitution of the lyophilized peptide and its application in a typical cell culture experiment to assess its biological activity, which serves as an indirect measure of its stability.

This protocol describes the preparation of a high-concentration stock solution. All steps should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

Materials:

  • Vial of lyophilized this compound

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening.[7] This prevents the condensation of moisture, which can reduce peptide stability.

  • Centrifugation: Before opening, centrifuge the vial at a low speed (e.g., 1,000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.[1]

  • Solvent Addition: Carefully add the required volume of sterile, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely.[1] If necessary, sonicate briefly in a water bath to aid dissolution.

  • Verification: Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, low-retention microcentrifuge tubes.[1][4] Store the aliquots at -20°C for up to one month.[1][4]

Reconstitution_Workflow start Start: Lyophilized Peptide Vial equilibrate 1. Equilibrate to Room Temp in Desiccator start->equilibrate centrifuge 2. Centrifuge Vial (1,000 x g, 1 min) equilibrate->centrifuge add_dmso 3. Add Sterile DMSO to Desired Concentration centrifuge->add_dmso dissolve 4. Dissolve Peptide (Vortex/Swirl/Sonicate) add_dmso->dissolve check_solution Is Solution Clear? dissolve->check_solution check_solution->dissolve No aliquot 5. Aliquot into Single-Use Tubes check_solution->aliquot Yes store 6. Store Aliquots at -20°C aliquot->store end_node End: Ready-to-Use Aliquots store->end_node

Workflow for reconstituting lyophilized this compound.

This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.

Materials:

  • Reconstituted this compound stock solution (in DMSO)

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock: Thaw one aliquot of the DMSO stock solution at room temperature.[1]

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture experiment. Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Serial Dilution (Recommended): Perform a serial dilution of the stock solution in pre-warmed culture medium to reach the final working concentration. This ensures accurate and homogeneous mixing.

  • Immediate Use: Add the final working solution to your cell cultures immediately after preparation. Do not store peptide solutions diluted in aqueous culture medium for extended periods.

This protocol provides a framework to assess the bioactivity of the this compound by measuring its ability to enhance Fas-mediated apoptosis. This can be used to functionally validate a new batch of peptide or to check the stability of stored aliquots.

Cell Line: A cell line that expresses both Fas and FAP-1 and is relatively resistant to Fas-induced apoptosis (e.g., DLD-1 colon cancer cells) is suitable.[3]

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment Groups: Prepare the following treatment conditions:

    • Vehicle Control (medium with the same final concentration of DMSO)

    • Anti-Fas Antibody only (e.g., agonistic clone CH11 at 0.05-0.1 µg/mL)[2]

    • Tripeptide + Anti-Fas Antibody (pre-incubate cells with the desired concentration of this compound for 1-2 hours before adding the anti-Fas antibody)[2]

  • Incubation: Incubate the cells for a predetermined period (e.g., 18-24 hours) at 37°C.[1]

  • Apoptosis Assessment: Harvest the cells and assess the level of apoptosis using a standard method such as:

    • Annexin V/PI Staining followed by Flow Cytometry[1]

    • Caspase-3/7 Activity Assay[1]

  • Data Analysis: Compare the level of apoptosis in the "Tripeptide + Anti-Fas Antibody" group to the "Anti-Fas Antibody only" group. A significant increase in apoptosis confirms the bioactivity and stability of the tripeptide.

Apoptosis_Assay_Workflow cluster_treatments Treatment Conditions start Start: Seed Cells in Multi-Well Plate treatment Prepare Treatment Groups start->treatment control Vehicle Control (DMSO) treatment->control anti_fas Anti-Fas Ab treatment->anti_fas combo Tripeptide + Anti-Fas Ab treatment->combo incubation Incubate Cells (18-24h at 37°C) harvest Harvest Cells incubation->harvest assess Assess Apoptosis: - Annexin V/PI Staining - Caspase-3/7 Assay harvest->assess analysis Data Analysis: Compare Apoptosis Levels assess->analysis end_node End: Confirm Peptide Activity analysis->end_node

Workflow for a functional apoptosis assay.

References

Application Notes and Protocols: Reconstituting and Using Lyophilized Fas C-Terminal Tripeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fas receptor (FasR), also known as CD95 or APO-1, is a transmembrane protein that plays a pivotal role in initiating the extrinsic pathway of apoptosis, or programmed cell death.[1] Upon binding its cognate ligand, FasL, the receptor trimerizes, leading to the formation of the Death-Inducing Signaling Complex (DISC) and the activation of a caspase cascade that culminates in cellular demise.

This process is tightly regulated. A key negative regulator is the Fas-associated phosphatase-1 (FAP-1), a protein tyrosine phosphatase that binds to the C-terminal tripeptide motif (Ser-Leu-Val) of the Fas receptor.[2][3] This interaction can sequester the Fas receptor, preventing its surface expression, or otherwise inhibit the formation of a functional DISC, thereby rendering cells resistant to Fas-mediated apoptosis.[1][4]

The Fas C-Terminal Tripeptide (Ac-Ser-Leu-Val-OH) is a synthetic peptide that competitively inhibits the Fas/FAP-1 interaction.[1][2] By blocking the anti-apoptotic action of FAP-1, this tripeptide can restore or enhance sensitivity to Fas-mediated cell death, making it an invaluable tool for apoptosis research and the development of novel cancer therapeutics.[1][5] These notes provide detailed protocols for the reconstitution, handling, and application of the lyophilized this compound.

Product Information and Properties

Proper handling and storage are critical for maintaining the stability and activity of the peptide. The key characteristics are summarized below.

PropertyDescription
Sequence Ac-Ser-Leu-Val-OH
Molecular Weight 359.42 g/mol [1][6]
CAS Number 189109-90-8[1][6]
Appearance White to off-white solid[1]
Solubility Insoluble in water. Soluble in DMSO (≥35.9 mg/mL) and Ethanol (≥10.04 mg/mL).[1]
Storage (Lyophilized) Store desiccated at -20°C for up to 36 months.[1][6]
Storage (Solution) Aliquot and store at -20°C. Use within one month to avoid degradation. Avoid repeated freeze-thaw cycles.[1][6]

Signaling Pathways

The following diagrams illustrate the Fas signaling pathway and the mechanism of action for the this compound.

Fas_Signaling_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (Trimerization) FasL->FasR Binds DISC DISC Formation (FADD, Procaspase-8) FasR->DISC Recruits Casp8 Active Caspase-8 DISC->Casp8 Activates Casp3 Effector Caspases (e.g., Caspase-3) Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Diagram 1: The Fas-mediated apoptotic signaling pathway.

FAP1_Inhibition_Pathway cluster_fas Fas Receptor FasR Fas C-Terminus (SLV motif) Apoptosis Apoptosis Blocked FAP1 FAP-1 (Phosphatase) FAP1->FasR Binds & Inhibits Tripeptide Fas C-Terminal Tripeptide Tripeptide->FAP1 Competitively Inhibits Reconstitution_Workflow Start Start: Lyophilized Peptide Vial Step1 1. Equilibrate vial and solvent to room temperature Start->Step1 Step2 2. Centrifuge vial briefly (e.g., 1,000 x g, 1 min) Step1->Step2 Step3 3. Add sterile anhydrous DMSO to desired concentration Step2->Step3 Step4 4. Dissolve peptide (Gently vortex/swirl) Step3->Step4 Check Is solution clear? Step4->Check Check->Step4 No (sonicate briefly) Step5 5. Aliquot into single-use tubes Check->Step5 Yes Store Store at -20°C Step5->Store CoIP_Workflow Start Start: Cells expressing Fas and FAP-1 Step1 1. Treat cells with or without This compound Start->Step1 Step2 2. Harvest and lyse cells in non-denaturing buffer Step1->Step2 Step3 3. Pre-clear lysate with control beads Step2->Step3 Step4 4. Incubate lysate with anti-Fas antibody Step3->Step4 Step5 5. Add Protein A/G beads to capture antibody complex Step4->Step5 Step6 6. Wash beads to remove non-specific binders Step5->Step6 Step7 7. Elute proteins from beads Step6->Step7 End 8. Analyze by Western Blot (Probe for FAP-1) Step7->End

References

Application of Fas C-Terminal Tripeptide in Cancer Cell Lines: Restoring Apoptotic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fas receptor (FasR, CD95, or APO-1), a member of the tumor necrosis factor receptor (TNFR) superfamily, is a key mediator of the extrinsic apoptosis pathway.[1][2] Upon binding to its cognate ligand, Fas ligand (FasL), the receptor trimerizes, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of a caspase cascade that culminates in programmed cell death.[3][4] However, many cancer cells evade this crucial tumor suppressor mechanism by developing resistance to Fas-mediated apoptosis.

One significant mechanism of resistance involves the overexpression of Fas-associated phosphatase-1 (FAP-1).[1][4] FAP-1 is a protein tyrosine phosphatase that binds to the C-terminal tripeptide sequence (Ser-Leu-Val or SLV) of the Fas receptor via its PDZ domain.[4][5] This interaction sterically hinders the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) to the DISC, thereby blocking the downstream activation of pro-caspase-8 and inhibiting the apoptotic signal.[1]

The Fas C-terminal tripeptide (Ac-Ser-Leu-Val-OH) is a synthetic peptide that mimics the C-terminal end of the Fas receptor.[2] By competitively binding to the PDZ domain of FAP-1, this tripeptide can disrupt the inhibitory Fas/FAP-1 interaction.[1][2] This restores the ability of the Fas receptor to form a functional DISC upon stimulation, thereby sensitizing resistant cancer cells to Fas-mediated apoptosis.[1][4] This makes the this compound a valuable tool for investigating the Fas signaling pathway and a potential therapeutic agent for overcoming apoptosis resistance in cancer.

Mechanism of Action

The pro-apoptotic activity of the this compound is centered on its ability to antagonize the inhibitory action of FAP-1. In cancer cells resistant to Fas-mediated apoptosis due to high levels of FAP-1, the introduction of the this compound can re-establish the apoptotic signaling cascade.

Signaling Pathway of Fas-Mediated Apoptosis and FAP-1 Inhibition

Fas_Signaling Fas-Mediated Apoptosis and FAP-1 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) (trimerized) FasL->FasR Binding & Trimerization FADD FADD FasR->FADD Recruitment FAP1 FAP-1 FasR->FAP1 Binding (Inhibition of DISC formation) Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment DISC DISC Formation FADD->DISC Procaspase8->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation Caspase_Cascade Effector Caspase Cascade Caspase8->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Fas_C_Tripeptide Fas C-Terminal Tripeptide Fas_C_Tripeptide->FAP1 Competitive Binding

Caption: Fas signaling pathway and the inhibitory role of FAP-1.

Quantitative Data

The efficacy of the this compound in inhibiting the Fas/FAP-1 interaction and sensitizing cancer cells to apoptosis has been quantified in various studies.

ParameterCell LineConcentrationEffectReference
Inhibition of Fas/FAP-1 Binding -30 µM31.1% inhibition[6]
50 µM44.3% inhibition[6]
100 µM87.6% inhibition[6]
1 mM100.7% inhibition[6]
Induction of Apoptosis DLD-1 (colon cancer)Varies (with anti-Fas antibody)Concentration-dependent increase in apoptosis[7]
Hepatocellular carcinoma cellsVaries (with chemotherapeutic agents)Enhanced caspase-3 activation and increased cell death[8]

Experimental Protocols

Protocol 1: Sensitization of Cancer Cells to Fas-Mediated Apoptosis

This protocol outlines a general procedure to assess the ability of the this compound to sensitize apoptosis-resistant cancer cells (expressing both Fas and FAP-1) to an apoptotic stimulus, such as an agonistic anti-Fas antibody.

Materials:

  • This compound (Ac-Ser-Leu-Val-OH)[2]

  • Control peptide (e.g., scrambled sequence)

  • Apoptosis-resistant cancer cell line (e.g., DLD-1)[7]

  • Complete cell culture medium

  • Agonistic anti-Fas antibody (e.g., clone CH11 or DX2 for human cells)[4]

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)[4]

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will achieve 70-80% confluency at the time of analysis. Allow cells to adhere overnight.[1]

  • Peptide Pre-treatment:

    • Prepare a stock solution of the this compound and control peptide in a suitable solvent (e.g., sterile water or DMSO).[2]

    • Dilute the peptides to the desired final concentration (e.g., 50-100 µM) in complete culture medium.[1]

    • Remove the old medium from the cells and add the medium containing the peptides.

    • Incubate for 2-4 hours.[1]

  • Apoptosis Induction:

    • Add the agonistic anti-Fas antibody to the wells at a pre-determined optimal concentration (e.g., 0.05-0.1 µg/mL).[4]

    • Include the following controls:

      • Untreated cells

      • Cells treated with anti-Fas antibody alone

      • Cells treated with the this compound alone

      • Cells treated with the control peptide and anti-Fas antibody

  • Incubation: Incubate the plates for a time period optimized for the specific cell line to induce apoptosis (e.g., 24-48 hours).[1]

  • Cell Harvesting: Gently collect both adherent and floating cells.[1]

  • Apoptosis Analysis:

    • Wash the cells with cold 1X PBS.[4]

    • Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[4]

    • Analyze the samples by flow cytometry within one hour of staining.[4]

Experimental Workflow for Apoptosis Sensitization Assay

Apoptosis_Workflow Workflow for Apoptosis Sensitization Assay A Seed cancer cells in 6-well plates B Allow cells to adhere overnight A->B C Pre-treat with this compound (2-4 hours) B->C D Induce apoptosis with agonistic anti-Fas antibody C->D E Incubate for 24-48 hours D->E F Harvest both adherent and floating cells E->F G Stain with Annexin V-FITC and Propidium Iodide F->G H Analyze by flow cytometry G->H

Caption: General workflow for apoptosis sensitization assay.

Protocol 2: Co-Immunoprecipitation to Verify Disruption of Fas/FAP-1 Interaction

This protocol is designed to demonstrate that the this compound disrupts the interaction between the Fas receptor and FAP-1 within the cell.

Materials:

  • Cancer cell line expressing Fas and FAP-1

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against Fas for immunoprecipitation (IP)

  • Antibody against FAP-1 for Western blotting (WB)

  • Protein A/G agarose (B213101) beads

  • SDS-PAGE gels and Western blotting apparatus

  • Appropriate HRP-conjugated secondary antibodies and chemiluminescent substrate[3]

Procedure:

  • Cell Treatment: Treat the cells with and without the this compound for a predetermined time.

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with the anti-Fas antibody overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads several times with lysis buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the primary antibody against FAP-1.[3]

    • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.[3]

  • Analysis: A decrease in the amount of FAP-1 co-immunoprecipitated with Fas in the tripeptide-treated sample compared to the untreated control indicates the disruption of the Fas/FAP-1 interaction.

Co-Immunoprecipitation Experimental Workflow

CoIP_Workflow Co-Immunoprecipitation Workflow A Treat cells with/without this compound B Lyse cells A->B C Immunoprecipitate Fas receptor B->C D Elute and separate proteins by SDS-PAGE C->D E Western blot for FAP-1 D->E F Analyze for decreased FAP-1 binding E->F

Caption: Workflow for Co-Immunoprecipitation experiment.

Drug Development and Future Perspectives

The this compound represents a promising starting point for the development of novel anti-cancer therapeutics. Its ability to specifically target the Fas/FAP-1 interaction provides a mechanism to overcome a key resistance pathway in various cancers.[4] Structural modifications of the tripeptide have been explored to enhance its potency and cell permeability. For instance, the introduction of hydrophobic groups to the N-terminus has shown a remarkable increase in inhibitory activity.[7] Furthermore, esterification of the C-terminus can improve cell membrane permeability, potentially allowing for apoptosis induction as a monotherapy in cancers with high FAP-1 expression.[5]

Future research will likely focus on optimizing the pharmacological properties of these peptide analogs and evaluating their efficacy and safety in preclinical and clinical settings. The targeted disruption of the Fas/FAP-1 interaction holds significant potential for the development of more effective and specific cancer therapies.

References

Application Notes and Protocols for Caspase Activity Assay with Fas C-Terminal Tripeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fas receptor (Fas/CD95/APO-1), a member of the tumor necrosis factor receptor (TNFR) superfamily, is a key mediator of the extrinsic apoptosis pathway. Upon binding its cognate ligand, FasL, the receptor trimerizes, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of a caspase cascade, culminating in programmed cell death.[1][2] This process is integral to immune homeostasis and the elimination of cancerous or virally infected cells.

The apoptotic signal transduced by Fas is subject to negative regulation. One key regulator is the Fas-associated phosphatase-1 (FAP-1), a protein tyrosine phosphatase that interacts with a C-terminal tripeptide motif (Ser-Leu-Val or SLV) of the Fas receptor.[3][4] This interaction is believed to sequester Fas intracellularly and inhibit the formation of a fully functional DISC, thereby dampening the apoptotic signal.[3][5]

The synthetic N-acetylated Fas C-terminal tripeptide, Ac-Ser-Leu-Val-OH (Ac-SLV-OH), can competitively inhibit the FAP-1 and Fas interaction.[4] This disruption sensitizes cells, particularly those resistant to Fas-mediated apoptosis, to cell death induced by Fas agonists like the anti-Fas antibody. This application note provides detailed protocols for utilizing the this compound to modulate Fas signaling and quantify the resulting downstream caspase activity.

Mechanism of Action

The this compound acts as a competitive inhibitor of the FAP-1 protein. By binding to the PDZ domain of FAP-1, the tripeptide prevents FAP-1 from interacting with the C-terminus of the Fas receptor.[3] This disruption allows for more efficient DISC formation upon FasL or agonistic anti-Fas antibody binding, leading to enhanced activation of initiator caspase-8 and subsequent executioner caspases, such as caspase-3, thereby amplifying the apoptotic signal.

Signaling Pathways

Fas_Signaling_Pathway

Caption: Fas-mediated apoptotic signaling pathway.

FAP1_Inhibition_Pathway

Caption: Inhibitory role of FAP-1 and its disruption by the this compound.

Data Presentation

Inhibition of Fas/FAP-1 Binding by this compound

The N-acetylated this compound (Ac-Ser-Leu-Val-OH) has been demonstrated to inhibit the binding of the Fas receptor to FAP-1 in a dose-dependent manner.

Concentration of Ac-Ser-Leu-Val-OHFas/FAP-1 Binding Inhibition (%)
30 µM31.1%
50 µM44.3%
100 µM87.6%
1 mM100.7%

Data adapted from Sawa et al. (1999) as presented in BenchChem Application Notes.

Enhancement of Fas-Induced Apoptosis and Caspase-8 Cleavage by FAP-1 Blocking Tripeptide

Inhibition of FAP-1 by the SLV tripeptide sensitizes colon cancer cell lines to apoptosis induced by an agonistic anti-Fas antibody.

Table 2.1: Enhancement of Fas-Induced Apoptosis

Cell LineTreatment% Increase in Apoptosis
SW480Anti-Fas Ab + VLS (Control Peptide)37.6% ± 0.8%
SW480Anti-Fas Ab + SLV (FAP-1 Blocking Peptide)62.5% ± 1.2%
SW620Anti-Fas Ab + VLS (Control Peptide)10.0% ± 0.3%
SW620Anti-Fas Ab + SLV (FAP-1 Blocking Peptide)51.1% ± 1.5%

Data from Zhang et al. (2018), showing a significant increase in apoptosis with the FAP-1 blocking peptide in both cell lines (p<0.01).[6]

Table 2.2: Enhancement of Fas-Induced Caspase-8 Cleavage in SW620 Cells

A significant increase in caspase-8 cleavage was observed in CD133+ SW620 cells treated with the SLV peptide and an anti-Fas antibody, as measured by ELISA.[6]

(Specific fold-increase data was not presented in a table format in the source but was described as a significant increase, p<0.0001).

Experimental Protocols

Protocol 1: Sensitization of Jurkat Cells to Fas-Mediated Apoptosis

This protocol describes the induction of apoptosis in the Fas-sensitive Jurkat cell line using an agonistic anti-Fas antibody, and how to assess the sensitizing effect of the this compound.

Materials:

  • Jurkat cells

  • RPMI-1640 medium with 10% FBS and penicillin/streptomycin

  • Agonistic anti-Fas antibody (e.g., clone CH11)

  • This compound (Ac-SLV-OH)

  • Control peptide (e.g., Ac-VLS-OH)

  • DMSO

  • 6-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics in a humidified incubator. Ensure cells are in the exponential growth phase.

  • Cell Seeding: Seed Jurkat cells at a density of 0.5 x 10^5 cells/mL in fresh media in 6-well plates.

  • Peptide Pre-incubation: Prepare stock solutions of the this compound and control peptide in DMSO. Pre-incubate the cells with varying concentrations of the this compound (e.g., 30 µM, 50 µM, 100 µM) or the control peptide for 1-2 hours. Include a vehicle-only (DMSO) control.

  • Apoptosis Induction: Add the agonistic anti-Fas antibody to the cell cultures at a final concentration of 0.05-0.1 µg/mL. Include a control group of cells that are not treated with the antibody.

  • Incubation: Incubate the cells for 3-16 hours at 37°C. The optimal incubation time should be determined empirically for the specific cell line and experimental conditions.

  • Cell Harvesting: After incubation, harvest the cells by centrifugation for subsequent analysis of apoptosis and caspase activity.

Protocol 2: Colorimetric Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase, in cell lysates using a colorimetric substrate.

Materials:

  • Harvested cells from Protocol 1

  • Chilled Cell Lysis Buffer

  • 2X Reaction Buffer with DTT

  • Caspase-3 substrate DEVD-pNA (p-nitroaniline)

  • Microcentrifuge

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Pellet 1-5 x 10^6 cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Carefully collect the supernatant, which contains the cytosolic extract.

  • Protein Quantification (Optional but Recommended): Determine the protein concentration of each lysate to normalize caspase activity.

  • Caspase Assay:

    • To each well of a 96-well plate, add 50 µL of cell lysate.

    • Add 50 µL of 2X Reaction Buffer containing DTT to each sample.

    • Add 5 µL of the DEVD-pNA substrate (final concentration 200 µM).

    • Incubate the plate at 37°C for 1-2 hours.

  • Data Acquisition: Measure the absorbance at 400-405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Experimental Workflow and Logic

Experimental_Workflow

Caption: Experimental workflow for assessing the effect of this compound on caspase activity.

Conclusion

The this compound is a valuable tool for investigating the regulation of Fas-mediated apoptosis. By inhibiting the negative regulator FAP-1, this peptide can sensitize resistant cells to apoptosis, leading to a quantifiable increase in caspase activity. The protocols and data presented here provide a framework for researchers to utilize this peptide in their studies of apoptosis and for the development of novel therapeutic strategies that target the Fas signaling pathway.

References

Troubleshooting & Optimization

Fas C-Terminal Tripeptide not inducing apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with the Fas signaling pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the Fas C-terminal tripeptide and apoptosis induction.

Frequently Asked Questions (FAQs)

Question: Why is the this compound (Ac-SLV-OH) not inducing apoptosis in my cell line?

Answer: This is the expected result, as the this compound itself does not induce apoptosis. In fact, its role within the cell is anti-apoptotic. The terminal three amino acids of the Fas receptor (Ser-Leu-Val, or SLV) serve as a docking site for a protein called Fas-associated phosphatase-1 (FAP-1).[1] FAP-1 is a negative regulator of Fas-mediated apoptosis.[1] When FAP-1 binds to this SLV motif on the Fas receptor, it prevents the formation of the Death-Inducing Signaling Complex (DISC), thereby inhibiting the apoptotic cascade.[1][2]

Therefore, a synthetic this compound is typically used as a competitive inhibitor. By introducing a synthetic SLV peptide, the goal is to saturate FAP-1 binding, preventing it from interacting with the Fas receptor. This inhibition of FAP-1 should then sensitize Fas-resistant cells to apoptosis induced by an appropriate stimulus like the Fas ligand (FasL) or an agonistic anti-Fas antibody.[3][4][5]

Troubleshooting Guide: Failure to Potentiate Fas-Mediated Apoptosis with a this compound Inhibitor

This guide addresses the common experimental problem where a synthetic this compound fails to enhance or "potentiate" apoptosis in cells that are resistant to Fas-mediated cell death.

Question: I'm treating my Fas-resistant cells with a synthetic SLV peptide and an anti-Fas antibody, but I'm not seeing an increase in apoptosis. What could be wrong?

Answer: This is a multi-faceted problem that can be broken down into several key areas: the experimental setup, the reagents, the cell line, and the detection method. Below is a step-by-step guide to troubleshoot this issue.

Issues with the Cell Line
  • Is your cell line actually resistant due to FAP-1 overexpression? The potentiation effect of an SLV peptide is only observable in cells where FAP-1 is the primary reason for Fas resistance.

    • Recommendation: Confirm FAP-1 expression levels in your cell line via Western blot or qPCR. Compare a known Fas-resistant, high-FAP-1 cell line (e.g., SW620, DLD-1) with a Fas-sensitive, low-FAP-1 cell line (e.g., SW480, Jurkat).[3][6]

  • Is the surface expression of the Fas receptor adequate? Some cell lines are resistant because they have low levels of the Fas receptor on their surface.[7]

    • Recommendation: Verify Fas receptor surface expression using flow cytometry.

Problems with Reagents and Protocols
  • Is the synthetic tripeptide inhibitor active and cell-permeable? The standard acetylated tripeptide (Ac-SLV-OH) may have poor cell permeability.

    • Recommendation: Consider using a modified, cell-permeable version of the peptide, such as one with an esterified C-terminus or other hydrophobic modifications which have been shown to enhance potency.[2][8] Ensure the peptide is properly stored (lyophilized at -20°C) to maintain its activity.[9]

  • Is the concentration of the SLV peptide inhibitor optimal? Insufficient inhibitor concentration will not effectively block the Fas/FAP-1 interaction.

    • Recommendation: Perform a dose-response experiment with the SLV peptide. Concentrations ranging from 30 µM to 1 mM have been reported to show increasing inhibitory effects.[10]

  • Is the apoptosis-inducing stimulus (anti-Fas antibody or FasL) at the correct concentration and properly cross-linked? Soluble FasL or some antibodies are not sufficient to trigger apoptosis unless they are aggregated to effectively trimerize the Fas receptor.[11]

    • Recommendation: Perform a titration of your agonistic anti-Fas antibody (e.g., clone CH11 or Jo2) or recombinant FasL.[12][13][14] For antibodies, ensure proper cross-linking with a secondary antibody if required.[12]

Ineffective Experimental Workflow
  • Is the timing of your experiment correct? The pre-incubation time with the peptide inhibitor and the subsequent treatment time with the apoptosis inducer are critical.

    • Recommendation: Pre-incubate the cells with the SLV peptide for 1-2 hours before adding the anti-Fas antibody.[5] The incubation time for apoptosis induction can range from 3 to 18 hours, depending on the cell line.[5][12] A time-course experiment is highly recommended.

  • Are you using appropriate controls?

    • Recommendation:

      • Negative Controls: Untreated cells, cells treated with the SLV peptide alone, cells treated with the anti-Fas antibody alone.

      • Peptide Control: A scrambled or reverse peptide sequence (e.g., Ac-VLS-OH) should be used to ensure the observed effect is specific to the SLV sequence.[3]

      • Positive Control: A known Fas-sensitive cell line treated with the anti-Fas antibody should be used to confirm the activity of the apoptosis inducer.

Apoptosis Detection Issues
  • Is your apoptosis detection method sensitive enough? Different assays measure different stages of apoptosis.

    • Recommendation: Use at least two different methods to confirm your results.

      • Early Apoptosis: Annexin V staining by flow cytometry detects the externalization of phosphatidylserine.[15][16][17][18]

      • Late Apoptosis/Execution Phase: A Caspase-3/7 activity assay measures the activation of key executioner caspases.[19][20][21][22][23]

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound derivatives on the Fas/FAP-1 interaction.

CompoundConcentrationInhibitory Effect on Fas/FAP-1 BindingReference
This compound (Ac-SLV-OH)30 µM31.1%[10]
This compound (Ac-SLV-OH)50 µM44.3%[10]
This compound (Ac-SLV-OH)100 µM87.6%[10]
This compound (Ac-SLV-OH)1 mM100.7%[10]
Modified Tripeptide (Ac-Phg-Ser-Leu-Val-OH)0.8 µMIC₅₀[2]
Native Tripeptide (Ac-Ser-Leu-Val-OH)40 µMIC₅₀[2]

Key Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Fas/FAP-1 Interaction

This protocol is used to confirm that FAP-1 physically interacts with the Fas receptor in your cell line and that this interaction can be disrupted by the SLV peptide.

  • Cell Lysis:

    • Culture cells to ~80-90% confluency. If desired, treat one set of cells with your SLV peptide inhibitor.

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease inhibitors.

    • Incubate on ice for 20-30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate).

  • Pre-clearing the Lysate:

    • Add Protein A/G agarose (B213101) or magnetic beads to the cell lysate.

    • Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add a primary antibody against the Fas receptor to the pre-cleared lysate. As a control, use an isotype-matched IgG.

    • Incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

  • Washing and Elution:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-old Co-IP lysis buffer.

    • Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against FAP-1. A band corresponding to the molecular weight of FAP-1 in the Fas-IP lane (but not the IgG control lane) confirms the interaction. The intensity of this band should be reduced in lysates from cells treated with the SLV peptide.

Protocol 2: Apoptosis Detection by Annexin V Staining

This protocol detects early-stage apoptosis.

  • Cell Preparation:

    • Seed and treat your cells with the SLV peptide and/or anti-Fas antibody in a multi-well plate. Include all necessary controls.

    • Harvest both adherent and floating cells.

    • Wash cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes.

  • Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Viability Staining and Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Just before analysis, add a viability dye like Propidium Iodide (PI) or 7-AAD to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

    • Analyze the samples by flow cytometry as soon as possible.[15][18][24]

Visualizations

Fas_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand (FasL) (Trimer) FasR Fas Receptor (FasR) FasL->FasR 1. Ligand Binding FasR_Trimer FasR->FasR_Trimer 2. Receptor Trimerization FADD FADD FasR_Trimer->FADD 3. FADD Recruitment (via Death Domain) DISC DISC Formation Caspase8 Active Caspase-8 DISC->Caspase8 5. Proximity-induced auto-activation Procaspase8 Pro-caspase-8 FADD->Procaspase8 4. Pro-caspase-8 Recruitment Caspase37 Active Caspase-3/7 Caspase8->Caspase37 6. Caspase Cascade Activation Apoptosis Apoptosis Caspase37->Apoptosis 7. Execution

Caption: Canonical Fas-mediated apoptotic signaling pathway.

FAP1_Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FasR Fas Receptor (with C-terminal SLV) Block FasR->Block FAP1 FAP-1 (Phosphatase) FAP1->FasR Binds to SLV motif DISC DISC Formation Apoptosis Apoptosis DISC->Apoptosis Leads to Block->DISC Inhibits Troubleshooting_Workflow Start Start: No potentiation of apoptosis with SLV peptide Q1 Is FAP-1 highly expressed and is FasR on the surface? Start->Q1 A1_No No: SLV peptide is not the right tool for this model. Select new cell line. Q1->A1_No Q2 Is the SLV peptide cell-permeable and active? Q1->Q2 Yes A1_Yes Yes A2_No No: Use modified peptide. Check storage. Q2->A2_No Q3 Are concentrations of peptide and inducer optimal? Q2->Q3 Yes A2_Yes Yes A3_No No: Perform dose-response experiments. Q3->A3_No Q4 Is the experimental timing (pre-incubation, treatment) optimized? Q3->Q4 Yes A3_Yes Yes A4_No No: Perform a time-course experiment. Q4->A4_No Q5 Are apoptosis detection methods appropriate? Q4->Q5 Yes A4_Yes Yes A5_No No: Use both early (Annexin V) and late (Caspase) markers. Q5->A5_No End Problem Identified Q5->End Yes A5_Yes Yes

References

Technical Support Center: Optimizing Fas C-Terminal Tripeptide Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using the Fas C-terminal tripeptide in experiments. It covers its mechanism of action, frequently asked questions, troubleshooting, and detailed experimental protocols.

Understanding the this compound

The Fas receptor (also known as Apo-1 or CD95) is a key player in the extrinsic pathway of apoptosis, or programmed cell death.[1][2] Its signaling is initiated upon binding to the Fas ligand (FasL), leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspases that execute cell death.[3][4]

However, this process is tightly regulated. One key negative regulator is the Fas-associated phosphatase-1 (FAP-1), a protein tyrosine phosphatase that binds to the C-terminus of the Fas receptor.[4][5][6] This interaction is mediated by the last three amino acids of Fas, a Ser-Leu-Val (SLV) motif.[4][6] By binding to this motif, FAP-1 can inhibit Fas-induced apoptosis and reduce the expression of Fas on the cell surface.[4][7][8]

The This compound (commonly Ac-Ser-Leu-Val-OH or Ac-SLV-OH) is a synthetic peptide that mimics this binding motif.[9][10] It acts as a competitive inhibitor , preventing FAP-1 from binding to the endogenous Fas receptor.[5][6] This inhibition sensitizes cells to Fas-mediated apoptosis, making the peptide a valuable tool for studying apoptosis and a potential therapeutic agent to overcome apoptosis resistance in cancer cells.[5][11][12]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when using the this compound.

Q1: What is the recommended starting concentration for the this compound?

A1: The optimal concentration is highly dependent on the cell line, experimental conditions, and desired effect. A common starting point is to perform a dose-response experiment with a wide range of concentrations, typically from 10 µM to 200 µM .[13] Some studies have shown inhibitory effects at doses of 30 µM, 50 µM, and 100 µM.[13] Always include a vehicle control (the solvent used to dissolve the peptide) and a negative control peptide (a scrambled or irrelevant sequence) to ensure the observed effects are specific.

Q2: My peptide is not showing any effect. What are the possible reasons?

A2: A lack of effect can stem from several factors. Use the troubleshooting table and diagram below to diagnose the issue.

  • Peptide Quality and Handling: Ensure the peptide was synthesized with high purity and stored correctly. Avoid multiple freeze-thaw cycles, which can degrade the peptide.[14] Peptides containing residues like Cys, Trp, or Met are susceptible to oxidation.[14]

  • Cell Line Characteristics: The target cell line must express sufficient levels of both the Fas receptor and FAP-1. Cells with low expression of either protein may not respond to the peptide. Verify expression levels using Western blot or flow cytometry.

  • Insufficient Apoptotic Stimulus: The tripeptide is a sensitizer, not an apoptosis inducer on its own. It works by blocking an inhibitory signal. An apoptotic stimulus (e.g., FasL or an agonistic anti-Fas antibody) must be present to trigger the cell death pathway.

  • Suboptimal Concentration: The concentration may be too low to effectively compete with the intracellular FAP-1/Fas interaction. Perform a thorough dose-response analysis.

  • Peptide Instability: Standard peptides can be degraded by proteases in cell culture media.[15] Consider using peptides with modifications like D-amino acids or terminal capping to increase stability for longer-term experiments.[15][16]

Q3: How do I properly dissolve and store the peptide?

A3: Peptide solubility can be a major challenge.[14]

  • Solubilization: Many peptides, including the this compound, are first dissolved in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[17] This stock is then diluted to the final working concentration in your aqueous cell culture medium.

  • Final DMSO Concentration: Be cautious of the final DMSO concentration in your culture, as it can be toxic to cells. Most cell lines tolerate up to 0.5% DMSO, but it is best to keep the final concentration at or below 0.1% if possible, especially for sensitive or primary cells.[17]

  • Storage: Store the lyophilized peptide at -20°C or -80°C. Once dissolved into a stock solution, aliquot it into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[14]

Q4: I'm observing high levels of cell death even in my control groups. What could be the cause?

A4:

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can induce cytotoxicity.[17] Ensure your vehicle control has the same final solvent concentration as your experimental samples to properly assess this.

  • Peptide Toxicity: At very high concentrations, some peptides can have off-target effects or inherent toxicity.[18] This can be assessed by observing the effects of a scrambled control peptide at the same high concentration.

  • Contamination: Check for microbial contamination in your cell cultures or reagents, which can cause widespread, non-specific cell death.

Data Presentation: Summary Tables

Table 1: Recommended Experimental Concentration Ranges

Parameter Recommended Range Notes
Starting Concentration 10 µM - 200 µM Perform a dose-response curve to find the optimal concentration for your specific cell line and conditions.[13]
Incubation Time 4 - 48 hours Time-course experiments are recommended. Shorter times may be sufficient for signaling studies, while longer times are needed for viability assays.

| Final DMSO Concentration | ≤ 0.1% - 0.5% | Keep as low as possible. Always include a vehicle control with a matching DMSO concentration.[17] |

Table 2: Troubleshooting Guide for Common Issues

Issue Possible Cause Recommended Solution
No Effect / Low Activity Peptide concentration is too low. Perform a dose-response experiment with a higher concentration range.
Low expression of Fas or FAP-1 in the cell line. Verify protein expression levels via Western Blot, Flow Cytometry, or qPCR.
Peptide degradation or instability. Use fresh peptide stock. Consider ordering peptides with stability-enhancing modifications for long-term assays.[15]
Insufficient apoptotic stimulus. Ensure an adequate concentration of FasL or anti-Fas antibody is used to trigger the pathway.
High Background Signal / Non-specific Cell Death Solvent (e.g., DMSO) toxicity. Lower the final solvent concentration. Ensure the vehicle control matches this concentration.[17]
Off-target peptide toxicity. Test a scrambled control peptide. Lower the concentration of the active peptide.[18]
Contamination of culture. Use aseptic techniques and check cultures for contamination.
Poor Reproducibility Inconsistent peptide dissolution. Ensure the peptide is fully dissolved in the stock solution before diluting. Sonication may help.[17]
Freeze-thaw cycles of peptide stock. Aliquot stock solutions into single-use volumes upon preparation.[14]

| | Variation in cell passage number or density. | Use cells within a consistent passage number range and maintain consistent seeding densities. |

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

Fas_Signaling_Pathway Fas Apoptotic Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) C-Terminus: SLV FasL->FasR Binds & Trimerizes DISC DISC Formation (FADD, Pro-Caspase 8) FasR->DISC Recruits FAP1 FAP-1 (Phosphatase) FAP1->FasR Binds & Inhibits Apoptosis Tripeptide Fas C-Terminal Tripeptide (Ac-SLV) Tripeptide->FAP1 Competitively Binds & Blocks Casp8 Active Caspase-8 DISC->Casp8 Activates Casp3 Active Caspase-3 Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Fas signaling pathway with FAP-1 inhibition and tripeptide action.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Optimizing Tripeptide Concentration start Start prep_peptide Prepare Peptide Stock (e.g., 20 mM in DMSO) start->prep_peptide seed_cells Seed Cells in 96-well Plate (Allow to adhere) prep_peptide->seed_cells add_peptide Add Serial Dilutions of Peptide (e.g., 0, 10, 25, 50, 100, 200 µM) seed_cells->add_peptide add_stimulus Add Apoptotic Stimulus (e.g., Anti-Fas Ab / FasL) add_peptide->add_stimulus incubate Incubate (e.g., 24 hours) add_stimulus->incubate measure_viability Measure Cell Viability (e.g., MTS, Annexin V/PI) incubate->measure_viability analyze Analyze Data (Plot Dose-Response Curve) measure_viability->analyze determine_ec50 Determine EC50 or Optimal Concentration analyze->determine_ec50 end End determine_ec50->end

Caption: Experimental workflow for peptide concentration optimization.

Troubleshooting Logic Diagram

Troubleshooting_Tree Troubleshooting: 'No Effect' Observed start No Apoptotic Sensitization Observed q1 Is the peptide properly dissolved & stored? start->q1 q1_no No q1->q1_no No q2 Are Fas and FAP-1 expressed in the cell line? q1->q2 Yes q1_yes Yes a1_no Action: Prepare fresh stock from lyophilized powder. Aliquot and store at -80°C. q1_no->a1_no q2_no No q2->q2_no No q3 Was an apoptotic stimulus (e.g., FasL) added? q2->q3 Yes q2_yes Yes a2_no Action: Verify expression with Western Blot. Choose a different cell line. q2_no->a2_no q3_no No q3->q3_no No q4 Was a full dose-response curve performed? q3->q4 Yes q3_yes Yes a3_no Action: The peptide is a sensitizer. Repeat with stimulus. q3_no->a3_no q4_no No q4->q4_no No end_ok Potential Issue: Cell line is resistant via another mechanism. q4->end_ok Yes q4_yes Yes a4_no Action: Test a wider range of concentrations (e.g., up to 200 µM). q4_no->a4_no

Caption: Troubleshooting decision tree for a lack of experimental effect.

Experimental Protocols

Protocol 1: Determining Optimal Peptide Concentration via Dose-Response Assay

This protocol outlines a method to determine the effective concentration (EC₅₀) of the this compound for sensitizing cells to Fas-mediated apoptosis.

Materials:

  • This compound (e.g., Ac-SLV-OH)

  • Scrambled control peptide

  • Sterile, high-purity DMSO

  • Target cells (known to express Fas and FAP-1)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • Agonistic anti-Fas antibody (e.g., clone CH11) or recombinant FasL

  • Cell viability reagent (e.g., MTS, MTT, or a kit for Annexin V/PI staining)

  • Microplate reader or flow cytometer

Methodology:

  • Peptide Preparation: a. Prepare a 20 mM stock solution of the this compound and the scrambled control peptide in sterile DMSO. b. Gently vortex or sonicate if needed to ensure complete dissolution. c. Aliquot into single-use volumes and store at -80°C.

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells and perform a cell count. c. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). d. Incubate for 12-24 hours to allow cells to adhere and recover.

  • Peptide Treatment: a. Prepare serial dilutions of the peptide stock solution in complete medium. For a final concentration range of 0-200 µM, you will create intermediate dilutions. b. Carefully add the diluted peptide to the wells. Include wells for:

    • No treatment (cells + medium only)
    • Vehicle control (cells + medium + highest % of DMSO)
    • Scrambled peptide control (at the highest concentration)
    • A range of this compound concentrations (e.g., 10, 25, 50, 100, 200 µM). c. Pre-incubate the cells with the peptide for 1-4 hours.

  • Apoptotic Stimulation: a. Add the apoptotic stimulus (e.g., anti-Fas antibody or FasL) to all wells except the "no treatment" control. The concentration of the stimulus should be predetermined to induce a sub-maximal level of apoptosis (~20-30%) on its own. b. Incubate the plate for an additional 18-24 hours.

  • Quantification of Cell Viability: a. For MTS/MTT Assays: Add the reagent according to the manufacturer's instructions, incubate for 1-4 hours, and measure the absorbance using a microplate reader. b. For Annexin V/PI Staining: Harvest the cells, wash, and stain according to the manufacturer's protocol. Analyze the samples via flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Data Analysis: a. Normalize the data to the vehicle control. b. Plot the cell viability (%) versus the log of the peptide concentration. c. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC₅₀, which is the concentration of the peptide that results in a 50% increase in apoptosis or decrease in viability in the presence of the stimulus.

References

Troubleshooting inconsistent results with Fas C-Terminal Tripeptide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the Fas C-Terminal Tripeptide. It is designed to help address common issues, particularly inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what is its mechanism of action?

The this compound is a synthetic, acetylated peptide with the amino acid sequence Ser-Leu-Val (Ac-Ser-Leu-Val-OH).[1][2] It corresponds to the final three amino acids at the C-terminus of the Fas receptor (also known as CD95 or APO-1), a key player in the extrinsic apoptosis pathway.[1][2]

Its primary mechanism of action is to competitively inhibit the binding of Fas-associated phosphatase-1 (FAP-1) to the Fas receptor.[1][3] FAP-1 negatively regulates Fas signaling, and by blocking this interaction, the tripeptide can restore or increase a cell's sensitivity to Fas-mediated apoptosis.[1][3] Some research also suggests that the C-terminal region of Fas is crucial for the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which is essential for forming the Death-Inducing Signaling Complex (DISC).[4][5][6] Therefore, the tripeptide may also modulate this interaction.

Q2: How should I reconstitute and store the this compound?

Proper handling is critical to maintain the peptide's activity and ensure reproducible results. Follow the storage and handling guidelines summarized in the table below.

PropertyRecommendationSource(s)
Form Lyophilized white to off-white solid.[1]
Storage (Lyophilized) Store desiccated at -20°C. Stable for up to 36 months.[1][7]
Solubility Insoluble in water. Soluble in DMSO (≥35.9 mg/mL) and Ethanol (≥10.04 mg/mL).[1]
Reconstitution Prepare a high-concentration stock solution (e.g., 1-10 mM) in 100% DMSO.[1][4]
Storage (Solution) Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C and use within one month to prevent degradation.[1][7]

Q3: What is a typical working concentration for this tripeptide in cell-based assays?

The optimal working concentration is highly dependent on the cell type and experimental conditions. A titration study is always recommended to determine the best concentration for your specific assay.[4] Typical in vitro working concentrations range from 1 to 100 μM.[4]

The table below shows the dose-dependent inhibitory effect on Fas/FAP-1 binding, which can serve as a starting point for designing your experiments.

Tripeptide ConcentrationFas/FAP-1 Binding InhibitionSource(s)
30 μM31.1%[8][9]
50 μM44.3%[8][9]
100 μM87.6%[8][9]
1 mM100.7%[8][9]

Troubleshooting Guide

Problem: I'm observing high variability between my experimental replicates.

High variability can undermine your results. Consider the following potential causes:

  • Incomplete Solubilization: Ensure the lyophilized peptide is fully dissolved in the DMSO stock solution. Vortex thoroughly before making aliquots.

  • Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to peptide degradation. Always use fresh, single-use aliquots for each experiment.[1][7]

  • Inconsistent Pipetting: Small volumes of viscous solutions like DMSO can be difficult to pipette accurately. Use properly calibrated pipettes and reverse pipetting techniques for best results.

  • Solvent Evaporation: If working with multi-well plates, be mindful of evaporation, especially in the outer wells. This can concentrate the peptide and other reagents, leading to inconsistent effects.

  • Cell Health and Density: Ensure cells are healthy, in the exponential growth phase, and plated at a consistent density across all wells.

Problem: The tripeptide is not enhancing Fas-mediated apoptosis in my experiment.

If you do not observe the expected pro-apoptotic effect, investigate these factors:

  • Suboptimal Apoptosis Induction: The concentration of your primary apoptosis inducer (e.g., Fas Ligand or an agonistic anti-Fas antibody) may be incorrect. If the concentration is too high, it may induce maximal apoptosis, masking any enhancing effect of the tripeptide. If too low, the signal may be insufficient. Perform a dose-response curve for the inducer first.[10][11]

  • Cell Line Characteristics: The chosen cell line may not be suitable. Confirm that your cells express sufficient levels of the Fas receptor (CD95). Some cells are resistant to Fas-mediated apoptosis due to high expression of anti-apoptotic proteins (like c-FLIP) or defects in downstream signaling components (like Caspase-8).[12][13]

  • Insufficient Peptide Concentration: The concentration of the tripeptide may be too low to effectively compete with the intracellular FAP-1 interaction. Try increasing the concentration based on the dose-response data available.[8][9]

  • Incorrect Incubation Times: The experimental timeline may be off. A pre-incubation period of 1-2 hours with the tripeptide before adding the apoptosis inducer is often recommended.[14] The subsequent incubation time to observe apoptosis can range from 3 to 16 hours and should be optimized.[14]

  • Peptide Degradation: The peptide may have lost activity due to improper storage or handling (e.g., exposure to room temperature for extended periods, multiple freeze-thaw cycles).[1][7]

Problem: I'm observing unexpected cytotoxicity in my control wells (peptide only).

  • Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) in the cell culture medium may be too high. Most cell lines can tolerate DMSO up to 0.5%, but this can vary. Always run a "vehicle-only" control at the same final concentration used in your experimental wells to assess solvent toxicity.[15]

  • High Peptide Concentration: While designed for a specific target, extremely high concentrations of any peptide can sometimes lead to off-target effects or non-specific toxicity. Perform a dose-response experiment with the peptide alone to identify a non-toxic working range.

Visualizations and Diagrams

Fas Signaling and Tripeptide Inhibition

The diagram below illustrates the extrinsic apoptosis pathway initiated by Fas ligand (FasL). It shows how FAP-1 can inhibit this process and how the this compound is designed to block this inhibition, thereby promoting apoptosis.

Fas_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand (FasL) FasR Fas Receptor (CD95) Death Domain C-Terminus FasL->FasR:head Binding & Trimerization FADD FADD FasR:dd->FADD Recruitment ProCasp8 Pro-Caspase-8 FADD->ProCasp8 DISC Formation Casp8 Active Caspase-8 ProCasp8->Casp8 Activation Apoptosis Apoptosis Casp8->Apoptosis Execution FAP1 FAP-1 (Inhibitor) FAP1->FasR:ct Binds & Inhibits Apoptotic Signal Tripeptide Fas C-Terminal Tripeptide Tripeptide->FAP1 Blocks Inhibition Experimental_Workflow start Start culture Culture cells to exponential growth phase start->culture seed Seed cells in multi-well plate culture->seed pre_incubate Pre-incubate with Tripeptide (or controls: Vehicle, Scrambled Peptide) for 1-2 hours seed->pre_incubate induce Induce Apoptosis (add FasL or agonistic antibody) pre_incubate->induce incubate Incubate for optimized duration (e.g., 4-16h) induce->incubate measure Measure Apoptosis (e.g., Caspase activity, Annexin V) incubate->measure analyze Analyze & Compare Data (Treated vs. Controls) measure->analyze end End analyze->end Troubleshooting_Flowchart decision decision cause cause start Inconsistent / Negative Results d1 Are controls behaving as expected? start->d1 d2 Was the peptide prepared correctly? d1->d2 Yes c1 Issue with core assay components: - Check cell health - Validate apoptosis inducer activity - Check vehicle control for toxicity d1->c1 No d3 Is the peptide concentration optimized? d2->d3 Yes c2 Improper peptide handling: - Re-dissolve fresh lyophilized stock - Use single-use aliquots - Verify solvent and concentration d2->c2 No d4 Is the cell line appropriate? d3->d4 Yes c3 Suboptimal concentration: - Perform a dose-response titration (e.g., 10 µM to 100 µM) d3->c3 No c4 Review experimental timing: - Optimize pre-incubation and  apoptosis induction times d4->c4 Yes c5 Cell line may be unsuitable: - Confirm Fas receptor expression - Consider using a different cell line known to be sensitive to Fas-pathway modulation d4->c5 No

References

Technical Support Center: Improving the Efficacy of Fas C-Terminal Tripeptide in Resistant Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of the Fas C-terminal tripeptide in resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the this compound?

A1: The this compound, commonly with the sequence Ac-Ser-Leu-Val-OH (Ac-SLV-OH), functions by competitively inhibiting the interaction between the Fas receptor (CD95/APO-1) and the Fas-Associated Phosphatase-1 (FAP-1).[1][2] FAP-1 is a negative regulator of Fas-mediated apoptosis.[2] By binding to the C-terminus of Fas, FAP-1 prevents the recruitment of the adaptor protein FADD and the subsequent formation of the Death-Inducing Signaling Complex (DISC), thereby inhibiting apoptosis.[2][3] The this compound mimics the C-terminal end of Fas, binds to FAP-1, and prevents it from associating with the Fas receptor. This allows for proper DISC formation and the initiation of the apoptotic cascade.[1]

Q2: Why is my resistant cell line not responding to the this compound?

A2: Resistance to the this compound can be multifactorial. Here are some potential reasons:

  • Low or absent FAP-1 expression: The tripeptide's primary target is FAP-1. If the resistant cells have low or no expression of FAP-1, the tripeptide will have no effect.

  • Defects downstream of Fas/FAP-1 interaction: The resistance mechanism may lie downstream in the Fas signaling pathway. This could include overexpression of anti-apoptotic proteins like c-FLIP, mutations in caspase-8, or upregulation of decoy receptors like DcR3.[4][5]

  • Inefficient peptide delivery: The peptide may not be efficiently penetrating the cell membrane to reach its intracellular target.[6]

  • Rapid peptide degradation: The tripeptide may be susceptible to intracellular degradation by peptidases.

Q3: Can the this compound be used in combination with other therapies?

A3: Yes, combining the this compound with other anticancer agents can have synergistic effects and help overcome resistance. For example, co-treatment with chemotherapeutic drugs like doxorubicin (B1662922) has been shown to sensitize resistant cells to Fas-mediated apoptosis.[7][8] Additionally, combining the tripeptide with inhibitors of anti-apoptotic proteins (e.g., c-FLIP siRNA) or neutralizing antibodies against decoy receptors can enhance its efficacy.

Troubleshooting Guides

Problem 1: No or low induction of apoptosis after treatment with this compound and a Fas agonist.
Possible Cause Suggested Solution
Ineffective FAP-1 Inhibition Verify FAP-1 expression levels in your resistant cell line using Western blot. Confirm the inhibitory activity of your tripeptide batch using an in vitro Fas/FAP-1 binding inhibition assay.[3]
Downstream Block in Apoptosis Pathway Assess the expression levels of key apoptotic proteins, including caspase-8, FADD, and c-FLIP, by Western blot.[4] High levels of c-FLIP can inhibit caspase-8 activation even if the DISC forms.
Suboptimal Fas Agonist Concentration Titrate the concentration of the Fas agonist (e.g., anti-Fas antibody or FasL) to ensure it is used at an optimal dose for inducing apoptosis in a sensitive control cell line.
Incorrect Incubation Time Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time for apoptosis induction in your specific cell line.
Peptide Instability Prepare fresh peptide solutions for each experiment and avoid repeated freeze-thaw cycles.[9]
Problem 2: High background apoptosis in control groups.
Possible Cause Suggested Solution
Cell Culture Stress Ensure optimal cell culture conditions, including proper media, supplements, and incubator settings. Avoid over-confluency of cells.
Toxicity of Fas Agonist or Peptide Solvent Include a vehicle control (e.g., DMSO) to assess the toxicity of the solvent used to dissolve the peptide.[9] Titrate the Fas agonist to the lowest effective concentration.
Contamination Regularly check cell cultures for any signs of microbial contamination.

Data Presentation

Table 1: Inhibition of Fas/FAP-1 Binding by this compound

This table summarizes the dose-dependent inhibitory effect of the Ac-SLV-OH tripeptide on the interaction between the Fas receptor and FAP-1.

Tripeptide Concentration% Inhibition of Fas/FAP-1 Binding
30 µM31.1%[10]
50 µM44.3%[10]
100 µM87.6%[10]
1 mM100.7%[10]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Fas/FAP-1 Interaction and its Inhibition by the Tripeptide

Objective: To determine if FAP-1 interacts with the Fas receptor in your resistant cell line and if the this compound can disrupt this interaction.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-Fas antibody for immunoprecipitation

  • Anti-FAP-1 antibody for Western blot

  • Protein A/G magnetic beads

  • This compound

  • Control peptide (scrambled sequence)

  • SDS-PAGE gels and Western blot reagents

Procedure:

  • Cell Lysis: Lyse untreated cells, cells treated with the this compound, and cells treated with a control peptide.

  • Pre-clearing: Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an anti-Fas antibody overnight at 4°C.

  • Immune Complex Capture: Add protein A/G magnetic beads to pull down the Fas receptor and its interacting proteins.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-FAP-1 antibody.

Expected Results:

  • In the untreated and control peptide lanes, a band corresponding to FAP-1 should be detected, indicating an interaction with Fas.

  • In the lane with the this compound, the FAP-1 band should be significantly reduced or absent, demonstrating the inhibitory effect of the tripeptide.

Protocol 2: Caspase-8 Activity Assay

Objective: To measure the activation of caspase-8, an initiator caspase in the Fas signaling pathway, following treatment with the this compound and a Fas agonist.

Materials:

  • Resistant and sensitive (control) cell lines

  • This compound

  • Fas agonist (e.g., anti-Fas antibody)

  • Caspase-8 colorimetric or fluorometric assay kit

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with the this compound for a predetermined time.

  • Fas Agonist Stimulation: Add the Fas agonist to the wells and incubate for the optimal time determined in preliminary experiments.

  • Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions.

  • Caspase-8 Assay: Add the caspase-8 substrate to the cell lysates and incubate.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

Expected Results:

  • In resistant cells, treatment with the Fas agonist alone should result in low caspase-8 activity.

  • Co-treatment with the this compound and the Fas agonist should lead to a significant increase in caspase-8 activity, indicating that the tripeptide is overcoming the resistance at the level of DISC formation.[11]

Mandatory Visualizations

Fas_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding & Trimerization FADD FADD FasR->FADD Recruitment DISC DISC Formation FasR->DISC FAP1 FAP-1 FAP1->FasR Tripeptide Fas C-Terminal Tripeptide Tripeptide->FAP1 Inhibition ProCasp8 Pro-caspase-8 FADD->ProCasp8 Recruitment FADD->DISC ProCasp8->DISC cFLIP c-FLIP (Resistance Factor) cFLIP->ProCasp8 Inhibition of Activation Casp8 Active Caspase-8 DISC->Casp8 Activation Apoptosis Apoptosis Casp8->Apoptosis Execution

Caption: Fas signaling pathway and mechanisms of resistance/intervention.

Co_IP_Workflow start Start: Cell Lysates (Untreated, Tripeptide-treated, Control) preclear Pre-clear with Protein A/G Beads start->preclear ip Immunoprecipitate with anti-Fas Antibody preclear->ip capture Capture Immune Complexes with Protein A/G Beads ip->capture wash1 Wash Beads 1 capture->wash1 wash2 Wash Beads 2 wash1->wash2 wash3 Wash Beads 3 wash2->wash3 elute Elute Proteins wash3->elute analysis Western Blot Analysis for FAP-1 elute->analysis end End: Assess Fas-FAP-1 Interaction analysis->end Troubleshooting_Logic start Problem: No Apoptosis Induction check_fap1 Is FAP-1 expressed? start->check_fap1 check_tripeptide Is the tripeptide active? check_fap1->check_tripeptide Yes solution1 Solution: Use a different cell line or target another pathway. check_fap1->solution1 No check_downstream Are downstream pathway components intact? check_tripeptide->check_downstream Yes solution2 Solution: Perform in vitro binding assay. Use a new batch of tripeptide. check_tripeptide->solution2 No check_delivery Is peptide delivery efficient? check_downstream->check_delivery Yes solution3 Solution: Check c-FLIP, Caspase-8 levels. Combine with other agents. check_downstream->solution3 No solution4 Solution: Use cell-penetrating peptides or other delivery methods. check_delivery->solution4

References

Technical Support Center: Fas C-Terminal Tripeptide Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fas C-terminal tripeptide binding assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on addressing low signal output.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound in the Fas signaling pathway?

The Fas receptor (also known as APO-1 or CD95) is a transmembrane protein that, upon binding to its ligand (FasL), initiates a signaling cascade leading to apoptosis, or programmed cell death.[1][2][3] The C-terminal region of the Fas receptor contains a specific tripeptide sequence, Ser-Leu-Val, which is recognized by the PDZ domain of the Fas-associated phosphatase-1 (FAP-1).[1] FAP-1 is an inhibitory protein that negatively regulates Fas-mediated apoptosis.[1][4] The synthetic this compound can act as a competitive inhibitor of the Fas/FAP-1 interaction, thereby sensitizing cells to Fas-induced apoptosis.[1][4]

Q2: What are the common applications of a this compound binding assay?

These assays are primarily used to:

  • Investigate the regulation of the Fas signaling pathway.[1]

  • Screen for and characterize small molecule or peptide inhibitors of the Fas/FAP-1 interaction.

  • Assess the potential of therapeutic agents to modulate Fas-mediated apoptosis in cancer or autoimmune diseases.[1][5]

Q3: What are the critical components of a this compound binding assay?

A typical binding assay includes:

  • The purified this compound (e.g., Ac-Ser-Leu-Val-OH).[1]

  • The purified protein containing the PDZ domain of FAP-1.

  • A detection method, often utilizing fluorescence polarization (FP), where the tripeptide is fluorescently labeled.

  • A suitable assay buffer.

  • A microplate reader capable of detecting the signal (e.g., fluorescence polarization).[6]

Troubleshooting Guide: Low Signal

A common issue encountered in this compound binding assays is a low signal or a low signal-to-noise ratio. This can manifest as high data variability and difficulty in distinguishing true binding events. The following guide provides a systematic approach to troubleshooting this problem.

Is your fluorescent signal sufficiently above the background?

A low raw fluorescent signal is a primary cause of a poor signal-to-noise ratio. The fluorescence intensity of your labeled tripeptide (tracer) should be significantly higher than the background from the buffer and microplate.

Recommendation: The fluorescence intensity of the wells containing the tracer should be at least three to five times higher than the intensity of wells with only the assay buffer.[6]

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Tracer Concentration Increase the concentration of the fluorescently labeled tripeptide. Note: The tracer concentration should ideally be at or below the dissociation constant (Kd) and lower than the binder concentration.[6]Increased raw fluorescence signal without a significant increase in background.
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on the plate reader are correctly set for your fluorophore. Optimize the gain settings to enhance signal detection without saturating the detector.[6]The signal intensity increases to an optimal range.
Poor Fluorophore Choice The quantum yield and extinction coefficient of the fluorophore affect signal intensity. Consider using a brighter fluorophore if the signal remains low.[6] Red-shifted dyes can also help reduce background fluorescence.[7][8]A different fluorophore provides a stronger signal over background.
Degraded or Poorly Labeled Tracer Synthesize or purchase a new batch of fluorescently labeled tripeptide. Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light) to prevent degradation.A fresh tracer yields a higher and more stable signal.
Is there an issue with the binding partners or assay conditions?

Even with a strong fluorescent signal, a low change in polarization (ΔmP) can indicate problems with the binding interaction itself.

Potential Cause Troubleshooting Step Expected Outcome
Inactive FAP-1 PDZ Domain Verify the purity and activity of your FAP-1 protein. Perform a quality control check, such as SDS-PAGE. Consider expressing and purifying a new batch of protein.[9]A new, active batch of protein results in a significant change in polarization upon binding.
Suboptimal Buffer Conditions The pH, ionic strength, and presence of additives in the assay buffer can impact binding.[10] Optimize the buffer composition. For example, try varying the salt concentration (e.g., 50-150 mM NaCl) or pH (e.g., 7.0-8.0). Including a small amount of non-ionic detergent (e.g., 0.01% Tween-20) can reduce non-specific binding.[11]A clear increase in the binding signal (ΔmP) is observed with the optimized buffer.
Presence of Interfering Substances Components from the protein purification or peptide synthesis (e.g., high concentrations of glycerol, DMSO) might interfere with the assay.[11][12] Consider buffer exchange or dialysis to remove these substances.[12]Removal of interfering substances leads to improved assay performance.
Incorrect Reagent Concentrations Titrate both the labeled tripeptide and the FAP-1 PDZ domain to find the optimal concentrations that provide the largest assay window.[6][9]A clear concentration-dependent binding curve is generated, allowing for the selection of optimal reagent concentrations.
Logical Troubleshooting Workflow

Here is a logical workflow to diagnose the cause of a low signal in your assay.

G start Start: Low Signal in Assay check_signal Is the raw fluorescent signal at least 3-5x above background? start->check_signal increase_tracer Increase tracer concentration. Optimize instrument gain. check_signal->increase_tracer No check_binding Is the change in polarization (ΔmP) significant upon binding? check_signal->check_binding Yes check_fluorophore Evaluate fluorophore. Consider a brighter or red-shifted dye. increase_tracer->check_fluorophore check_fluorophore->check_signal check_protein Verify protein activity and purity. Prepare a fresh batch. check_binding->check_protein No success Assay Signal Optimized check_binding->success Yes optimize_buffer Optimize buffer conditions (pH, salt). Include detergent if necessary. check_protein->optimize_buffer check_interference Check for interfering substances. Perform buffer exchange. optimize_buffer->check_interference titrate_reagents Titrate binding partners to find optimal concentrations. check_interference->titrate_reagents titrate_reagents->check_binding Fas_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand (FasL) FasR Fas Receptor FasL->FasR Binding & Trimerization DISC DISC Formation (FADD, Procaspase-8) FasR->DISC FAP1 FAP-1 FasR->FAP1 Binding via C-terminus Casp8 Active Caspase-8 DISC->Casp8 Activation Casp3 Active Caspase-3 Casp8->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis FAP1->DISC Inhibition Tripeptide Fas C-Terminal Tripeptide (Inhibitor) Tripeptide->FAP1 Competitive Inhibition

References

Cell viability problems with Fas C-Terminal Tripeptide treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with cell viability assays following treatment with Fas C-Terminal Tripeptide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound?

A1: The this compound, commonly with the sequence Ac-Ser-Leu-Val-OH (Ac-SLV-OH), functions as a competitive inhibitor of the interaction between the Fas receptor (CD95/APO-1) and the Fas-associated phosphatase-1 (FAP-1).[1][2] FAP-1 is a negative regulator of Fas-mediated apoptosis.[2] By binding to the PDZ domain of FAP-1, the tripeptide prevents FAP-1 from associating with the C-terminus of the Fas receptor.[3][4] This disruption allows for the proper formation of the Death-Inducing Signaling Complex (DISC) upon Fas ligand (FasL) or agonistic antibody binding, leading to the activation of caspase-8 and the subsequent executioner caspase cascade, ultimately resulting in apoptosis.[1][4]

Q2: Why am I not observing a decrease in cell viability after treatment with the this compound alone?

A2: The this compound is not a direct inducer of apoptosis. Its primary role is to sensitize cells to Fas-mediated apoptosis by inhibiting an anti-apoptotic protein, FAP-1.[1][5] Therefore, treatment with the tripeptide alone is not expected to significantly decrease cell viability. It must be used in conjunction with a Fas agonist, such as Fas ligand (FasL) or an agonistic anti-Fas antibody (e.g., clone CH11), to trigger the apoptotic cascade.[6][7]

Q3: What are the optimal concentrations for the this compound and the Fas agonist?

A3: The optimal concentrations are highly dependent on the specific cell line and experimental conditions. A typical starting concentration range for the this compound in cell culture is 50-100 µM.[6][8] For the Fas agonist, such as an anti-Fas antibody, a starting concentration of 0.05-0.1 µg/mL is often used.[7] It is crucial to perform a dose-response titration for both the tripeptide and the Fas agonist to determine the optimal concentrations for your experimental system.

Q4: What is a suitable vehicle control for the this compound?

A4: The this compound is often insoluble in water and is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO).[1] Therefore, a vehicle control consisting of the same final concentration of DMSO used to dissolve the tripeptide should be included in your experiments. This will help differentiate the effects of the peptide from any potential solvent-induced cytotoxicity.[1]

Q5: How long should I incubate the cells with the this compound before adding the Fas agonist?

A5: A pre-incubation period of 2-4 hours with the this compound is generally recommended to allow for sufficient cellular uptake and interaction with FAP-1 before introducing the Fas agonist.[6]

Troubleshooting Guide

Problem 1: No significant increase in apoptosis observed after co-treatment with this compound and a Fas agonist.
Possible Cause Suggested Solution
Suboptimal Reagent Concentrations Perform a dose-response matrix experiment, titrating both the this compound (e.g., 10-200 µM) and the Fas agonist (e.g., 0.01-1 µg/mL anti-Fas antibody) to identify the optimal combination for your cell line.[6][7]
Inappropriate Timing of Assay Apoptosis is a dynamic process. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) after adding the Fas agonist to determine the peak apoptotic response.[9] Measuring too early or too late can lead to an underestimation of apoptosis.[9]
Cell Line Resistance Ensure your cell line expresses sufficient levels of the Fas receptor on the cell surface. Verify Fas expression using flow cytometry or Western blotting. Some cell lines may have defects in downstream apoptotic signaling components (e.g., mutated caspase-8, high levels of anti-apoptotic proteins like c-FLIP).[10] Consider using a positive control cell line known to be sensitive to Fas-mediated apoptosis (e.g., Jurkat cells).[7]
Peptide Instability Prepare fresh stock solutions of the this compound and aliquot for single use to avoid repeated freeze-thaw cycles. Store lyophilized peptide at -20°C and solutions at -20°C for short-term storage (up to one month).[1]
Issues with Apoptosis Assay Use a positive control for apoptosis induction (e.g., staurosporine) to confirm that your assay (e.g., Annexin V/PI staining, caspase activity) is working correctly. Ensure proper handling of cells during staining to avoid mechanical damage that can lead to false positives.[11] For adherent cells, use a gentle dissociation method.[6]
Problem 2: High background apoptosis in control groups.
Possible Cause Suggested Solution
Solvent (DMSO) Toxicity Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including the vehicle control.[1] Test for DMSO-induced cytotoxicity at the concentrations you plan to use.
Poor Cell Health Use cells that are in the exponential growth phase and have a low passage number. Over-confluent or starved cells can undergo spontaneous apoptosis.[11]
Contamination Regularly check cell cultures for microbial contamination (e.g., mycoplasma), which can affect cell health and experimental outcomes.
Mechanical Stress Handle cells gently during seeding, media changes, and harvesting to minimize physical damage that could induce apoptosis or necrosis.[11]

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound on Fas/FAP-1 Binding

This compound ConcentrationFas/FAP-1 Binding Inhibition (%)
30 µM31.1%
50 µM44.3%
100 µM87.6%
1 mM100.7%

Data is for reference only and may vary based on the specific assay conditions.[12]

Table 2: Illustrative Example of Apoptosis Induction in a Fas-Resistant Cell Line (e.g., SW620)

Treatment GroupApproximate Percentage of Apoptotic Cells
Control (Untreated)~8%
Fas Agonist Antibody Only~15%
SLV Peptide + Fas Agonist Antibody~35%

This data is illustrative and based on reported findings where the SLV peptide significantly enhanced Fas-agonist induced apoptosis.[6]

Experimental Protocols

Protocol 1: Sensitization to Fas-Mediated Apoptosis and Analysis by Annexin V/PI Staining

1. Cell Seeding:

  • Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of analysis.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

2. Peptide Pre-treatment:

  • Prepare a stock solution of the this compound (e.g., 20 mM in DMSO).[1]

  • Dilute the stock solution to the desired final working concentration (e.g., 50-100 µM) in complete cell culture medium.[6]

  • Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the existing medium from the cells and replace it with the medium containing the tripeptide or vehicle control.

  • Incubate for 2-4 hours.[6]

3. Apoptosis Induction:

  • Add the Fas agonist (e.g., anti-Fas antibody at 0.1 µg/mL) directly to the wells containing the tripeptide or vehicle control.

  • Include a control group with the Fas agonist alone.

  • Incubate for the predetermined optimal time (e.g., 18-24 hours).[1]

4. Cell Harvesting:

  • Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent (e.g., Accutase) to minimize membrane damage.[6]

  • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Wash the cell pellet once with cold phosphate-buffered saline (PBS).

5. Annexin V and Propidium Iodide (PI) Staining:

  • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (100 µg/mL) to 100 µL of the cell suspension.[13]

  • Gently vortex and incubate at room temperature for 15 minutes in the dark.[13]

6. Flow Cytometry Analysis:

  • Add 400 µL of 1X Annexin V binding buffer to each tube.[13]

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[6]

Protocol 2: Caspase-3/7 Activity Assay

1. Cell Treatment:

  • Seed and treat cells with the this compound and Fas agonist as described in Protocol 1 (Steps 1-3). Use a white-walled 96-well plate for luminescence-based assays.

2. Cell Lysis and Caspase Activity Measurement:

  • Following treatment, allow the plate to equilibrate to room temperature.

  • Add a volume of a commercially available Caspase-3/7 activity assay reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[14]

  • Mix by gently shaking the plate.

  • Incubate at room temperature for 1-2 hours, protected from light.[14]

3. Data Acquisition:

  • Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[14]

  • Alternatively, for colorimetric or fluorometric assays, prepare cell lysates according to the manufacturer's instructions and measure absorbance or fluorescence.[6]

Visualizations

Signaling Pathways

Fas_Signaling_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds & Trimerizes FAP1 FAP-1 FasR->FAP1 Binds (C-terminus) DISC DISC Formation (FADD, Procaspase-8) FasR->DISC Recruits FAP1->DISC Inhibits Tripeptide Fas C-Terminal Tripeptide Tripeptide->FAP1 Competitively Binds & Inhibits Casp8 Active Caspase-8 DISC->Casp8 Activates Casp37 Active Caspase-3/7 Casp8->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: Fas signaling pathway and the inhibitory role of the Tripeptide.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis seed_cells 1. Seed Cells (e.g., 6-well plate) adhere 2. Allow Adherence (Overnight) seed_cells->adhere pretreat 3. Pre-treat with This compound (2-4 hours) adhere->pretreat induce 4. Induce Apoptosis with Fas Agonist (e.g., 18-24 hours) pretreat->induce harvest 5. Harvest Cells (Adherent + Floating) induce->harvest stain 6. Stain with Annexin V / PI harvest->stain analyze 7. Analyze via Flow Cytometry stain->analyze

Caption: General experimental workflow for assessing apoptosis.

Troubleshooting Logic

Troubleshooting_Tree start Problem: No increase in apoptosis with Tripeptide + Fas Agonist check_controls Are positive/negative controls working? start->check_controls assay_issue Troubleshoot Apoptosis Assay: - Reagent integrity - Staining protocol - Instrument settings check_controls->assay_issue No check_conditions Have you optimized concentrations and time? check_controls->check_conditions Yes optimize Perform Dose-Response and Time-Course Experiments check_conditions->optimize No check_cells Is the cell line appropriate? check_conditions->check_cells Yes cell_issue Verify Fas Receptor Expression. Check for downstream defects. Use a sensitive cell line. check_cells->cell_issue No peptide_issue Check Peptide Integrity: - Fresh stock - Proper storage check_cells->peptide_issue Yes

Caption: Troubleshooting decision tree for apoptosis induction failure.

References

Validation & Comparative

Unveiling the Potency of Fas C-Terminal Tripeptide in FAP-1 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Fas C-terminal tripeptide's (Ac-SLV-OH) inhibitory effect on Fas-associated phosphatase-1 (FAP-1). We present supporting experimental data, detailed protocols for key validation assays, and a comparative analysis with other FAP-1 inhibitors.

The interaction between the Fas receptor (CD95/APO-1) and FAP-1 is a critical checkpoint in the regulation of apoptosis. FAP-1, a protein tyrosine phosphatase, binds to the C-terminal Ser-Leu-Val (SLV) motif of the Fas receptor, inhibiting the Fas-mediated apoptotic signaling cascade.[1] This inhibitory mechanism is a key area of investigation in cancer research, as its disruption can sensitize cancer cells to apoptosis. The synthetic this compound, Ac-Ser-Leu-Val-OH, mimics this binding motif and competitively inhibits the Fas/FAP-1 interaction.[1]

Performance Comparison: this compound vs. Alternatives

The inhibitory potency of the this compound and its derivatives has been quantified, demonstrating a clear structure-activity relationship. Furthermore, a range of other small molecule inhibitors targeting FAP-1 have been developed, offering a basis for comparison.

Inhibitory Potency of this compound and Analogs

The acetylated tripeptide Ac-Ser-Leu-Val-OH serves as the foundational inhibitor. Modifications to this structure have been shown to significantly enhance its inhibitory activity against the Fas/FAP-1 interaction.

Compound IDStructureIC50 (µM) for Fas/FAP-1 Binding Inhibition
1 Ac-Ser-Leu-Val-OH>1000[2]
2 Phenylaminocarbonyl-Ser-Leu-Val-OH180[3]
3 m-Glu(OtBu)-phenylaminocarbonyl-Ser-Leu-Val-OH39[3]
Comparative Inhibitory Potency of Other FAP-1 Inhibitors

Various small molecule inhibitors have been developed to target the enzymatic activity of FAP. While they operate through a different mechanism than the this compound, which disrupts a protein-protein interaction, their inhibitory concentrations provide a benchmark for potency.

Compound NameTargetIC50
LinagliptinFAP89 nM[4]
FAPI-04FAP32 nM[5]
ARI-3099FAP36 nM[6]
N-(4-quinolinoyl)glycyl-(2-cyanopyrrolidine)FAP3.0 nM (Ki)[7]

Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Validation Protocols

To validate the inhibitory effect of the this compound, several key experiments are routinely performed. Below are detailed protocols for a competitive binding assay and a cell-based apoptosis assay.

Fas/FAP-1 Binding Inhibition Assay (Competitive ELISA)

This assay quantitatively measures the ability of the this compound to disrupt the interaction between the Fas receptor and FAP-1.

Materials:

  • Recombinant FAP-1 protein (specifically the third PDZ domain)

  • Biotinylated peptide corresponding to the C-terminal 15 amino acids of Fas (Biotin-Fas-C15)

  • Streptavidin-coated 96-well plates

  • This compound (Ac-SLV-OH) and its analogs

  • Control peptide (e.g., a scrambled sequence)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated anti-FAP-1 antibody or Streptavidin-HRP

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Preparation: Wash streptavidin-coated 96-well plates three times with Wash Buffer.

  • Biotinylated Peptide Immobilization: Add 100 µL of Biotin-Fas-C15 solution (e.g., 1 µg/mL in Assay Buffer) to each well. Incubate for 1-2 hours at room temperature. Wash the plates three times with Wash Buffer.

  • Competitive Inhibition: Prepare serial dilutions of the this compound, its analogs, and a control peptide in Assay Buffer.

  • Add 50 µL of the recombinant FAP-1 PDZ domain solution to each well.

  • Immediately add 50 µL of the serially diluted peptides to the wells.

  • Incubate for 2 hours at room temperature with gentle shaking.

  • Detection: Wash the plates three times with Wash Buffer.

  • Add 100 µL of HRP-conjugated anti-FAP-1 antibody or Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Wash the plates five times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 100 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Fas-Mediated Apoptosis Assay in Cell Culture

This assay assesses the ability of the this compound to sensitize FAP-1-expressing cancer cells to Fas-induced apoptosis.

Materials:

  • Fas-sensitive cell line expressing FAP-1 (e.g., DLD-1 colon cancer cells)

  • Cell culture medium and supplements (e.g., RPMI-1640, 10% FBS)

  • Agonistic anti-Fas antibody (e.g., clone CH11)

  • This compound (Ac-SLV-OH)

  • Control peptide

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in 24-well plates at a density that allows for logarithmic growth during the experiment.

  • Peptide Pre-incubation: The following day, treat the cells with varying concentrations of the this compound or the control peptide. Incubate for 2-4 hours.

  • Apoptosis Induction: Add a sub-lethal concentration of the agonistic anti-Fas antibody (e.g., CH11) to the wells. Include control wells with no antibody, antibody alone, and peptide alone.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

  • Data Analysis: Compare the percentage of apoptotic cells in the different treatment groups to determine the sensitizing effect of the this compound.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway, experimental workflows, and the logical framework of the validation process.

Fas_Signaling_Pathway Fas-Mediated Apoptosis Signaling Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (Fas) FasL->FasR Binding & Trimerization FADD FADD FasR->FADD Recruitment ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruitment Casp8 Active Caspase-8 ProCasp8->Casp8 Activation Casp3 Executioner Caspases Casp8->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis FAP1 FAP-1 FAP1->FasR Inhibition Fas_Tripeptide Fas C-Terminal Tripeptide (Ac-SLV-OH) Fas_Tripeptide->FAP1 Inhibits Binding

Caption: The Fas-mediated apoptosis pathway and the inhibitory role of FAP-1, which is counteracted by the this compound.

Experimental_Workflow Experimental Workflow for Validating this compound Activity cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Recombinant_Proteins Produce/Obtain Recombinant Fas C-terminus & FAP-1 PDZ Domain Competitive_ELISA Competitive ELISA Recombinant_Proteins->Competitive_ELISA IC50_Determination Determine IC50 Value Competitive_ELISA->IC50_Determination Cell_Culture Culture FAP-1 expressing, Fas-sensitive cancer cells Treatment Treat cells with Tripeptide + Anti-Fas Antibody Cell_Culture->Treatment Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Data_Analysis Quantify Apoptosis Apoptosis_Assay->Data_Analysis

Caption: A streamlined workflow for the in vitro and cell-based validation of the this compound's inhibitory function.

Logical_Relationship Logical Framework for Inhibition Validation Hypothesis Hypothesis: This compound Inhibits FAP-1 Mechanism Mechanism: Competitive binding to FAP-1 PDZ domain Hypothesis->Mechanism InVitro_Evidence In Vitro Evidence: Disruption of Fas/FAP-1 binding (IC50) Mechanism->InVitro_Evidence Cellular_Outcome Cellular Outcome: Increased sensitivity to Fas-induced apoptosis InVitro_Evidence->Cellular_Outcome Validation Validation of Inhibitory Effect Cellular_Outcome->Validation

Caption: The logical progression from the initial hypothesis to the validated inhibitory effect of the this compound.

References

A Comparative Guide to Apoptosis Induction: Fas C-Terminal Tripeptide vs. Fas Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between two key molecules involved in the extrinsic apoptosis pathway: the Fas ligand (FasL), the primary initiator of the cascade, and the Fas C-terminal tripeptide, a modulator that enhances apoptotic signaling. This objective analysis is supported by experimental data and detailed protocols to assist in research and development aimed at leveraging the Fas signaling pathway.

Introduction to Fas-Mediated Apoptosis

The Fas receptor (FasR, CD95, or APO-1), a member of the tumor necrosis factor receptor superfamily, is a critical mediator of programmed cell death.[1][2] Its activation by the Fas ligand (FasL) triggers a signaling cascade that is fundamental for immune homeostasis, elimination of virally infected cells, and cancer surveillance.[3] However, cancer cells can develop resistance to Fas-mediated apoptosis, often through the action of inhibitory proteins like the Fas-associated phosphatase-1 (FAP-1).[2]

This guide compares the direct apoptotic inducer, FasL, with the this compound, a synthetic molecule designed to overcome FAP-1-mediated resistance.

Mechanism of Action: A Tale of Two Molecules

Fas Ligand (FasL): The Direct Apoptosis Inducer

FasL is a transmembrane protein that directly initiates the apoptotic signal.[4] Its mechanism is a well-defined cascade:

  • Binding and Trimerization: FasL binds to the extracellular domain of the Fas receptor, inducing the receptor to form a trimer.[4]

  • DISC Formation: This conformational change recruits the adaptor protein FADD (Fas-Associated Death Domain) to the intracellular "death domain" of the Fas receptor. FADD, in turn, recruits procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[4][5]

  • Caspase Activation: Within the DISC, procaspase-8 molecules are brought into close proximity, leading to their autocatalytic activation.[1]

  • Execution of Apoptosis: Activated caspase-8 then cleaves and activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates, resulting in DNA fragmentation and cell death.[3]

It is crucial to note that extensive aggregation of Fas receptors is necessary for efficient apoptosis induction.[6] While membrane-bound FasL is highly effective, soluble forms of FasL require oligomerization (e.g., forming hexamers) to become potent inducers of apoptosis.[6][7]

FasL_Signaling_Pathway FasL Fas Ligand (FasL) (Trimer) FasR Fas Receptor (FasR) FasL->FasR Binding FasR_Trimer FasR Trimerization FasR->FasR_Trimer FADD FADD Recruitment FasR_Trimer->FADD DISC DISC Formation (FasR, FADD, Pro-caspase-8) FADD->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis FAP1_Inhibition_Pathway cluster_0 Fas Signaling FasR Fas Receptor (C-terminus: SLV) DISC DISC Formation FasR->DISC Signal Transduction FAP1 FAP-1 FAP1->FasR Binding Tripeptide Fas C-Terminal Tripeptide (Ac-SLV-OH) Tripeptide->FAP1 Experimental_Workflow start Start: Resistant Cell Line Culture (e.g., Fas-resistant cancer cells) treatment Treatment Groups start->treatment control 1. Untreated Control treatment->control fasl_only 2. FasL Only treatment->fasl_only peptide_only 3. Tripeptide Only treatment->peptide_only combo 4. FasL + Tripeptide treatment->combo incubation Incubation (e.g., 24 hours at 37°C) control->incubation fasl_only->incubation peptide_only->incubation combo->incubation harvest Harvest Cells incubation->harvest analysis Apoptosis Analysis harvest->analysis flow Flow Cytometry (Annexin V / PI Staining) analysis->flow caspase Caspase-3/7 Assay (Luminescence/Fluorometry) analysis->caspase result Data Analysis: Compare % Apoptosis & Caspase Activity flow->result caspase->result

References

A Comparative Guide: Fas C-Terminal Tripeptide versus Anti-Fas Antibody Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the Fas C-Terminal Tripeptide and agonistic anti-Fas antibodies. We will delve into their distinct mechanisms of action in modulating the Fas signaling pathway, present supporting experimental data, and provide detailed protocols for key assays.

Introduction: The Fas Signaling Pathway

The Fas receptor (also known as CD95 or APO-1) is a transmembrane protein that, upon binding to its natural ligand (FasL), initiates a signaling cascade leading to programmed cell death, or apoptosis.[1] This process is crucial for immune homeostasis and the elimination of cancerous cells.[2] The signaling pathway is initiated by the trimerization of the Fas receptor, which leads to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[3] Within the DISC, pro-caspase-8 is activated, initiating a cascade of downstream effector caspases that execute the apoptotic program.[3]

However, this pathway is subject to negative regulation. One key inhibitor is the Fas-Associated Phosphatase-1 (FAP-1), a protein tyrosine phosphatase that binds to the C-terminal tripeptide (Ser-Leu-Val) of the Fas receptor.[4][5] This interaction can prevent the formation of a fully functional DISC, thereby rendering cells resistant to Fas-mediated apoptosis.[2][4]

Mechanism of Action: A Tale of Two Modulators

While both the this compound and anti-Fas antibodies modulate the Fas pathway to induce apoptosis, they do so through fundamentally different mechanisms.

Anti-Fas Antibodies (e.g., clone CH11): The Agonist

Agonistic anti-Fas antibodies, such as the well-characterized clone CH11, function as mimics of the natural Fas ligand.[3] By binding to and cross-linking Fas receptors on the cell surface, they directly trigger the formation of the DISC and initiate the apoptotic cascade.[3] This direct activation makes them potent inducers of apoptosis in sensitive cell lines.

This compound (Ac-Ser-Leu-Val-OH): The Sensitizer

The this compound acts as a competitive inhibitor of the FAP-1 protein.[4] By binding to the PDZ domain of FAP-1, the tripeptide prevents FAP-1 from interacting with the C-terminus of the Fas receptor.[4][5] This disruption of the inhibitory FAP-1/Fas interaction allows for more efficient DISC formation upon stimulation with FasL or an agonistic anti-Fas antibody.[4] Consequently, the this compound does not directly induce apoptosis on its own but rather sensitizes FAP-1-expressing, Fas-resistant cells to apoptosis.[6]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways.

Fas_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FasL Fas Ligand (FasL) or Agonistic anti-Fas Antibody FasR Fas Receptor (FasR) FasL->FasR Binding & Trimerization FADD FADD FasR->FADD Recruitment DISC DISC Formation Caspase8 Active Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis FADD->Procaspase8

Figure 1: Fas-Mediated Apoptotic Signaling Pathway.

Fas_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FasR Fas Receptor (FasR) FAP1 FAP-1 FasR->FAP1 Binding DISC_Formation DISC Formation FAP1->DISC_Formation Inhibition Apoptosis_Blocked Apoptosis Blocked DISC_Formation->Apoptosis_Blocked Fas_Tripeptide Fas C-Terminal Tripeptide Fas_Tripeptide->FAP1 Competitive Inhibition

Figure 2: FAP-1 Inhibition of Fas Signaling and its Reversal by the this compound.

Performance Comparison: Quantitative Data

The following tables summarize the performance of the this compound and anti-Fas antibodies based on available experimental data. It is important to note that experimental conditions may vary between studies.

Table 1: Inhibitory Activity of this compound on Fas/FAP-1 Binding

Tripeptide Concentration% Inhibition of Fas/FAP-1 Binding
30 µM31.1%
50 µM44.3%
100 µM87.6%
1 mM100.7%
Data adapted from MedChemExpress product information based on scientific literature.[4]

Table 2: Apoptosis-Inducing Activity of Anti-Fas Antibody (clone CH11)

Cell LineAntibody ConcentrationTreatment Duration% Mortality / Apoptosis
Jurkat15-20 µg/mL24 hours83%
Jurkat50 ng/mL24 hours~90%
Adult Dermal Fibroblasts1.0 µg/mL48 hours21-52%
Data compiled from various sources.[3][7]

Table 3: Sensitization to Anti-Fas Antibody-Induced Apoptosis by a FAP-1 Blocking Tripeptide (SLV) in Colon Cancer Cell Lines

Cell LineTreatment% Apoptosis (Illustrative)
SW480 (Fas-sensitive)Control~5%
Fas-agonist antibody~40%
SLV peptide + Fas-agonist antibody~60%
SW620 (Fas-resistant)Control~8%
Fas-agonist antibody~15%
SLV peptide + Fas-agonist antibody~35%
Illustrative data based on findings where the SLV peptide significantly increased Fas-agonist induced apoptosis.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Fas/FAP-1 Binding Inhibition Assay (Competitive ELISA)

This assay quantitatively measures the ability of the this compound to inhibit the binding of the Fas C-terminus to FAP-1.

Materials:

  • 96-well microtiter plates

  • Recombinant FAP-1 PDZ domain protein

  • Biotinylated peptide corresponding to the C-terminal 15 amino acids of Fas

  • This compound (Ac-Ser-Leu-Val-OH)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Coating, Wash, and Assay Buffers

Procedure:

  • Coating: Coat a 96-well plate with the recombinant FAP-1 PDZ domain overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block non-specific binding sites with Assay Buffer for 1-2 hours at room temperature.

  • Competition: Add serial dilutions of the this compound to the wells, followed by a fixed concentration of the biotinylated Fas C-terminal peptide. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

  • Development: After another wash, add TMB substrate and incubate in the dark until color develops.

  • Measurement: Stop the reaction with Stop Solution and measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of inhibition for each tripeptide concentration and determine the IC50 value.

Apoptosis Quantification by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Fas-sensitive or Fas-resistant cell line (e.g., Jurkat, DLD-1)

  • Agonistic anti-Fas antibody (e.g., clone CH11)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere (if applicable).

  • Treatment: Treat cells with the anti-Fas antibody, with or without pre-incubation with the this compound, for a predetermined time (e.g., 24 hours). Include appropriate controls.

  • Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Apoptosis_Assay_Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis Seed_Cells 1. Seed Cells Treat_Cells 2. Treat with anti-Fas Ab +/- this compound Seed_Cells->Treat_Cells Harvest_Cells 3. Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells 4. Wash with PBS Harvest_Cells->Wash_Cells Stain_AnnexinV_PI 5. Stain with Annexin V & PI Wash_Cells->Stain_AnnexinV_PI Flow_Cytometry 6. Analyze by Flow Cytometry Stain_AnnexinV_PI->Flow_Cytometry Quantify_Apoptosis 7. Quantify Apoptotic Populations Flow_Cytometry->Quantify_Apoptosis

Figure 3: Experimental Workflow for Apoptosis Quantification.

Summary and Conclusion

The this compound and agonistic anti-Fas antibodies represent two distinct strategies for modulating the Fas signaling pathway to induce apoptosis.

  • Anti-Fas antibodies are direct agonists , potently inducing apoptosis in Fas-sensitive cells by mimicking the natural ligand.

  • The This compound acts as a sensitizer . It does not directly trigger apoptosis but rather enhances the apoptotic signal initiated by FasL or agonistic antibodies by inhibiting the negative regulator FAP-1.

The choice between these two agents depends on the research or therapeutic goal. For direct induction of apoptosis in sensitive cell types, anti-Fas antibodies are effective. However, in the context of Fas-resistant cells that express FAP-1, the this compound offers a promising approach to overcome this resistance and restore sensitivity to Fas-mediated apoptosis. The synergistic effect of combining the this compound with an anti-Fas antibody could be a powerful strategy in overcoming resistance in certain cancers. Further research into the in vivo efficacy and safety of these approaches is warranted.

References

Decoding the Selectivity of the Fas C-Terminal Tripeptide: A Comparative Guide to its Cross-Reactivity with PDZ Domains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding specificity of peptide motifs is paramount for designing targeted therapeutics and dissecting cellular signaling pathways. The C-terminal tripeptide of the Fas receptor (Fas), with the sequence Ac-Ser-Leu-Val-OH (Ac-SLV-OH), is a critical modulator of apoptosis. While its interaction with the PDZ domain of Fas-Associated Phosphatase-1 (FAP-1/PTPN13) is well-documented as an inhibitory signal for cell death, its cross-reactivity with other PDZ domains has been less extensively characterized. This guide provides a comparative analysis of the Fas C-terminal tripeptide's binding profile, supported by available experimental data and detailed protocols to facilitate further research.

The interaction between the this compound and the third PDZ domain of FAP-1 is a key regulatory checkpoint in the Fas-mediated apoptotic pathway. This binding is both necessary and sufficient to inhibit the pro-apoptotic signal initiated by the Fas receptor. The acetylated tripeptide Ac-SLV-OH has been instrumental in studying this interaction, demonstrating a significant inhibitory effect on Fas/FAP-1 binding.

Quantitative Analysis of Binding Interactions

PDZ Domain ProteinSpecific PDZ DomainBinding Affinity (Kd)Experimental MethodReference
FAP-1 (PTPN13) PDZ3Semi-quantitative inhibition observedIn vitro inhibition assay[1][2]
hPTP1E PDZ2Interaction confirmedNMR SpectroscopyIndirectly suggested
Dlg1 MultipleInteraction suggested by proximityProximity Ligation AssayIndirectly suggested

Note: The binding of the Fas C-terminal peptide to hPTP1E and Dlg1 is suggested by studies on the full-length Fas receptor or its C-terminal region, and direct quantitative data for the isolated tripeptide is limited.

Signaling Pathways and Regulatory Networks

The binding of the this compound to specific PDZ domains can have significant downstream consequences on cellular signaling. The primary role of the FAP-1 interaction is the negative regulation of the Fas-mediated apoptotic pathway.

Fas_Signaling_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) -SLV FasL->FasR Binding & Trimerization FAP1 FAP-1 (PTPN13) FasR->FAP1 Binding via C-terminal SLV motif DISC Death-Inducing Signaling Complex (DISC) FasR->DISC Recruitment of FADD & Pro-caspase-8 FAP1->DISC Inhibition Caspase8 Pro-caspase-8 Activation DISC->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis

Fas-mediated apoptosis and its inhibition by FAP-1.

Cross-reactivity with other PDZ domains, such as Dlg1, could potentially link Fas signaling to pathways involved in cell polarity and junctional adhesion, but further investigation is required to elucidate the functional consequences of these interactions.

Experimental Protocols for Assessing Cross-Reactivity

To systematically evaluate the cross-reactivity of the this compound, researchers can employ a variety of high-throughput and focused experimental approaches.

High-Throughput Screening: PDZ Domain Microarray

This method allows for the simultaneous screening of the peptide against a large number of purified PDZ domains.

Protocol:

  • Array Preparation: Purified, GST-tagged PDZ domains are spotted and immobilized on a nitrocellulose-coated glass slide.

  • Peptide Labeling: The Ac-SLV-OH peptide is synthesized with a fluorescent label (e.g., Cy3 or Cy5).

  • Incubation: The labeled peptide is incubated with the PDZ domain microarray.

  • Washing: The array is washed to remove non-specific binding.

  • Detection: The array is scanned using a fluorescence scanner to detect interactions. The signal intensity corresponds to the binding affinity.

  • Data Analysis: Signal intensities are quantified and normalized to identify positive interactions.

Microarray_Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Analysis PDZ_domains Purified PDZ Domains Array PDZ Domain Microarray PDZ_domains->Array Spotting Incubation Incubation & Washing Array->Incubation Peptide Fluorescently-labeled Ac-SLV-OH Peptide Peptide->Incubation Scanner Fluorescence Scanner Incubation->Scanner Data Data Analysis (Signal Quantification) Scanner->Data

Workflow for PDZ domain microarray screening.
Focused Interaction Analysis: Surface Plasmon Resonance (SPR)

SPR provides quantitative, real-time analysis of the binding kinetics (association and dissociation rates) and affinity.

Protocol:

  • Chip Preparation: A purified PDZ domain is immobilized on a sensor chip surface.

  • Peptide Injection: A solution of the Ac-SLV-OH peptide at various concentrations is flowed over the sensor chip.

  • Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound peptide, is measured in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Conclusion

The this compound, Ac-SLV-OH, is a potent and specific inhibitor of the FAP-1 PDZ domain, thereby playing a crucial role in the regulation of apoptosis. While its primary interaction partner is well-established, the potential for cross-reactivity with other PDZ domains presents an important area for further investigation. The methodologies outlined in this guide provide a framework for researchers to systematically explore these off-target interactions, which is essential for a comprehensive understanding of Fas signaling and for the development of highly selective therapeutic agents targeting this pathway. The elucidation of a complete interaction profile for the this compound will undoubtedly open new avenues for research into the intricate network of PDZ domain-mediated signaling.

References

A Comparative Guide to Reproducibility in Fas-Mediated Apoptosis Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches for studying Fas-mediated apoptosis, with a focus on the utility and reproducibility of the Fas C-terminal tripeptide (Ac-Ser-Leu-Val-OH). We present a detailed analysis of the tripeptide's role in sensitizing cells to apoptosis, compare it with alternative induction methods, and provide supporting experimental data and protocols to aid in the design of robust and reproducible studies.

Introduction to Fas-Mediated Apoptosis and the Role of the C-Terminal Tripeptide

The Fas receptor (FasR, CD95, or APO-1), a member of the tumor necrosis factor receptor (TNFR) superfamily, is a key initiator of the extrinsic apoptosis pathway.[1][2][3] Upon binding its cognate ligand, Fas ligand (FasL), the receptor trimerizes, leading to the formation of the Death-Inducing Signaling Complex (DISC).[1] This complex, comprising the Fas-Associated Death Domain (FADD) and procaspase-8, facilitates the auto-activation of caspase-8, which in turn initiates a downstream caspase cascade culminating in programmed cell death.[1][3]

The apoptotic signal is negatively regulated by the Fas-associated phosphatase-1 (FAP-1), which binds to the C-terminal Ser-Leu-Val (SLV) motif of the Fas receptor.[1][4] This interaction can inhibit the formation of a functional DISC. The synthetic this compound (Ac-Ser-Leu-Val-OH) acts as a competitive inhibitor of this interaction, thereby blocking the anti-apoptotic effect of FAP-1 and sensitizing cells to Fas-mediated apoptosis.[4][5]

Comparison of Apoptosis Induction Methods

The reproducibility of apoptosis experiments is paramount for generating reliable and translatable data. Below, we compare the use of the this compound as a sensitizing agent with other common methods for inducing Fas-mediated apoptosis.

Method Principle of Action Advantages Disadvantages & Reproducibility Considerations
This compound + Apoptosis Inducer (e.g., anti-Fas Antibody) Competitively inhibits the binding of the anti-apoptotic protein FAP-1 to the Fas receptor, thereby increasing the sensitivity of cells to a primary apoptotic stimulus.[4][5]Allows for the study of apoptosis in cells that are otherwise resistant to Fas-mediated killing. Provides a tool to investigate the specific role of the FAP-1-Fas interaction in regulating apoptosis.Reproducibility can be influenced by the purity and stability of the peptide, the efficiency of its delivery into cells, and the specific activity of the co-administered apoptosis inducer. Quantitative data on inter- and intra-assay variability is not widely published.
Agonistic Anti-Fas Antibodies (e.g., CH11, Jo2, DX2) Monoclonal antibodies that bind to and cross-link the Fas receptor, mimicking the action of FasL to induce apoptosis.[6][7][8]Commercially available with defined clones. Can be a potent inducer of apoptosis in sensitive cell lines.The degree of apoptosis induction can be highly variable and depends on the antibody clone, its concentration, the requirement for secondary cross-linking, and the cell type. Some antibodies may act as antagonists under certain conditions.[9] This can lead to conflicting results and challenges in reproducibility.[9]
Recombinant Fas Ligand (FasL) The physiological ligand for the Fas receptor. Can be used in soluble or membrane-bound forms to induce apoptosis.[9]Represents the most physiologically relevant method of inducing Fas-mediated apoptosis.Soluble FasL is often a weak inducer of apoptosis and may require aggregation to be effective.[9] The activity of recombinant FasL can vary between batches and suppliers, impacting reproducibility. Cell lines show differential sensitivity to FasL.[10]

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound on Fas/FAP-1 Binding

Concentration of this compoundInhibitory Potency (%)
30 µM31.1
50 µM44.3
100 µM87.6
1 mM100.7
Data is for reference only and has not been independently confirmed.[11]

Table 2: General Reproducibility of Common Apoptosis Detection Assays

Assay Typical Inter-Assay CV (%) Typical Intra-Assay CV (%) Notes
Annexin V / PI Flow Cytometry 10-20%5-15%Variability can be influenced by cell handling, instrument calibration, and gating strategy.
Caspase-3/7 Activity (Luminescent) < 15%< 10%Homogeneous assays often show good reproducibility. Signal stability can be a factor.
These are general estimates and can vary significantly based on the specific kit, cell type, and experimental conditions.

Experimental Protocols

Protocol 1: Sensitization of Cells to Fas-Mediated Apoptosis using this compound

Objective: To enhance the apoptotic response of a cell line to an agonistic anti-Fas antibody using the this compound.

Materials:

  • Fas-sensitive cell line (e.g., Jurkat)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (Ac-Ser-Leu-Val-OH)

  • Agonistic anti-Fas antibody (e.g., clone CH11 for human cells)

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the exponential growth phase.

  • Cell Seeding: Seed cells at a density of 0.5 x 10^5 cells/mL in fresh media in a multi-well plate.[5]

  • Pre-incubation with Tripeptide: Pre-incubate cells with varying concentrations of the this compound (e.g., 10-100 µM) for 1-2 hours.[5] Include an untreated control group.

  • Apoptosis Induction: Treat the cells with an agonistic anti-Fas antibody at a pre-determined optimal concentration (e.g., 0.05-0.1 µg/mL).[5]

  • Incubation: Incubate the cells for a time period known to be effective for apoptosis induction (e.g., 3-16 hours).[5] The optimal time should be determined empirically.

  • Apoptosis Detection: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess DISC Formation

Objective: To determine if the this compound affects the interaction of key components of the Death-Inducing Signaling Complex (DISC).

Materials:

  • Cell line endogenously expressing Fas (e.g., Jurkat T-cells)

  • Agonistic anti-Fas antibody (e.g., clone CH11) or recombinant FasL

  • This compound

  • Co-IP lysis buffer (non-denaturing)

  • Antibody for immunoprecipitation (e.g., anti-Fas antibody)

  • Protein A/G magnetic beads

  • Primary antibodies for western blotting (e.g., anti-FADD, anti-Caspase-8)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to a high density. Pre-treat one group of cells with the this compound. Induce DISC formation by treating the cells with an agonistic anti-Fas antibody or recombinant FasL for a specified time (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in a non-denaturing Co-IP lysis buffer on ice.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysates with an anti-Fas antibody overnight at 4°C.

    • Add protein A/G beads to capture the immune complexes.

    • Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against FADD and Caspase-8.

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Analysis: Compare the amount of FADD and Caspase-8 that co-immunoprecipitated with Fas in the presence and absence of the this compound.

Visualizing Signaling Pathways and Workflows

To facilitate a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated.

Fas_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding & Trimerization FAP1 FAP-1 FasR->FAP1 Binding to C-terminus DISC DISC Formation FasR->DISC FADD FADD Procaspase8 Procaspase-8 FADD->Procaspase8 Recruitment Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Caspase_Cascade Caspase Cascade Caspase8->Caspase_Cascade Initiation Apoptosis Apoptosis Caspase_Cascade->Apoptosis FAP1->DISC Inhibition Tripeptide Fas C-Terminal Tripeptide Tripeptide->FAP1 Competitive Inhibition DISC->FADD DISC->Procaspase8

Caption: Fas-mediated apoptosis signaling pathway and the inhibitory role of FAP-1, which is counteracted by the this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis start Seed Cells pre_incubation Pre-incubate with This compound start->pre_incubation induction Induce Apoptosis (e.g., anti-Fas Ab) pre_incubation->induction staining Stain with Annexin V & Propidium Iodide induction->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry quantification Quantify Apoptotic Cells flow_cytometry->quantification

Caption: A typical experimental workflow for assessing the apoptosis-sensitizing effect of the this compound.

Conclusion

The this compound is a valuable tool for investigating the role of FAP-1 in the regulation of Fas-mediated apoptosis and for sensitizing resistant cells to this death pathway. While it offers a targeted approach to modulating apoptosis, researchers should be aware of the potential sources of variability inherent in apoptosis assays. For optimal reproducibility, it is crucial to carefully control experimental parameters, including peptide quality, cell culture conditions, and the choice and concentration of the apoptosis inducer. Compared to the direct application of agonistic anti-Fas antibodies or FasL, the use of the tripeptide as a sensitizer (B1316253) can provide more nuanced insights into the regulation of the Fas signaling pathway. However, the variability associated with the primary apoptosis inducer will still be a critical factor. The development of standardized protocols and the reporting of inter- and intra-assay variability will be essential for improving the reproducibility and comparability of findings across different studies in this field.

References

Quantifying the Effect of Fas C-Terminal Tripeptide on Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Fas C-terminal tripeptide's ability to modulate apoptosis with other potential therapeutic alternatives. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the signaling pathways and experimental workflows to aid in the research and development of novel apoptosis-inducing agents.

Introduction to Fas-Mediated Apoptosis and the Role of the C-Terminal Tripeptide

The Fas receptor (also known as CD95 or APO-1) is a member of the tumor necrosis factor receptor superfamily and a key mediator of the extrinsic apoptosis pathway.[1][2] Upon binding to its natural ligand, Fas ligand (FasL), the Fas receptor trimerizes, leading to the formation of the Death-Inducing Signaling Complex (DISC). This complex includes the adaptor protein Fas-associated death domain (FADD) and procaspase-8.[2] The recruitment and subsequent activation of procaspase-8 within the DISC initiates a caspase cascade, culminating in programmed cell death.[2]

However, this signaling pathway is subject to negative regulation. One key inhibitor is the Fas-associated phosphatase-1 (FAP-1), a protein tyrosine phosphatase that binds to the C-terminal region of the Fas receptor.[1][2] This interaction sterically hinders the formation of the DISC, thereby suppressing the apoptotic signal.[2]

The this compound, with the amino acid sequence Ser-Leu-Val (SLV), corresponds to the C-terminal motif of the Fas receptor.[2] The acetylated form of this tripeptide, Ac-Ser-Leu-Val-OH, acts as a competitive inhibitor of the Fas-FAP-1 interaction.[1] By binding to the PDZ domain of FAP-1, the tripeptide prevents FAP-1 from associating with the Fas receptor. This disruption of the inhibitory interaction can restore or enhance the sensitivity of cancer cells to Fas-mediated apoptosis.[1][3]

Performance Comparison: this compound and Alternatives

Quantitative analysis of the pro-apoptotic effects of the this compound and its alternatives is crucial for evaluating their therapeutic potential. The following tables summarize the available data.

Table 1: Effect of this compound (Ac-SLV-OH) on Fas-Induced Apoptosis

Cell LineTreatmentConcentration of Ac-SLV-OH% Apoptotic Cells (Annexin V+)Fold Increase in Apoptosis vs. ControlReference
SW620 (Colon Cancer)Fas agonist antibody + Ac-SLV-OHNot Specified~45%~2.5-fold[3]
SW480 (Colon Cancer)Fas agonist antibody + Ac-SLV-OHNot Specified~60%~2-fold[3]

Note: The available data for the pro-apoptotic effect of Ac-SLV-OH is currently limited. The referenced study demonstrates a significant increase in Fas-agonist-induced apoptosis in the presence of the tripeptide, but a detailed dose-response relationship for apoptosis induction is not provided.

Table 2: Inhibition of Fas/FAP-1 Binding by this compound Analogs

While direct quantitative data on apoptosis induction by various small molecules targeting the Fas pathway is scarce, data on the inhibition of the initial molecular interaction (Fas/FAP-1 binding) is available for some analogs of the this compound. This can serve as a preliminary indicator of potential pro-apoptotic efficacy.

Compound IDStructureIC50 (µM) for Fas/FAP-1 Binding Inhibition
1Ac-Ser-Leu-Val-OH>1000
41Phenylaminocarbonyl-Ser-Leu-Val-OH1.8
51(m-Glu-aminophenyl)aminocarbonyl-Ser-Leu-Val-OH0.45
56Phenylaminocarbonyl-Ser-Leu-Val-OEt1.2

Data sourced from Sawa et al., J Med Chem. 1999.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the Fas signaling pathway and a typical workflow for quantifying the effects of the this compound.

Fas_Signaling_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (CD95) FasL->FasR Binding & Trimerization DISC DISC Formation FasR->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation FADD FADD FADD->DISC Procaspase8 Procaspase-8 Procaspase8->DISC Caspase_Cascade Caspase Cascade (Caspase-3, -7) Caspase8->Caspase_Cascade Initiation Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution FAP1 FAP-1 (Phosphatase) FAP1->FasR Binding & Inhibition Tripeptide Fas C-Terminal Tripeptide (Ac-SLV-OH) Tripeptide->FAP1 Inhibition Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., Fas-resistant cancer cells) start->cell_culture treatment 2. Treatment - Control - Fas Agonist - Fas Agonist + Tripeptide (Varying Concentrations) cell_culture->treatment incubation 3. Incubation (e.g., 24 hours) treatment->incubation harvest 4. Cell Harvesting incubation->harvest staining 5. Staining (e.g., Annexin V & Propidium Iodide) harvest->staining analysis 6. Flow Cytometry Analysis staining->analysis quantification 7. Quantification of Apoptosis (% Apoptotic Cells) analysis->quantification end End quantification->end

References

Benchmarking Fas C-Terminal Tripeptide Against Novel Fas Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fas receptor (FasR, CD95, APO-1), a member of the tumor necrosis factor receptor superfamily, plays a pivotal role in the induction of apoptosis, or programmed cell death. Dysregulation of the Fas signaling pathway is implicated in a range of pathologies, including cancer and autoimmune diseases. Consequently, modulation of this pathway with inhibitors is a promising therapeutic strategy. This guide provides a comparative analysis of the classic Fas C-terminal tripeptide inhibitor and recently developed novel Fas inhibitors, supported by experimental data to aid in the evaluation of these therapeutic agents.

Executive Summary

The this compound, Ac-Ser-Leu-Val-OH (Ac-SLV-OH), functions by competitively inhibiting the interaction between the Fas receptor and the Fas-associated phosphatase-1 (FAP-1), a negative regulator of Fas-mediated apoptosis.[1] While this tripeptide has been instrumental in understanding the regulatory mechanisms of Fas signaling, its therapeutic potential is limited by modest potency. This has spurred the development of novel Fas inhibitors with diverse mechanisms of action, including monoclonal antibodies, peptide antagonists, and chimeric receptor constructs, some of which have demonstrated enhanced efficacy in preclinical and clinical settings. This guide will objectively compare the performance of the this compound and its analogs against these novel inhibitors, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: A Comparative Analysis of Fas Inhibitor Potency

The following tables summarize the quantitative data for the this compound and a selection of novel Fas inhibitors. It is important to note that the direct comparison of potency can be challenging due to the variety of assays and endpoints used to evaluate these different classes of inhibitors.

Table 1: Inhibitory Activity of this compound and Analogs on Fas/FAP-1 Binding

Compound IDStructureIC50 (µM) for Fas/FAP-1 Binding Inhibition
1 Ac-Ser-Leu-Val-OH>1000
41 Phenylaminocarbonyl-Ser-Leu-Val-OH1.8
51 (m-Glu-aminophenyl)aminocarbonyl-Ser-Leu-Val-OH0.45
56 Phenylaminocarbonyl-Ser-Leu-Val-OEt1.2

Data sourced from Sawa et al., J Med Chem. 1999.

Table 2: Potency of Novel Fas Inhibitors

Inhibitor ClassExample Compound/ConstructTargetPotency MetricValueAssay/Endpoint
Agonistic Antibody E09Fas ReceptorEC50 (Cell Killing)0.9 nMJurkat cell viability assay[2]
Agonistic Antibody DX2Fas ReceptorEC50 (Cell Killing)1.4 nMJurkat cell viability assay[2]
Agonistic Antibody SM1.1Fas ReceptorEC50 (Cell Killing)4.0 nMJurkat cell viability assay[2]
FasL Neutralizing Antibody MAB126Fas LigandND501-5 ng/mLNeutralization of FasL-induced cytotoxicity in Jurkat cells
Peptide Antagonist ONL1204Fas ReceptorIn vivo efficacy42-50% reduction in GA lesion growthPhase 1b clinical trial in geographic atrophy[3]
Biotherapeutic (Fusion Protein) Asunercept (APG101)Fas LigandEC50 (Binding)38.57 ng/mLBinding to anti-Fas antibody[4]
Fas-TNFR Chimera Fas-CD40Fas Ligand (activates chimeric receptor)Functional Outcome3.4-fold increase in proliferationIn vitro CAR T-cell proliferation assay[5]

ND50: Neutralization Dose 50% GA: Geographic Atrophy

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings when benchmarking Fas inhibitors.

In Vitro Fas/FAP-1 Binding Inhibition Assay (ELISA-based)

This assay quantitatively measures the ability of a test compound to inhibit the interaction between the C-terminus of the Fas receptor and the PDZ domain of FAP-1.

Materials:

  • Recombinant FAP-1 PDZ domain protein

  • Biotinylated peptide corresponding to the C-terminal 15 amino acids of Fas (Biotin-Fas-C15)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Assay buffer (e.g., PBS with 0.05% Tween 20 and 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with the recombinant FAP-1 PDZ domain protein overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and block non-specific binding sites with assay buffer for 1-2 hours at room temperature.

  • Competition: Add varying concentrations of the test inhibitor (e.g., this compound or its analogs) to the wells, followed by a fixed concentration of Biotin-Fas-C15. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate and add Streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add TMB substrate. Incubate in the dark until sufficient color develops.

  • Readout: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest (e.g., Jurkat T-cells)

  • FasL or agonistic anti-Fas antibody to induce apoptosis

  • Test inhibitor

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired density and treat with a Fas-activating agent in the presence or absence of the test inhibitor for a specified time.

  • Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis Detection by TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells or tissue sections fixed and permeabilized

  • Terminal deoxynucleotidyl transferase (TdT) enzyme

  • BrdU- or fluorophore-labeled dUTPs

  • Anti-BrdU antibody conjugated to a fluorophore (if using BrdU)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Fix and permeabilize cells or tissue sections according to standard protocols.

  • Equilibration: Incubate the samples with an equilibration buffer.

  • Labeling: Incubate the samples with a TdT reaction mixture containing the TdT enzyme and labeled dUTPs for 1-2 hours at 37°C in a humidified chamber.

  • Stopping the Reaction: Stop the reaction by washing the samples.

  • Detection (for BrdU): If using BrdU-dUTP, incubate with a fluorescently labeled anti-BrdU antibody.

  • Counterstaining: Stain the nuclei with a counterstain like DAPI.

  • Imaging: Mount the samples and visualize using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.

Mandatory Visualizations

Fas Signaling Pathway

Fas_Signaling_Pathway cluster_DISC Death-Inducing Signaling Complex (DISC) FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding & Trimerization FADD FADD FasR->FADD Recruitment DISC DISC Formation Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment Caspase8 Caspase-8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage DISC->Caspase8 Activation Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution FAP1 FAP-1 FAP1->FasR Inhibition Tripeptide Fas C-terminal Tripeptide Tripeptide->FAP1 Inhibits Binding

Caption: The Fas signaling pathway leading to apoptosis and its inhibition by FAP-1.

Experimental Workflow for Benchmarking Fas Inhibitors

Experimental_Workflow start Start: Select Fas Inhibitor binding_assay In Vitro Binding Assay (e.g., ELISA, SPR) start->binding_assay cell_based_assay Cell-Based Apoptosis Assay (e.g., Annexin V, TUNEL) start->cell_based_assay data_analysis1 Determine IC50 / Kd binding_assay->data_analysis1 data_analysis2 Determine EC50 / % Apoptosis cell_based_assay->data_analysis2 comparison Compare with this compound data_analysis1->comparison data_analysis2->comparison invivo_model In Vivo Efficacy Model (e.g., Tumor Xenograft, Disease Model) data_analysis3 Assess Therapeutic Effect invivo_model->data_analysis3 end End: Candidate Selection data_analysis3->end comparison->invivo_model

References

Safety Operating Guide

Proper Disposal of Fas C-Terminal Tripeptide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and regulatory compliance necessitates a robust understanding of proper chemical handling and disposal procedures. This guide provides essential, immediate safety and logistical information for the proper disposal of Fas C-Terminal Tripeptide, a synthetic peptide used in life sciences research.

For researchers, scientists, and drug development professionals, adherence to established disposal protocols is paramount to protect both personnel and the environment. While this compound is not broadly classified as a hazardous substance, it is critical to treat all research chemicals with a high degree of caution and manage their disposal as chemical waste. The first and most crucial step is to obtain and review the specific Safety Data Sheet (SDS) from your supplier for detailed handling and disposal instructions.

Pre-Disposal and Inactivation

Before final disposal, it is best practice to inactivate any remaining peptide to mitigate potential biological activity. Chemical inactivation through hydrolysis or oxidation are common and effective methods.

Chemical Inactivation Protocols

Two primary methods for the chemical inactivation of this compound are detailed below. These procedures should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

1. Acid or Base Hydrolysis: This method breaks the peptide bonds, degrading the tripeptide into its constituent amino acids.

  • Materials:

    • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)

    • Appropriate neutralization solution (e.g., Sodium Bicarbonate for acid, or a weak acid for base)

    • pH indicator strips

    • Sealed, labeled waste container

  • Procedure:

    • To the aqueous solution of this compound waste, add a sufficient volume of either 1 M HCl or 1 M NaOH.

    • Ensure the container is securely sealed and properly labeled.

    • Allow the mixture to stand for a minimum of 24 hours in a designated and secure area, such as a fume hood, to ensure complete hydrolysis.

    • After the inactivation period, carefully neutralize the solution. For acidic solutions, slowly add a base until the pH is between 6.0 and 8.0. For basic solutions, slowly add an acid to achieve the same pH range.

    • The neutralized solution can then be collected as chemical waste.

2. Oxidation with Sodium Hypochlorite (Bleach): This method utilizes a common laboratory disinfectant to degrade the peptide.

  • Materials:

    • 10% Sodium Hypochlorite (bleach) solution

    • Sealed, labeled waste container

  • Procedure:

    • Add the 10% bleach solution to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10.

    • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.

    • After the inactivation period, the solution should be managed as chemical waste.

Quantitative Data for Disposal and Inactivation

The following table summarizes key quantitative parameters for the inactivation and disposal of this compound waste. These are based on general laboratory chemical waste guidelines. Always consult your institution's specific waste disposal protocols and local regulations.

ParameterGuidelineNotes
Inactivation: Acid/Base Hydrolysis
Reagent Concentration1 M HCl or 1 M NaOHSufficient to facilitate complete peptide bond cleavage.
Inactivation TimeMinimum 24 hoursEnsures complete degradation of the peptide.
Final pH for Aqueous Waste6.0 - 8.0Neutral pH is generally required for disposal into institutional waste streams.
Inactivation: Oxidation
Reagent10% Sodium Hypochlorite (Bleach)A common and effective oxidizing agent for peptide degradation.
Reagent to Waste RatioMinimum 1:10Ensures a sufficient concentration of the oxidizing agent.
Inactivation TimeMinimum 30 minutesProvides adequate time for the chemical reaction to complete.
General Laboratory Waste Limits Based on U.S. EPA regulations for hazardous waste generators.
Very Small Quantity Generator (VSQG)≤ 100 kg (220 lbs) of hazardous waste per monthMay not accumulate more than 1,000 kg of hazardous waste at any time.[1]
Small Quantity Generator (SQG)> 100 kg to < 1,000 kg of hazardous waste per monthOn-site accumulation time generally does not exceed 180 days.[1][2][3][4]
Large Quantity Generator (LQG)≥ 1,000 kg of hazardous waste per monthMay only accumulate waste on-site for 90 days without a permit.[1][3]

Disposal Workflow

The proper disposal of this compound follows a clear, logical progression to ensure safety and compliance. The following diagram illustrates this workflow.

cluster_prep Preparation & Assessment cluster_inactivation Inactivation (Recommended) cluster_disposal Waste Collection & Disposal start Start: Fas C-Terminal Tripeptide Waste Generated sds Obtain and Review Supplier's SDS start->sds ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) sds->ppe inactivation_choice Choose Inactivation Method ppe->inactivation_choice hydrolysis Acid/Base Hydrolysis (1M HCl/NaOH, 24h) inactivation_choice->hydrolysis oxidation Oxidation (10% Bleach, 30 min) inactivation_choice->oxidation neutralize Neutralize to pH 6-8 hydrolysis->neutralize liquid_waste Collect Liquid Waste in Labeled, Sealed Container oxidation->liquid_waste neutralize->liquid_waste storage Store in Designated Hazardous Waste Area liquid_waste->storage solid_waste Collect Contaminated Solids (Gloves, Vials, etc.) in Separate Labeled Container solid_waste->storage ehs Follow Institutional EHS Guidelines for Pickup storage->ehs end End: Compliant Disposal ehs->end

Caption: Disposal workflow for this compound.

Signaling Pathway and Logical Relationships

The disposal procedure for this compound is a linear process with clear decision points. The following diagram visualizes the logical relationships between the key steps.

A Waste Generation B Hazard Assessment (Consult SDS) A->B is the first step C Inactivation Decision B->C informs D Chemical Inactivation (Hydrolysis or Oxidation) C->D if chosen E Segregation of Waste (Liquid vs. Solid) C->E if skipped D->E leads to F Proper Labeling and Containment E->F requires G Temporary Storage in Designated Area F->G enables H Disposal via Institutional EHS Protocol G->H precedes

Caption: Logical steps for this compound disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always prioritize your institution's specific guidelines and consult with your Environmental Health and Safety (EHS) department for any clarifications.

References

Essential Safety and Operational Guide for Handling Fas C-Terminal Tripeptide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Fas C-Terminal Tripeptide. The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this bioactive peptide.

Immediate Safety Precautions

While specific toxicological properties of this compound have not been thoroughly investigated, it is prudent to treat it as a potentially hazardous compound. Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.[1][2][3][4]

  • Engineering Controls: Handle the lyophilized powder in a well-ventilated area, preferably within a fume hood or biosafety cabinet to prevent inhalation of airborne particles.[1][5]

  • Spill Response: In case of a spill, contain the material to prevent it from spreading. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum the material to avoid generating dust.[4][6] The contaminated area should be decontaminated and thoroughly washed after cleanup.[4][6]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn to protect against dust particles or splashes.[3][7]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable for preventing skin contact. Change gloves immediately if contaminated.[1][3]
Body Protection Lab CoatA standard lab coat should be worn to protect clothing and skin.[1][3]
Respiratory Protection Respirator/Dust MaskRecommended when handling the lyophilized powder to avoid inhalation.[3][7]

Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the designated work area is clean and uncluttered.[1] Allow the container of the lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.[7][8][9]

  • Personal Protective Equipment: Put on all required PPE as outlined in Table 1.[3]

  • Weighing: When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[3][7]

  • Reconstitution: If preparing a solution, add the appropriate sterile solvent (e.g., sterile distilled water or a buffer) slowly and cap the container securely before mixing.[2][3][9] For peptides with unknown solubility, it is advisable to test a small portion first.[9]

  • Clean-up: After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[2]

Storage Guidelines:

  • Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.[2][9]

  • In Solution: Once reconstituted, it is best to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[5][8][9] Store the aliquots at -20°C or colder.[8][9] The shelf life of peptides in solution is limited.[9]

Disposal Plan

All waste containing this compound should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.[1][6] Never dispose of peptide waste in regular trash or down the sink.[1][10][11]

Step-by-Step Disposal Procedure:

  • Waste Collection: Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[3][6] This includes any contaminated labware such as pipette tips, vials, and gloves.[6][10]

  • Container Sealing: Securely seal the waste container to prevent any leakage.[3]

  • Institutional Protocols: Follow your institution's environmental health and safety (EH&S) guidelines for the final disposal of the chemical waste.[1][6]

Quantitative Data

This compound has been shown to inhibit the binding of Fas to FAP-1 (Fas-Associated Phosphatase-1).[12][13][14] The inhibitory potency has been quantified as follows:

Table 2: Inhibitory Potency of this compound on Fas/FAP-1 Binding

ConcentrationInhibitory Potency
30 µM31.1%
50 µM44.3%
100 µM87.6%
1 mM100.7%
[13]

Signaling Pathway and Experimental Workflow

This compound exerts its effect by interfering with the Fas signaling pathway, a critical regulator of apoptosis (programmed cell death).[15][16][17] The Fas receptor (Fas), a member of the tumor necrosis factor receptor (TNFR) superfamily, initiates apoptosis upon binding to its ligand (FasL).[15][16] This interaction leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), and the subsequent activation of a cascade of caspases, ultimately resulting in cell death.[15][18]

Below is a diagram illustrating the simplified Fas-mediated apoptosis signaling pathway.

Fas_Signaling_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (Fas) FasL->FasR Binding & Trimerization DISC Death-Inducing Signaling Complex (DISC) (FADD, Pro-Caspase-8) FasR->DISC Recruitment Caspase8 Active Caspase-8 DISC->Caspase8 Activation Caspase3 Active Caspase-3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Simplified Fas-mediated apoptosis signaling pathway.

An experimental workflow to assess the inhibitory effect of this compound could involve a competitive binding assay.

Experimental_Workflow Start Start: Prepare Reagents (Labeled Fas, FAP-1, Tripeptide) Incubate Incubate Labeled Fas and FAP-1 with varying concentrations of This compound Start->Incubate Separate Separate Bound and Free Labeled Fas Incubate->Separate Measure Measure Amount of Bound Labeled Fas Separate->Measure Analyze Analyze Data: Determine Inhibitory Potency (IC50) Measure->Analyze End End Analyze->End

Caption: Experimental workflow for a competitive binding assay.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.